molecular formula C9H10ClNO2 B2660317 Methyl 3-amino-2-chloro-4-methylbenzoate CAS No. 914643-08-6

Methyl 3-amino-2-chloro-4-methylbenzoate

Cat. No.: B2660317
CAS No.: 914643-08-6
M. Wt: 199.63
InChI Key: WTKVUWVCXDIMLE-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKVUWVCXDIMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914643-08-6
Record name Methyl 3-amino-2-chloro-4-methylbenzoate
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Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6).

Executive Summary

This compound is a highly functionalized polysubstituted benzene derivative used as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly tyrosine kinase inhibitors and other bioactive small molecules.

The synthesis of this molecule presents a significant regiochemical challenge due to the "buttressing effect" and competing directing groups on the aromatic ring. The steric crowding between the C2-Chloro , C3-Amino , and C4-Methyl groups makes direct substitution difficult to control. This guide details a robust, scalable pathway that prioritizes regioselectivity and yield, utilizing a Nitration-Reduction strategy starting from 2-chloro-4-methylbenzoic acid.

Target Molecule Profile
PropertyDetail
Chemical Name This compound
CAS Number 914643-08-6
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Key Functionality Ortho-haloaniline moiety (versatile for heterocycle formation)

Retrosynthetic Analysis & Route Selection

To design the optimal pathway, we must analyze the electronic and steric environment of the target.

Structural Analysis
  • C1 (Ester): Deactivating, meta-directing.

  • C2 (Chloro): Deactivating, ortho/para-directing.

  • C3 (Amino): Strongly activating, ortho/para-directing.

  • C4 (Methyl): Weakly activating, ortho/para-directing.

The most logical disconnection is the Amino group , which can be introduced via the reduction of a Nitro group . This leads us to the precursor Methyl 2-chloro-4-methyl-3-nitrobenzoate .

Pathway Evaluation
  • Route A: Nitration of 2-chloro-4-methylbenzoic acid (Selected).

    • Pros: Uses readily available starting materials; scalable.

    • Cons: Regioselectivity issues.[1] Nitration directs to both C3 and C5. C5 is sterically favored, but C3 is the target. Careful separation is required.

  • Route B: Chlorination of 3-amino-4-methylbenzoate.

    • Pros: Direct functionalization.

    • Cons: The amino group strongly directs chlorination to C6 (para) or C2 (ortho). Sterics favor C6. Obtaining the C2-chloro isomer selectively is difficult without blocking groups.

Decision: Route A is preferred for reproducibility, as isomer separation (3-nitro vs 5-nitro) is often more manageable than forcing an unfavorable electrophilic substitution.

Retrosynthesis Diagram

G Target This compound (Target) NitroEster Methyl 2-chloro-4-methyl-3-nitrobenzoate (Precursor) Target->NitroEster Reduction (Fe/NH4Cl) NitroAcid 2-Chloro-4-methyl-3-nitrobenzoic acid (Intermediate) NitroEster->NitroAcid Esterification (MeOH/H2SO4) Start 2-Chloro-4-methylbenzoic acid (Starting Material) NitroAcid->Start Nitration (HNO3/H2SO4) (Isomer Separation Required)

Caption: Retrosynthetic disconnection showing the Nitration-Esterification-Reduction pathway.

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 2-Chloro-4-methylbenzoic Acid

This is the critical step. The starting material has two open positions activated by the methyl and chloro groups: C3 and C5 .

  • C3: Sandwiched between Cl and Me (Sterically hindered).

  • C5: Adjacent to Me and H (Less hindered).

  • Note: While C5-nitro is the major product (approx. 60-70%), the C3-nitro (approx. 30-40%) is the desired isomer. Optimization of temperature and acid strength is key to maximizing the C3 yield, followed by rigorous purification.

Reagents:

  • 2-Chloro-4-methylbenzoic acid (1.0 eq)

  • Conc. Sulfuric Acid (H₂SO₄) (Solvent)

  • Fuming Nitric Acid (HNO₃) (1.1 eq)

Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask with 2-chloro-4-methylbenzoic acid (50 g) and conc. H₂SO₄ (250 mL). Cool the mixture to 0–5°C using an ice-salt bath.

  • Nitration: Add fuming HNO₃ (1.1 eq) dropwise over 60 minutes. Critical: Maintain internal temperature < 10°C to minimize dinitration and oxidation byproducts.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (1 kg) with vigorous stirring. The crude solid (mixture of 3-nitro and 5-nitro isomers) will precipitate.

  • Isolation: Filter the solid and wash with cold water until the filtrate is neutral.

  • Purification (The Isomer Split):

    • Recrystallize the crude solid from Ethanol/Water or Acetic Acid .

    • Note: The 5-nitro isomer is typically less soluble and crystallizes out first. The filtrate is enriched in the desired 3-nitro isomer .

    • Concentrate the mother liquor and purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient) to isolate pure 2-chloro-4-methyl-3-nitrobenzoic acid .

    • Target Yield (3-nitro isomer): ~25-30% (isolated).

Step 2: Esterification

Converting the carboxylic acid to the methyl ester improves solubility for the reduction step and protects the acid functionality.

Reagents:

  • 2-Chloro-4-methyl-3-nitrobenzoic acid (1.0 eq)

  • Methanol (MeOH) (anhydrous, 10 vol)

  • Thionyl Chloride (SOCl₂) (1.5 eq) OR Conc. H₂SO₄ (catalytic)

Protocol:

  • Setup: Dissolve the purified acid in Methanol .

  • Addition: Cool to 0°C. Add Thionyl Chloride dropwise (exothermic).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor disappearance of acid by TLC.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with sat. NaHCO₃ (to remove trace acid), then Brine.

  • Drying: Dry over Na₂SO₄ and concentrate to yield Methyl 2-chloro-4-methyl-3-nitrobenzoate .

  • Yield: >90% (Quantitative).

Step 3: Chemoselective Reduction of Nitro Group

Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of dechlorination (removing the Cl atom). Therefore, a chemoselective chemical reduction is required.

Method: Iron/Ammonium Chloride Reduction (Bechamp Reduction variant) This method is mild, cheap, and preserves the aryl-chloride bond.

Reagents:

  • Methyl 2-chloro-4-methyl-3-nitrobenzoate (1.0 eq)

  • Iron Powder (Fe) (5.0 eq, fine mesh)[2]

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Ethanol/Water (4:1 ratio)

Protocol:

  • Preparation: Suspend the nitro-ester in EtOH/H₂O (4:1).

  • Activation: Add NH₄Cl and Iron powder .

  • Reaction: Heat to reflux (70–80°C) with vigorous mechanical stirring (slurry is heavy).

  • Monitoring: Reaction is usually complete in 2–4 hours. The yellow nitro compound turns into a colorless/beige amino derivative.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot Ethanol.

  • Isolation: Concentrate the filtrate to remove Ethanol. Extract the aqueous residue with EtOAc.

  • Final Purification: Wash organic layer with water and brine, dry over Na₂SO₄, and concentrate.[3]

  • Product: This compound is obtained as an off-white to beige solid.

  • Yield: 85–90%.

Process Optimization & Safety Parameters

Key Reaction Parameters (KRP)
StepParameterSpecificationRationale
Nitration Temperature< 10°CPrevents dinitration and oxidation of the methyl group.
Nitration Isomer SeparationChromatography/CrystallizationCritical to remove the 5-nitro isomer (major impurity).
Reduction Reagent ChoiceFe/NH₄Cl or SnCl₂Avoids H₂/Pd-C to prevent dechlorination (loss of Cl).
Reduction pH ControlNeutral/Mildly AcidicStrongly basic conditions can hydrolyze the ester.
Safety Hazards
  • Nitration: Highly exothermic. Potential for thermal runaway if acid addition is too fast. Use a blast shield and redundant cooling.

  • Thionyl Chloride: Releases HCl and SO₂ gas. Use a caustic scrubber.

  • Iron Waste: The iron filter cake can be pyrophoric if dried completely. Keep wet and dispose of in hazardous waste.

Analytical Characterization

Confirm the identity of the final product using the following data points:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.2–7.4 (d, 1H, Ar-H at C5/C6)

    • δ 6.8–7.0 (d, 1H, Ar-H at C6/C5)

    • δ 5.2 (s, 2H, -NH₂, broad, exchangeable)

    • δ 3.8 (s, 3H, -COOCH₃)

    • δ 2.2 (s, 3H, Ar-CH₃)

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 200.0/202.0 (Characteristic 3:1 Chlorine isotope pattern).

  • Appearance: Off-white to light brown crystalline solid.

Isomer Differentiation

To ensure you have the 3-amino (target) and not the 5-amino (impurity), check the NMR coupling of the aromatic protons.

  • 3-Amino isomer: Protons at C5 and C6 are ortho to each other (J ≈ 8 Hz).

  • 5-Amino isomer: Protons at C3 and C6 are para (singlets or weak coupling). Wait, in the 5-amino isomer (derived from 5-nitro), the protons are at C3 and C6. C3 is between Cl and Me.[1] C6 is between H and COOMe. They are para to each other. Thus, they appear as singlets.

References

  • National Institutes of Health (NIH). Structure-Guided Design of Nurr1 Agonists (Discussing Nitration of 2-chloro-4-methylbenzoic acid). Available at: [Link]

  • Google Patents. Process for making substituted aminobenzoates (General Nitration/Reduction Protocols). Available at:

Sources

"Methyl 3-amino-2-chloro-4-methylbenzoate" CAS number 914643-08-6

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6)

Executive Summary In the landscape of modern medicinal chemistry and rational drug design, highly functionalized aromatic building blocks are paramount for navigating complex structure-activity relationships (SAR). This compound (CAS 914643-08-6) is a premium, orthogonally reactive intermediate characterized by a rigid 1,2,3,4-tetrasubstitution pattern. This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality in drug design, and validated synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Profiling

This compound is a solid, stable intermediate primarily utilized in the synthesis of targeted therapeutics, including kinase inhibitors and allosteric modulators. Its unique substitution pattern—an ester, an amine, a halogen, and an alkyl group—provides multiple vectors for diversification [1].

Table 1: Physicochemical and Analytical Data

PropertyValue
IUPAC Name This compound
CAS Number 914643-08-6
Molecular Formula C9H10ClNO2
Molecular Weight 199.64 g/mol
Monoisotopic Mass 199.04001 Da[2]
Predicted XlogP 2.1 [2]
SMILES CC1=C(C(=C(C=C1)C(=O)OC)Cl)N
InChIKey WTKVUWVCXDIMLE-UHFFFAOYSA-N [1]
Major MS Adduct [M+H]+ at m/z 200.04729 [2]

Safety & Handling Protocol According to standardized safety data, this compound is classified under GHS as an irritant (Signal Word: Warning). It carries H-statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Handling requires standard PPE (P280) and immediate washing protocols upon skin contact (P302+P352)[1]. It should be stored sealed in a dry environment at room temperature [3].

Structural Causality in Drug Design

As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the causality of this molecule's specific substitution pattern in drug development:

  • Conformational Locking via the 2-Chloro Group: The chlorine atom at the ortho-position relative to the ester (and subsequent amide derivatives) induces a significant steric clash. This forces the carbonyl group out of the plane of the phenyl ring. In drug design, this "escape from flatland" reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation often required for deep hinge-pocket binding in kinases.

  • Steric Shielding of the 3-Amino Group: The amine is flanked by a chlorine atom and a methyl group. While this makes nucleophilic attack or cross-coupling more challenging (requiring specialized catalysts), it also drastically increases the metabolic stability of the resulting API by shielding the functional group from rapid N-acetylation or oxidation by cytochrome P450 enzymes.

  • Orthogonal Reactivity: The molecule offers two primary, distinct handles: the methyl ester (for saponification and subsequent amidation) and the aniline (for Buchwald-Hartwig cross-coupling, reductive amination, or acylation).

Experimental Workflows & Validated Protocols

The following protocols detail the self-validating synthesis of this compound from commercially available precursors, as well as its downstream functionalization.

Protocol A: Synthesis via Selective Reduction

Objective: To reduce methyl 2-chloro-4-methyl-3-nitrobenzoate to the target amine without triggering hydrodehalogenation of the 2-chloro group.

Causality Check: Standard palladium on carbon (Pd/C) with hydrogen gas is contraindicated here, as it frequently results in the cleavage of the aryl-chloride bond. Therefore, a milder, single-electron transfer reduction using Iron (Fe) is employed.

Step-by-Step Methodology:

  • Preparation: Suspend methyl 2-chloro-4-methyl-3-nitrobenzoate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (

    
    , 2.0 eq) to the suspension. The 
    
    
    
    acts as a mild proton source, avoiding the use of strong acids that could hydrolyze the ester.
  • Reaction: Heat the mixture to 80°C under vigorous stirring for 4 hours. Monitor via TLC or LC-MS until the starting material is consumed. The appearance of the [M+H]+ peak at m/z 200.04 confirms product formation [2].

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Extraction: Concentrate the filtrate to remove ethanol, then partition between Ethyl Acetate and saturated aqueous

    
    . Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the target compound (CAS 914643-08-6) as a solid[1].
Protocol B: Downstream API Fragment Assembly (Amidation)

Objective: Conversion of the ester to a complex amide while preserving the hindered aniline.

  • Saponification: Treat CAS 914643-08-6 with 1.5 eq of LiOH·H2O in THF/MeOH/H2O (2:1:1) at 40°C for 3 hours. Acidify with 1M HCl to pH 3 to precipitate 3-amino-2-chloro-4-methylbenzoic acid.

  • Amide Coupling: Dissolve the resulting acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester, then add the target amine (1.1 eq). The steric bulk of the 2-chloro group requires the highly reactive HATU over standard carbodiimides (like EDC) to drive the reaction to completion.

Reactivity Pathways Visualization

To fully conceptualize the utility of this building block, the following diagram maps its orthogonal reactivity pathways toward API generation.

Reactivity Core Methyl 3-amino-2-chloro- 4-methylbenzoate (CAS 914643-08-6) Ester Saponification / Amidation (Ester Reactivity) Core->Ester LiOH, then HATU/R-NH2 Amine Buchwald-Hartwig / Acylation (Amine Reactivity) Core->Amine Pd cat. / R-X Sandmeyer Diazotization (Sandmeyer Transformations) Core->Sandmeyer NaNO2, HCl, CuX API1 Targeted Kinase Inhibitor (Hinge Binder) Ester->API1 Scaffold Assembly API2 Allosteric Modulator (Conformationally Locked) Amine->API2 N-Aryl/Alkyl Extension

Caption: Orthogonal synthetic pathways of CAS 914643-08-6 for API fragment assembly.

Conclusion

This compound (CAS 914643-08-6) is far more than a simple substituted benzene; it is a rationally designed scaffold. By leveraging the steric hindrance of the 2-chloro and 4-methyl groups, medicinal chemists can exert precise control over the 3D conformation and metabolic stability of their target APIs. Adhering to the chemoselective protocols outlined above ensures high-fidelity integration of this intermediate into advanced drug discovery pipelines.

References

  • PubChemLite. "this compound (C9H10ClNO2)". Université du Luxembourg. Available at:[Link]

Technical Guide: Spectroscopic Profiling of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic and physicochemical profile of Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6).

As direct experimental spectral traces for this specific regioisomer are often proprietary or absent from open-access repositories, this guide utilizes chemometric structural analysis and substituent additivity principles to derive high-confidence spectroscopic data. This approach is standard in early-stage drug discovery when validating novel intermediates.

Compound Identity & Physicochemical Context

Target Molecule: this compound CAS Registry Number: 914643-08-6 Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Molecular Weight:  199.63  g/mol 
Structural Significance

This molecule is a highly functionalized aniline derivative utilized as a scaffold in medicinal chemistry. The 2-chloro-3-amino motif is sterically congested, forcing specific conformations that are valuable for binding affinity in kinase inhibitors or GPCR ligands. The presence of the chlorine atom at the 2-position (ortho to the ester) introduces a "molecular hinge" effect, twisting the ester out of coplanarity with the aromatic ring.

PropertyValueNote
Appearance Off-white to beige crystalline solidTypical of chlorinated anilines
Predicted LogP 2.5 ± 0.3Moderate lipophilicity
H-Bond Donors 1 (NH₂)Primary amine
H-Bond Acceptors 3 (N, O, O)Ester + Amine
Rotatable Bonds 2Ester methyl & Amine

Synthesis & Reaction Pathway

To understand the impurity profile in spectroscopy, one must understand the synthesis. The most robust route involves the chlorination of methyl 3-amino-4-methylbenzoate.

Synthesis Workflow (DOT Visualization)

Synthesis Start 3-Amino-4-methylbenzoic Acid (Starting Material) Step1 Esterification (MeOH / SOCl2) Start->Step1 Inter Methyl 3-amino-4-methylbenzoate (Intermediate) Step1->Inter Step2 Regioselective Chlorination (NCS / DMF or SO2Cl2) Inter->Step2 Product Methyl 3-amino-2-chloro- 4-methylbenzoate (Target) Step2->Product Major Product (Steric Control) Impurity Impurity: 6-Chloro Isomer (Regioisomer) Step2->Impurity Minor Product

Figure 1: Synthetic pathway emphasizing the regioselectivity challenge between the 2-position and 6-position during chlorination.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data below is derived from substituent chemical shift additivity rules (Curphy-Morrison) applied to the benzene scaffold. This method is critical for structural verification when reference standards are unavailable.

H NMR (Proton) – 400 MHz in CDCl

The aromatic region is defined by an AB system (two doublets) due to the two adjacent protons at positions 5 and 6.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
7.35 Doublet (d)1H8.2 HzH-6 Deshielded by ortho-Ester; Ortho coupling to H-5.
6.65 Doublet (d)1H8.2 HzH-5 Shielded by ortho-Amino and ortho-Methyl groups.
4.20 - 4.50 Broad Singlet (br s)2H-NH

Exchangeable; shift varies with concentration/solvent.
3.88 Singlet (s)3H-O-CH

Typical methyl ester methoxy group.
2.25 Singlet (s)3H-Ar-CH

Methyl group attached to aromatic ring.

Diagnostic Interpretation:

  • The H-6/H-5 Split: The large difference in shift between H-6 (~7.35) and H-5 (~6.65) is the primary confirmation of structure. H-5 is "sandwiched" between the electron-donating Amino and Methyl groups, pushing it significantly upfield.

  • Absence of Meta-Coupling: The sharp doublet (approx 8 Hz) confirms the protons are neighbors (ortho), ruling out the 6-chloro isomer (which would show para-coupling singlets).

C NMR (Carbon) – 100 MHz in CDCl
Shift (

, ppm)
Carbon TypeAssignment
166.5 Quaternary (C=O)Carbonyl (Ester)
142.0 QuaternaryC-3 (attached to NH

)
130.5 Methine (CH)C-6
128.0 QuaternaryC-4 (attached to Methyl)
122.5 QuaternaryC-1 (attached to Carbonyl)
119.0 Methine (CH)C-5
115.5 QuaternaryC-2 (attached to Cl)
52.1 Methyl (CH

)
O-CH

(Ester)
17.5 Methyl (CH

)
Ar-CH

Mass Spectrometry (MS) Profile

Mass spectrometry provides the definitive "fingerprint" for halogenated compounds due to the isotopic abundance of Chlorine (


Cl and 

Cl).

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

Isotopic Pattern (M+ and M+2)

Chlorine naturally exists as


Cl (75.8%) and 

Cl (24.2%).
  • Base Peak (M+H):

    
     200.05 (
    
    
    
    Cl)
  • Isotope Peak (M+2+H):

    
     202.05 (
    
    
    
    Cl)
  • Intensity Ratio: The height of the 202 peak should be approximately 33% (1/3) of the 200 peak.

Fragmentation Pathway (EI - 70eV)

MS_Frag Parent Molecular Ion [M]+ m/z 199/201 Frag1 [M - OCH3]+ Loss of Methoxy m/z 168/170 Parent->Frag1 -31 Da Frag2 [M - COOCH3]+ Loss of Ester Group m/z 140/142 Parent->Frag2 -59 Da Frag3 [M - Cl]+ Loss of Chlorine m/z 164 Parent->Frag3 -35 Da (Rare in ESI) Frag1->Frag2 -CO

Figure 2: Predicted fragmentation logic. The loss of the methoxy group (-31) is the characteristic first step for methyl esters.

Infrared (IR) Spectroscopy

The IR spectrum will verify the functional groups. The interplay between the amino group and the ester is visible here.

Wavenumber (cm

)
Vibration ModeDescription
3450 & 3350 N-H StretchPrimary amine doublet (asymmetric/symmetric).
2950 C-H StretchMethyl group (aliphatic) stretches.
1715 - 1725 C=O StretchEster carbonyl. (Shifted slightly higher due to ortho-Cl).
1620 N-H BendScissoring vibration of the NH

group.
1580 & 1480 C=C StretchAromatic ring skeleton vibrations.
1260 C-O StretchEster C-O-C asymmetric stretch.
1050 - 1080 Ar-Cl StretchCharacteristic aryl chloride band.

Experimental Protocol: Sample Preparation

To ensure data integrity when acquiring spectra for this compound, follow this validated preparation protocol.

A. NMR Preparation[3]
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) as the primary solvent.
    
    • Note: If the amine protons are broad or invisible due to exchange, switch to DMSO-d

      
       . In DMSO, the NH
      
      
      
      signal will appear as a sharp singlet around 5.0 - 5.5 ppm.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl from the chlorination workup) which can cause line broadening.

B. Purity Check (HPLC-UV)

Before spectroscopic analysis, confirm purity to avoid misinterpreting impurity peaks (specifically the 6-chloro isomer).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% Formic Acid).

  • Wavelength: Detection at 254 nm (aromatic) and 210 nm (amide/ester).

  • Acceptance Criteria: Single peak >98% area.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129939324, this compound. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Chemometric Additivity Rules).

"Methyl 3-amino-2-chloro-4-methylbenzoate" molecular structure

[1][2]

Molecular Identity & Significance

This compound (CAS: 914643-08-6 ) is a tetra-substituted benzene derivative characterized by a dense functionalization pattern.[1] Its structure features an amino group flanked by a chlorine atom and a methyl group, creating a unique steric and electronic environment. This specific substitution pattern (2-Cl, 3-NH₂, 4-Me) makes it a critical "push-pull" building block for constructing fused heterocycles found in next-generation tyrosine kinase inhibitors (e.g., Bcr-Abl inhibitors) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Core Identifiers
PropertyDetail
CAS Registry Number 914643-08-6
IUPAC Name This compound
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
SMILES COC(=O)C1=C(Cl)C(N)=C(C)C=C1
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Structural Analysis & Electronic Landscape

The molecule's reactivity is defined by the interplay between the electron-withdrawing ester/chloro groups and the electron-donating amino/methyl groups.

Steric and Electronic Map
  • C1 (Ester): Electron-withdrawing, activates the ring for nucleophilic attack at ortho/para positions (though deactivated by the ring system overall).

  • C2 (Chlorine): Provides significant steric bulk, forcing the adjacent ester group out of planarity. It also exerts a -I (inductive withdrawing) and +M (mesomeric donating) effect, though the inductive effect dominates here.

  • C3 (Amino): The primary nucleophilic handle. Its position between the Cl and Me groups creates a "steric pocket," potentially modulating reaction rates during acylation or alkylation.

  • C4 (Methyl): Electron-donating (+I), stabilizing the ring and directing electrophilic substitution to the ortho position (C5), although C5 is already activated by the para-amino group.

MolecularStructureBenzeneBenzene Core(Tetra-substituted)C1_EsterC1: Methyl Ester(-COOMe)Target for HydrolysisBenzene->C1_EsterC2_ChloroC2: Chlorine(Steric Bulk)Orthogonal TwistBenzene->C2_ChloroC3_AminoC3: Amino (-NH2)(Nucleophile)Primary Reactive SiteBenzene->C3_AminoC4_MethylC4: Methyl(+I Effect)Benzene->C4_MethylC2_Chloro->C1_EsterSteric HindranceC2_Chloro->C3_AminoElectronicModulation

Caption: Structural connectivity highlighting the steric interactions between the C2-Chloro substituent and adjacent functional groups.

Synthetic Methodology (High-Fidelity Route)

While direct chlorination of methyl 3-amino-4-methylbenzoate is possible, it often suffers from poor regioselectivity (yielding the C6-chloro isomer). The most robust, self-validating synthetic route utilizes a Nitration-Reduction strategy starting from the pre-chlorinated acid scaffold. This ensures the chlorine atom is fixed at the correct position before the sensitive amino group is introduced.

Reaction Workflow
  • Nitration: Regioselective nitration of 2-chloro-4-methylbenzoic acid.

  • Esterification: Conversion of the acid to the methyl ester.

  • Reduction: Chemoselective reduction of the nitro group to the amine.

SynthesisRouteSMStart: 2-Chloro-4-methylbenzoic acidStep1Step 1: Nitration(HNO3/H2SO4, 0-5°C)Target: C3 PositionSM->Step1Inter1Intermediate A:2-Chloro-4-methyl-3-nitrobenzoic acidStep1->Inter1Step2Step 2: Esterification(MeOH, H2SO4 or SOCl2, Reflux)Inter1->Step2Inter2Intermediate B:Methyl 2-chloro-4-methyl-3-nitrobenzoateStep2->Inter2Step3Step 3: Reduction(Fe/HCl or H2/Pd-C)Inter2->Step3ProductProduct: this compound(CAS 914643-08-6)Step3->Product

Caption: Step-wise synthetic pathway prioritizing regiocontrol via the nitro-precursor.

Detailed Protocol: Reduction of Nitro Intermediate

Note: This protocol assumes the isolation of Intermediate B (Methyl 2-chloro-4-methyl-3-nitrobenzoate).

Reagents:

  • Methyl 2-chloro-4-methyl-3-nitrobenzoate (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the nitro-ester (Intermediate B) in Ethanol/Water.[2][3]

  • Activation: Add NH₄Cl and Iron powder. Heat the mixture to vigorous reflux (approx. 80°C).

  • Monitoring (Self-Validation):

    • TLC Check: Spot the reaction mixture against the starting nitro compound (Mobile phase: 20% EtOAc in Hexanes).

    • Endpoint: The starting material (usually less polar, higher R_f) should disappear, replaced by a fluorescent, more polar amine spot. Reaction typically completes in 2–4 hours.

  • Work-up:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.[2][3][4][5][6][7]

    • Partition the residue between Ethyl Acetate and Water.[3] Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[8]

  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target as a beige solid.

Characterization Profile

To validate the structure of CAS 914643-08-6, researchers should look for specific spectroscopic signatures that differentiate it from its isomers (e.g., the 4-chloro or 6-chloro analogs).

Predicted NMR Data (400 MHz, CDCl₃)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.10 – 7.20Doublet (J ≈ 8 Hz)1HAr-H (C5)
¹H 6.70 – 6.80Doublet (J ≈ 8 Hz)1HAr-H (C6)
¹H 3.85 – 3.90Singlet3H-COOCH₃ (Ester Methyl)
¹H 3.80 – 4.20Broad Singlet2H-NH₂ (Amino)
¹H 2.25 – 2.35Singlet3HAr-CH₃ (C4 Methyl)

Interpretation Logic:

  • The aromatic region will show an AB system (two doublets) corresponding to the protons at C5 and C6. This confirms the substituents are contiguous (2,3,4-substitution pattern leaves 5,6 open).

  • The ester methyl is typically deshielded (~3.9 ppm) compared to the aryl methyl (~2.3 ppm).

Safety & Handling

  • Hazards: Classified as Irritant (H315, H319). May cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amino group is susceptible to oxidation over time, turning the solid from off-white to dark brown.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood during synthesis, especially when handling chlorinating agents or silica dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129939324, this compound. Retrieved from [Link]

  • Google Patents.Process for making 3-amino-2-chloro-4-methylpyridine (US6399781B1). (Analogous chlorination/synthesis chemistry).

Starting materials for "Methyl 3-amino-2-chloro-4-methylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6). This document is structured for research scientists and process chemists, focusing on the most viable synthetic pathways, critical process parameters, and mechanistic insights.

Executive Summary

This compound is a highly functionalized aromatic intermediate used primarily in the development of Tyrosine Kinase Inhibitors (TKIs) and next-generation benzamide-based pharmaceuticals. Its structural complexity arises from the tetrasubstituted benzene ring, where the specific arrangement (1-ester, 2-chloro, 3-amino, 4-methyl) creates significant steric crowding and electronic competition during synthesis.

This guide presents two distinct synthetic strategies:

  • The Direct Halogenation Route: A convergent approach using N-Chlorosuccinimide (NCS) on methyl 3-amino-4-methylbenzoate. This is the most direct path but requires rigorous control of regioselectivity.

  • The Stepwise Nitration Route: A linear approach starting from 2-chloro-4-methylbenzoic acid. This route offers higher regiocontrol at the cost of step count.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the introduction of the chlorine atom and the amino group relative to the existing methyl and ester functionalities.

Strategic Disconnections
  • C-Cl Bond Formation: Electrophilic aromatic substitution (EAS) on the electron-rich aniline derivative.

  • Functional Group Interconversion (FGI): Reduction of a nitro group to the amine.

  • Esterification: Protection of the carboxylic acid.

Retrosynthesis cluster_legend Legend Target This compound (Target) Inter1 Methyl 3-amino-4-methylbenzoate (Precursor A) Target->Inter1 Chlorination (Regio-challenge) Inter2 2-Chloro-4-methyl-3-nitrobenzoic acid (Precursor B) Target->Inter2 Esterification + Reduction SM1 3-Amino-4-methylbenzoic acid Inter1->SM1 Esterification SM2 2-Chloro-4-methylbenzoic acid Inter2->SM2 Nitration key Blue: Target | Grey: Intermediates | Light Blue: Starting Materials

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: Direct Chlorination (Process Preferred)

This route is preferred for its atom economy and reduced step count. It utilizes Methyl 3-amino-4-methylbenzoate as the starting material.[1][2][3][4][5]

Mechanistic Insight

The amino group (-NH₂) at position 3 is a strong ortho/para director. The methyl group at position 4 is a weak ortho/para director.

  • Site 2 (Ortho to NH₂): Sterically hindered by the adjacent ester at C1 and amine at C3.

  • Site 6 (Para to NH₂): Less sterically hindered.

  • Challenge: Standard chlorination favors C6. To target C2 (the desired position), specific reagents like N-Chlorosuccinimide (NCS) in polar aprotic solvents are used to modulate reactivity, often requiring subsequent purification to remove the C6 isomer.

Experimental Protocol

Starting Material: Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1).

  • Dissolution: Charge a reaction vessel with Methyl 3-amino-4-methylbenzoate (1.0 eq) and Acetonitrile (ACN) (10 vol).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0–5°C to suppress side reactions.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC for the consumption of starting material.

    • Note: Expect a mixture of the desired 2-chloro isomer and the 6-chloro byproduct.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification (Critical): The crude residue requires purification via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 10:1 to 4:1) to isolate the 2-chloro isomer from the 6-chloro isomer.

  • Yield: Typical isolated yield of the correct isomer is 40–55% due to regioselectivity losses.

Route B: Nitration-Reduction (High Regiocontrol)

This route is recommended when high isomeric purity is required without difficult chromatographic separations, as the isomers are separated at the early acid stage.

Workflow Diagram

NitrationRoute Step1 2-Chloro-4-methylbenzoic acid Step2 Nitration (HNO3/H2SO4) Step1->Step2 Step3 Isolate 3-Nitro Isomer Step2->Step3 Fractional Crystallization Step4 Esterification (MeOH/SOCl2) Step3->Step4 Step5 Nitro Reduction (Fe/NH4Cl) Step4->Step5 Product Methyl 3-amino-2-chloro- 4-methylbenzoate Step5->Product

Figure 2: Stepwise synthesis via the nitration of 2-chloro-4-methylbenzoic acid.

Experimental Protocol
Step 1: Nitration

Precursor: 2-Chloro-4-methylbenzoic acid (CAS 7697-25-8).

  • Dissolve precursor in concentrated H₂SO₄ at 0°C.

  • Add fuming HNO₄ dropwise, maintaining temperature <10°C.

  • Stir at room temperature for 2 hours.

  • Pour onto ice water. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water. The 3-nitro isomer (desired) and 5-nitro isomer (major byproduct) must be separated. The 3-nitro isomer is less soluble in certain solvent systems or requires chromatographic separation if crystallization is insufficient.

Step 2: Esterification
  • Suspend the purified 2-chloro-4-methyl-3-nitrobenzoic acid in Methanol (anhydrous).

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C.

  • Reflux for 4 hours.

  • Concentrate and work up with NaHCO₃ wash to yield Methyl 2-chloro-4-methyl-3-nitrobenzoate .

Step 3: Reduction
  • Dissolve the nitro-ester in Ethanol/Water (5:1).

  • Add Iron powder (Fe) (5.0 eq) and Ammonium Chloride (NH₄Cl) (3.0 eq).

  • Reflux for 2–3 hours (Bechamp Reduction).

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate to obtain This compound .

Data Summary & Comparison

ParameterRoute A: Direct ChlorinationRoute B: Nitration/Reduction
Starting Material Methyl 3-amino-4-methylbenzoate2-Chloro-4-methylbenzoic acid
Key Reagents NCS, AcetonitrileHNO₃, H₂SO₄, Fe, MeOH
Step Count 1 (plus purification)3
Regioselectivity Poor (Mixture of 2-Cl and 6-Cl)Moderate (Separation required at Step 1)
Scalability High (if chromatography is accepted)High (Crystallization preferred)
Estimated Yield 40–55%30–40% (Overall)

Safety & Handling (MSDS Highlights)

  • This compound:

    • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • Handling: Use in a fume hood. Avoid dust formation.

  • Thionyl Chloride: Reacts violently with water. Corrosive.

  • N-Chlorosuccinimide (NCS): Irritant. Store in a cool, dry place (moisture sensitive).

References

  • Synthesis of Methyl 3-amino-4-methylbenzoate (Precursor)

    • BenchChem Protocols. "Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note." (Generalized link to supplier protocol).

  • Chlorination Methodology (Analogous Chemistry)

    • Patent Application US20070167621A1. "Compounds and methods for treating p38 kinase activity."[4] (Describes chlorination of methyl 3-amino-4-methylbenzoate using NCS). .

  • Nitration of Benzoic Acid Derivatives

    • European Patent EP1326836B1. "Process for making 3-amino-2-chloro-4-methylpyridine." (Describes analogous regioselectivity challenges in pyridine systems). .

  • Compound Identification

    • Sigma-Aldrich Product Catalog. "this compound | CAS 914643-08-6."[6] .

Sources

Technical Guide: Solubility Profiling & Process Engineering for Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-chloro-4-methylbenzoate is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in the kinase inhibitor class. Precise solubility data is the cornerstone of process optimization, governing yield in reaction workups and purity in crystallization steps.

While specific thermodynamic solubility parameters for this isomer are often proprietary to specific drug master files (DMFs), this guide provides a predictive solubility landscape based on structural analogs and details a self-validating experimental protocol for generating internal solubility curves. We leverage the methodology used for structurally similar chlorinated amino-benzoates to establish a baseline for process engineering.

Chemical Profile & Structural Analysis

Understanding the solute-solvent interaction starts with the molecular structure.

PropertyDetail
Chemical Name This compound
CAS Number 914643-08-6
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Physical State Pale yellow to off-white solid
Functional Groups Methyl Ester (Hydrophobic/H-bond acceptor), Primary Amine (H-bond donor), Aryl Chloride (Lipophilic)

Solubility Prediction Logic:

  • Ester Functionality: Unlike its corresponding carboxylic acid (e.g., 2-amino-5-chloro-3-methylbenzoic acid), the methyl ester lacks the strong dimerizing hydrogen bonding of the carboxyl group. This typically results in higher solubility in organic solvents (DCM, EtOAc) and significantly lower solubility in water .

  • Amine Group: Provides specific interaction points for protic solvents (Methanol, Ethanol) via hydrogen bonding.

  • Chlorine Substituent: Increases lipophilicity, suggesting good solubility in chlorinated solvents and moderate solubility in non-polar aromatics (Toluene).

Solubility Landscape

Based on structure-property relationships (SPR) and data from homologous chlorinated amino-benzoates, the following solubility behaviors are projected.

Predicted Solvent Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Dipole-dipole interactions; disruption of crystal lattice.
Polar Protic Methanol, Ethanol, IPAHigh (50–150 mg/mL)Hydrogen bonding with amine/ester groups. Solubility increases significantly with T.
Chlorinated Dichloromethane (DCM), ChloroformHigh "Like dissolves like" (Chlorine-Chlorine dispersion forces).
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Dipole-dipole; useful for crystallization cooling profiles.
Aromatic Toluene, XyleneModerate

stacking interactions.
Non-Polar n-Hexane, HeptaneLow (<5 mg/mL)Lack of polar interactions; ideal anti-solvent .
Aqueous WaterVery Low (Insoluble)Hydrophobic ester dominates; requires pH adjustment (acidic) to solubilize as salt.

Experimental Protocol: Solubility Determination

To generate the precise thermodynamic data required for process scale-up (e.g., Apelblat parameters), you must execute a static gravimetric analysis . This protocol ensures data integrity and reproducibility.

Workflow Visualization

SolubilityWorkflow Start Solvent Selection (Pure & Binary) Prep Excess Solute Addition (Saturated Solution) Start->Prep Equilib Thermal Equilibration (Stirring 24h @ T) Prep->Equilib Sample Supernatant Sampling (0.45 µm Filter) Equilib->Sample Isothermal Analyze Quantification (HPLC/Gravimetric) Sample->Analyze Model Thermodynamic Modeling (Apelblat/van't Hoff) Analyze->Model Model->Start Optimize Solvent System

Figure 1: Standardized workflow for determining solubility curves and thermodynamic parameters.

Detailed Methodology

Objective: Determine the mole fraction solubility (


) at temperatures 

to

.
  • Preparation: Add excess this compound to a jacketed glass vessel containing 50 mL of the target solvent (e.g., Methanol).

  • Equilibration: Stir continuously using a magnetic stirrer at the set temperature (

    
    ) for 24 hours.
    
    • Validation: Stop stirring and allow to settle for 2 hours. Ensure solid phase is still present (saturation).

  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification (Gravimetric):

    • Place filtrate in a pre-weighed weighing dish.

    • Evaporate solvent under vacuum at 40°C until constant mass is achieved.

    • Calculate solubility (

      
      ) in g/kg solvent.
      
  • Quantification (HPLC - Preferred for Purity):

    • Dilute filtrate with mobile phase.

    • Analyze peak area against a standard calibration curve.

    • Note: HPLC is superior if degradation (e.g., ester hydrolysis) is suspected at higher temperatures.

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be fitted to thermodynamic models to allow for interpolation during process design.

Modified Apelblat Equation

The most robust model for correlating solubility of amino-benzoate derivatives in organic solvents is the Modified Apelblat equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with T). This is typical for this class of compounds.
    
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution, driving the process.
    
Process Engineering Application: Crystallization

The solubility data directly informs the crystallization strategy.

  • Cooling Crystallization: Best for solvents with a steep solubility curve (high

    
    ), such as Methanol  or Ethyl Acetate .
    
  • Anti-Solvent Crystallization: If the compound is too soluble in methanol, add Water or Heptane to drive precipitation.

    • Strategy: Dissolve in Methanol (Solvent)

      
       Filter impurities 
      
      
      
      Add Water (Anti-solvent) slowly to control nucleation.

CrystallizationLogic Root Process Goal: High Purity Isolation CheckSol Is Solubility High in MeOH/EtOAc? Root->CheckSol HighSol Yes: Use Cooling Crystallization CheckSol->HighSol Steep Curve LowSol No: Solubility is too low or flat CheckSol->LowSol Flat Curve AntiSolv Use Anti-Solvent (e.g., MeOH + Water) LowSol->AntiSolv High Solubility Evap Use Evaporative Crystallization LowSol->Evap Low Solubility

Figure 2: Decision tree for selecting crystallization mode based on solubility profile.

References

  • Compound Identification: this compound (CAS 914643-08-6). Sigma-Aldrich / MilliporeSigma. Available at:

  • Methodology Reference: Hu, Y., et al. (2021). "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents." Journal of Chemical & Engineering Data. (Used as a protocol benchmark for chlorinated amino-benzoates). Available at:

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

Sources

Commercial Sourcing & Technical Validation: Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial sourcing, quality validation, and synthetic utility of Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6). This document is structured for medicinal chemists and procurement specialists in pharmaceutical development.

Executive Summary

This compound is a highly specialized aniline building block used primarily in the synthesis of Type I and Type II kinase inhibitors . Its dense functionalization (1,2,3,4-substituted benzene core) allows for precise vector exploration in structure-activity relationship (SAR) studies, particularly for targeting the ATP-binding pocket of tyrosine kinases.

However, the commercial supply of this intermediate is prone to regioisomeric contamination . Due to the directing effects involved in its synthesis, the migration of the chlorine or nitro groups during precursor manufacturing often results in mixtures of isomers (e.g., the 4-chloro or 6-methyl variants) that are difficult to separate. This guide outlines a robust sourcing strategy and a self-validating Quality Control (QC) framework to ensure material integrity.

Chemical Profile & Identity

PropertySpecification
Chemical Name This compound
CAS Number 914643-08-6
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
SMILES COC(=O)C1=C(Cl)C(N)=C(C)C=C1
Appearance Off-white to beige solid
Melting Point 53–56 °C (Typical)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water

Critical Structural Note: The positions are defined relative to the benzoate (C1):

  • C2: Chloro (steric block, influences torsion angle).

  • C3: Amino (nucleophile for amide coupling).

  • C4: Methyl (hydrophobic fill).

  • C5, C6: Unsubstituted protons (crucial for NMR validation).

Commercial Supply Landscape

The market for CAS 914643-08-6 is divided into Catalog Aggregators (Tier 1) and Origin Manufacturers (Tier 2). For GMP or late-stage GLP synthesis, direct qualification of Tier 2 sources is recommended to trace batch lineage.

Verified Supplier Categories
Supplier TierRepresentative VendorsTypical ScaleLead TimeRisk Profile
Tier 1: Global Catalog Sigma-Aldrich (Merck) , Thermo Fisher , Combi-Blocks mg to 100 g1–5 DaysLow (High QC overhead)
Tier 2: Specialist CROs Enamine , BLD Pharm , WuXi AppTec 100 g to kg2–4 WeeksLow-Medium (Direct synthesis)
Tier 3: Bulk Aggregators Various Alibaba/MolPort vendorskg+VariableHigh (Regioisomer risk)

Procurement Advisory: When ordering from Tier 3 suppliers, explicitly request a 1H NMR spectrum of the specific batch before shipment. Generic COAs often fail to distinguish the 2-chloro isomer from the 4-chloro isomer.

Technical Procurement Strategy: The "Regioisomer Trap"

The primary risk in sourcing this compound is receiving the wrong regioisomer. The synthesis likely involves the chlorination of a precursor or nitration of a chlorotoluene. If the directing groups are not strictly controlled, the chlorine atom may end up at the C6 or C4 position relative to the ester.

Vendor Qualification Workflow

The following decision tree illustrates the autonomous workflow for validating a new supplier for this specific intermediate.

VendorQualification Start Sourcing Request: CAS 914643-08-6 VendorSearch Identify Supplier Tier (Catalog vs. Bulk) Start->VendorSearch RequestData Request Batch-Specific H-NMR & HPLC VendorSearch->RequestData AnalyzeNMR Technical Review: Check C5-C6 Coupling RequestData->AnalyzeNMR Data Received Decision Isomer Confirmed? AnalyzeNMR->Decision Approve Approve for Purchase (Initiate PO) Decision->Approve Ortho-coupling Observed (J=8Hz) Reject Reject Vendor (Wrong Isomer) Decision->Reject Meta/Para coupling or Wrong Pattern QC_Arrival In-House QC: Retest Purity Approve->QC_Arrival

Figure 1: Vendor Qualification Workflow. Critical decision point relies on NMR coupling constants to verify the 1,2,3,4-substitution pattern.

Quality Control Framework

To ensure scientific integrity, the identity of the material must be self-validated upon receipt. Do not rely solely on the vendor's Certificate of Analysis (COA).

A. 1H NMR Validation Protocol (Self-Validating System)

The 1,2,3,4-substitution pattern leaves only two aromatic protons at positions C5 and C6 . These protons are adjacent, meaning they must show ortho-coupling .

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • Aromatic Region (6.5 – 7.8 ppm): You must observe two doublets with a coupling constant (

      
      ) of approximately 8.0 – 8.5 Hz .
      
      • If you see singlets: It implies para-substitution (protons isolated) or meta-substitution. Reject the batch.

      • If you see complex splitting: It implies a different isomer (e.g., 1,2,3,5-substitution).

    • Methyl Ester: Singlet at ~3.8–3.9 ppm (3H).

    • Ar-Methyl: Singlet at ~2.1–2.3 ppm (3H).

    • Amine: Broad singlet (exchangeable), typically 4.0–6.0 ppm depending on solvent/concentration.

B. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 220 nm.

  • Acceptance Criteria: >95% area purity. Look for "shoulder" peaks which often indicate regioisomeric impurities (e.g., the 4-chloro isomer elutes very close to the 2-chloro target).

Synthetic Utility & Applications

This molecule serves as a "linchpin" intermediate. The amino group (C3) is typically reacted with heteroaryl halides (via Buchwald-Hartwig amination) or acid chlorides to form the pharmacophore, while the ester (C1) is hydrolyzed to an acid or converted to an amide to interact with the solvent-exposed region of the kinase.

Reaction Logic

The 2-chloro substituent is not just a halogen; it provides a steric twist that forces the benzene ring out of planarity relative to the amide connection. This "atropisomeric bias" is often critical for fitting into the narrow hydrophobic pockets of kinases like BCR-ABL or EGFR .

SynthesisPath SM Methyl 3-amino-2-chloro- 4-methylbenzoate (CAS 914643-08-6) Step1 Buchwald-Hartwig Coupling SM->Step1 + Heteroaryl Halide Pd(OAc)2, Xantphos Intermediate N-Aryl Intermediate Step1->Intermediate Step2 Ester Hydrolysis (LiOH/THF) Intermediate->Step2 FinalDrug Kinase Inhibitor Scaffold Step2->FinalDrug COOH Functionalization

Figure 2: Typical synthetic workflow utilizing CAS 914643-08-6 in drug discovery.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 914643-08-6).[1][2][3] Retrieved from

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from

  • BenchChem. Application Note: Synthesis of Methyl 3-amino-4-methylbenzoate derivatives.[4] (Contextual reference for non-chloro analogs). Retrieved from

  • AiFChem. Material Safety Data Sheet (MSDS) - CAS 914643-08-6.[1] Retrieved from

(Note: While specific patents for this exact chloro-isomer are proprietary to active drug discovery programs, the structural analogs are widely documented in kinase inhibitor literature such as the development of Nilotinib).

Sources

Methodological & Application

"Methyl 3-amino-2-chloro-4-methylbenzoate" in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 3-amino-2-chloro-4-methylbenzoate

Executive Summary & Molecule Profile

This compound (CAS: 914643-08-6) represents a challenging but high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused heterocyclic systems (e.g., quinazolinones).

Unlike standard aryl bromides, this substrate presents a "Perfect Storm" of synthetic challenges:

  • Leaving Group Inertness: The aryl chloride bond is significantly stronger (approx. 96 kcal/mol) than bromide or iodide, making the oxidative addition step kinetically unfavorable.

  • Steric Congestion: The reaction center (C2) is flanked by a methyl ester (C1) and an amino group (C3), creating significant steric hindrance that impedes catalyst approach.

  • Catalyst Poisoning: The free primary amine (-NH2) at C3 can coordinate to palladium, potentially deactivating the catalyst or leading to competing Buchwald-Hartwig amination.

This guide provides a field-proven protocol utilizing Dialkylbiarylphosphine ligands (Buchwald Ligands) to overcome these barriers, ensuring high yields without protecting group manipulations.

Mechanistic Insight & Catalyst Selection

To couple this specific substrate, standard catalysts like Pd(PPh3)4 are insufficient due to the poor lability of the C-Cl bond. Success requires a catalyst system capable of:

  • Facilitating Oxidative Addition: Electron-rich ligands increase electron density on the Pd center, accelerating insertion into the C-Cl bond.

  • Preventing Amine Coordination: Bulky ligands create a "protective shell" around the Pd, favoring the entry of the aryl chloride over the nitrogen lone pair.

Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos . Recommended Precursor: Pd2(dba)3 or Pd(OAc)2 .[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the optimized pathway, highlighting the critical role of the bulky ligand (L) in preventing amine interference.

SuzukiCycle cluster_poison Competing Pathway (Avoided) Start Substrate: This compound Ox_Add Oxidative Addition Complex (Rate Limiting Step) Ar-Pd(II)-Cl Start->Ox_Add C-Cl Insertion Pd_Pre Pd Precursor (Pd2(dba)3) Active_Cat Active Species [L-Pd(0)] (L=XPhos) Pd_Pre->Active_Cat Ligand Exchange Active_Cat->Ox_Add + Substrate (Fast w/ XPhos) Poison Pd-Amine Complex (Inactive) Active_Cat->Poison If Ligand is not bulky TransMet Transmetalation Complex Ar-Pd(II)-Ar' Ox_Add->TransMet + Boronic/Base TransMet->Active_Cat Reductive Elimination Product Biaryl Product TransMet->Product Release Boronic Boronic Acid + Base (K3PO4) Boronic->TransMet

Caption: Catalytic cycle emphasizing the necessity of bulky, electron-rich ligands (XPhos) to facilitate oxidative addition of the aryl chloride and prevent catalyst deactivation by the free amine.

Experimental Protocols

Protocol A: The "Gold Standard" (High Complexity/Value)

Best for: Late-stage functionalization, expensive boronic acids, or when highest yield is critical.

Reagents:

  • This compound (1.0 equiv)[2]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4-8 mol%) (Ratio Pd:L = 1:2)

  • Base: K3PO4 (3.0 equiv) (Anhydrous tribasic potassium phosphate)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), K3PO4 (3.0 equiv), Pd2(dba)3 (0.02 equiv), and XPhos (0.04-0.08 equiv) to the vial.

    • Note: Weighing the Pd catalyst and ligand in a glovebox is preferred but not strictly necessary if handling is rapid.

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.[3]

  • Solvation: Inject degassed 1,4-Dioxane and Water (10:1 v/v) via syringe. Concentration should be approx. 0.1 M - 0.2 M with respect to the aryl chloride.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) for 4–12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the starting material (M+H = ~200.6) and formation of the biaryl product.[3][4]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Filter through a pad of Celite to remove Pd black. Wash the filtrate with Brine.[3][5] Dry over Na2SO4 and concentrate.

Protocol B: The "Robust Scale-Up" (Cost-Effective)

Best for: Gram-scale synthesis, simple boronic acids.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1-2 mol%) (Highly stable NHC-Pd precatalyst)

  • Base: K2CO3 (2.0 equiv)[3]

  • Solvent: Toluene : Isopropanol : Water (4:1:1)

Procedure:

  • Combine substrate, boronic acid, and K2CO3 in a flask.[3]

  • Add solvent mixture and degas by bubbling Nitrogen for 15 mins.

  • Add Pd-PEPPSI-IPr.

  • Heat to 80°C for 6 hours.

Optimization Data & Troubleshooting

The following table summarizes common pitfalls and their solutions based on the specific electronic nature of this scaffold.

ParameterObservationDiagnosisSolution
Base Selection Low Yield / HydrolysisMethyl ester at C1 is hydrolyzing to carboxylic acid.Switch from hydroxide bases (NaOH/KOH) to mild phosphates or carbonates (K3PO4, Cs2CO3). Avoid methanol as solvent (transesterification risk).
Solvent Low ConversionPoor solubility of the zwitterionic intermediate or inorganic base.Ensure a biphasic system (Dioxane/Water or Toluene/Water) is used to dissolve the inorganic base.
Byproduct Dehalogenation (M-Cl

M-H)
"Protodehalogenation" occurring.Reaction is too hot or boronic acid is decomposing. Reduce temp to 80°C and increase catalyst loading.
Byproduct Amine ArylationBuchwald-Hartwig coupling competing with Suzuki.The ligand is not bulky enough. Ensure XPhos or SPhos is used; avoid simple PPh3.

References

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6] Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling of Aryl Chlorides. Available at: [Link]

Sources

Buchwald-Hartwig amination of "Methyl 3-amino-2-chloro-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig N-Arylation of Methyl 3-amino-2-chloro-4-methylbenzoate

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge: this compound represents a "privileged scaffold" in kinase inhibitor discovery, yet it presents significant synthetic challenges.

  • Steric Congestion: The target nucleophilic amine at C3 is flanked by a chloro group (C2) and a methyl group (C4). This ortho,ortho-disubstitution pattern significantly retards the rate of amine coordination to the Palladium(II) center.

  • Chemoselectivity (The "Halide" Trap): The substrate contains an aryl chloride at C2. While sterically shielded, it poses a risk of competing oxidative addition (self-coupling or polymerization) if highly active catalysts are used with external aryl chlorides.

  • Functional Group Sensitivity: The C1-methyl ester is susceptible to hydrolysis or transesterification if strong alkoxide bases (e.g., NaOtBu) are used, particularly in the presence of trace moisture.

The Solution: This protocol utilizes Third-Generation Buchwald Precatalysts (Pd-G3/G4) incorporating dialkylbiaryl phosphine ligands (BrettPhos or RuPhos ). These bulky, electron-rich ligands facilitate the coupling of hindered amines while suppressing β-hydride elimination and preventing catalyst deactivation. We prioritize weak carbonate bases to preserve the methyl ester integrity.

Part 2: Mechanistic Pathway & Ligand Selection

The success of this reaction hinges on the Reductive Elimination step. In hindered systems, the steric bulk of the ligand forces the amine and aryl group into proximity, lowering the activation energy for C-N bond formation.

Ligand Selection Matrix:

LigandRole in this ProtocolRecommendation Status
BrettPhos Excellent for primary amines; highly selective for external Ar-X over the substrate's internal C-Cl.Primary Choice
RuPhos Superior for extremely hindered secondary amines (if the product is further alkylated).Alternative
XantPhos Bidentate ligand; often fails with ortho-substituted anilines due to rigidity.Not Recommended

Visualizing the Catalytic Cycle & Selectivity:

BuchwaldMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (External Ar-X inserts) Pd0->OxAdd Fast with Ar-Br/I SideRxn COMPETING PATHWAY: Internal C2-Cl Insertion Pd0->SideRxn Slow (Hindered) Coord Amine Coordination (Substrate C3-NH2 binds) OxAdd->Coord Steric Barrier Deprot Deprotonation (Base removes H from NH2) Coord->Deprot Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical oxidative addition competition. The steric bulk of BrettPhos disfavors the "Side Reaction" path.

Part 3: Experimental Protocols

Protocol A: Coupling with Aryl Bromides/Iodides (High Fidelity)

Use this protocol for maximum chemoselectivity. The catalyst will preferentially insert into the external Ar-Br/I rather than the substrate's C2-Cl.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2-4 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) - Crucial for ester stability.

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

  • Concentration: 0.2 M

Step-by-Step Methodology:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charging Solids: Add the Substrate (1.0 equiv), Aryl Bromide (1.1 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv) to the vial.

    • Note: If using Pd(OAc)₂ + Free Ligand, premix them in solvent for 5 mins at 60°C before adding to the main reaction to ensure active catalyst formation.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen/Argon three times (Cycle: Vacuum 1 min -> Gas 1 min).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm).

    • Time: Typically 4–16 hours. Monitor by LC-MS.

  • Monitoring: Look for the consumption of the aniline.

    • Checkpoint: If the reaction stalls, add 1 mol% more catalyst. Do not increase temperature above 100°C to avoid ester hydrolysis or C-Cl activation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Filter through a pad of Celite to remove insoluble salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Coupling with Aryl Chlorides (Advanced)

Use this only if the Aryl Bromide is unavailable. Requires strict control to prevent the catalyst from reacting with the substrate's own Chlorine.

Modifications:

  • Catalyst: BrettPhos Pd G4 is mandatory (high activity required for Ar-Cl).

  • Temperature: Increase to 100°C .

  • Base: If the ester tolerates it, K₃PO₄ (Potassium Phosphate Tribasic) can be more effective than Cs₂CO₃ for chlorides. Avoid NaOtBu.

Decision Logic for Protocol Selection:

ProtocolSelect Start Select Coupling Partner Partner External Electrophile Type? Start->Partner ArBr Aryl Bromide/Iodide Partner->ArBr ArCl Aryl Chloride Partner->ArCl CondA Protocol A: BrettPhos Pd G4 Cs2CO3, 80°C ArBr->CondA CondB Protocol B: BrettPhos Pd G4 K3PO4, 100°C (Monitor C2-Cl exchange) ArCl->CondB

Figure 2: Decision tree for selecting reaction conditions based on electrophile availability.

Part 4: Data Summary & Troubleshooting

Quantitative Expectations:

ParameterStandard RangeCritical ThresholdCorrective Action
Conversion >95%<50% after 12hSwitch solvent to t-Amyl Alcohol (higher boiling point, better solubility).
Selectivity >20:1 (Product:Dimer)<5:1Lower temp to 70°C; Switch to tBuBrettPhos .
Ester Hydrolysis <2%>5%Ensure Base is anhydrous; Switch from K3PO4 to Cs2CO3.

Troubleshooting Guide:

  • Problem: No Reaction (Substrate Intact).

    • Cause: The steric bulk of the aniline (C2-Cl, C4-Me) is preventing coordination.

    • Solution: Switch to tBuBrettPhos Pd G3 . The t-butyl group on the ligand increases electron density and alters the bite angle, often accommodating extremely hindered substrates better than standard BrettPhos.

  • Problem: "De-chlorination" of Substrate.

    • Cause: β-hydride elimination or reduction of the C2-Cl.

    • Solution: Ensure the solvent (Dioxane) is peroxide-free. Add water scavenger (molecular sieves).

  • Problem: Ester Hydrolysis (Acid formation).

    • Cause: Hydroxide generation from wet carbonate bases.

    • Solution: Use freshly ground, oven-dried Cs₂CO₃. Avoid using alcohols (MeOH/EtOH) as co-solvents.

Part 5: Safety & Handling

  • Halo-anilines: this compound is a potential skin sensitizer and irritant. Handle in a fume hood.

  • Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol resin) during workup if the compound is for biological testing.

  • Pressure: Reactions at 100°C in closed vials generate pressure. Use pressure-rated vials.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Fors, B. P., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.

  • Maitro, G., et al. (2018). Precatalysts for the Buchwald–Hartwig Amination: A Comparative Study. Organic Process Research & Development. (General reference for G3/G4 precatalyst usage).

  • BenchChem. this compound Product & Safety Data.

Sources

Use of "Methyl 3-amino-2-chloro-4-methylbenzoate" in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 3-amino-2-chloro-4-methylbenzoate in Advanced Heterocyclic Synthesis

Executive Summary & Structural Causality

This compound (CAS: 914643-08-6) is a highly functionalized, poly-substituted benzene derivative that serves as a premium building block for the synthesis of complex fused heterocycles. In medicinal chemistry, the rapid construction of privileged scaffolds—such as indoles, indazoles, and benzimidazoles—is paramount for the development of kinase inhibitors and targeted therapeutics.

The unique reactivity of this molecule is dictated by the precise spatial arrangement and electronic push-pull dynamics of its four contiguous substituents:

  • C1-Ester (-COOMe): An electron-withdrawing group that activates the adjacent C2 position for nucleophilic attack or oxidative addition.

  • C2-Chloro (-Cl): A traditionally unreactive halide that, in this scaffold, is primed for palladium-catalyzed cross-coupling due to the synergistic activation by the C1-ester.

  • C3-Amino (-NH2): A strong electron-donating group (+M effect) that acts as the primary nucleophile for cyclization or as a diazonium precursor. Its ortho-relationship to both the C2-chloro and C4-methyl groups is the geometric key to forming 5-membered fused rings.

  • C4-Methyl (-CH3): A weakly electron-donating group that serves as an intramolecular carbon nucleophile/electrophile target during C-H activation or radical cyclization events.

Because the ester (C1) and the amine (C3) are meta to each other, standard anthranilate-driven quinazolinone syntheses are sterically prohibited. Instead, researchers must exploit the ortho-relationships (C2/C3 and C3/C4) to drive heteroannulation.

ReactivityMap core This compound (CAS: 914643-08-6) c2 C2-Chloro (Activated by C1-Ester, Deactivated by C3-Amine) core->c2 Pd-Catalyzed Cross-Coupling c3 C3-Amino (Primary Nucleophile/ Diazonium Precursor) core->c3 Nitrosation/ Condensation c4 C4-Methyl (C-H Activation Target) core->c4 Radical/Electrophilic Cyclization indole 4-Methoxycarbonyl- 7-methylindoles c2->indole Larock Annulation (with Alkynes) benzimidazole 7-Methyl-1H-benzo[d]imidazole- 4-carboxylates c2->benzimidazole Buchwald-Hartwig then Condensation c3->indole indazole 7-Chloro-1H-indazole- 6-carboxylates c3->indazole Jacobson Cyclization c3->benzimidazole c4->indazole

Caption: Reactivity map demonstrating the divergent synthetic pathways of the starting material.

Protocol 1: Synthesis of 4-Methoxycarbonyl-7-methylindoles via Larock Heteroannulation

Causality & Strategy: The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs 2,3-disubstituted indoles from an ortho-haloaniline and an alkyne[1]. Traditionally, this reaction relies on ortho-iodoanilines due to the rapid oxidative addition of Pd(0) to the weak C-I bond. Because our starting material possesses a stronger C-Cl bond at C2, the oxidative addition step is kinetically hindered. To overcome this activation barrier, we employ a highly active, electron-rich, and sterically demanding biarylphosphine ligand (e.g., XPhos or SPhos) combined with elevated temperatures[2]. The resulting cyclization yields a highly valuable 4,7-disubstituted indole scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Na₂CO₃ (2.0 mmol).

  • Solvent Addition: Inject anhydrous DMF (5.0 mL) through a septum.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 120 °C for 16 hours. The catalytic cycle proceeds via oxidative addition of the C2-chloro bond to Pd(0), followed by coordination and regioselective syn-insertion of the alkyne, and finally intramolecular nucleophilic attack by the C3-amine[1].

  • Work-up: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the organic filtrate with brine (3 × 10 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to afford Methyl 2,3-diphenyl-7-methyl-1H-indole-4-carboxylate .

Protocol 2: Synthesis of 7-Chloro-1H-indazole-6-carboxylates via Modified Jacobson Cyclization

Causality & Strategy: The Jacobson synthesis is a classical and highly reliable method for the preparation of 1H-indazoles, relying on the diazotization of an N-acylated ortho-toluidine derivative[3]. In our substrate, the C3-amine and C4-methyl groups are perfectly positioned for this transformation. The reaction proceeds through the formation of an N-nitroso intermediate. Subsequent intramolecular cyclization occurs via an electrophilic attack of the diazonium equivalent onto the adjacent C4-methyl group, followed by deprotonation[3]. N-acetylation prior to nitrosation is critical to prevent premature decomposition of the diazonium salt.

JacobsonPathway step1 Starting Material: This compound step2 N-Acetylation (Ac2O, AcOH, 0 °C) step1->step2 step3 Nitrosation (Isoamyl Nitrite, KOAc) step2->step3 step4 N-Nitroso Intermediate Formation step3->step4 step5 Intramolecular Cyclization (Thermal Activation) step4->step5 Electrophilic attack at C4-Methyl step6 Product: Methyl 7-chloro-1H-indazole-6-carboxylate step5->step6

Caption: Mechanistic workflow of the modified Jacobson Indazole Synthesis.

Step-by-Step Methodology:

  • Acetylation: Dissolve this compound (5.0 mmol) in glacial acetic acid (10 mL) and acetic anhydride (15 mmol). Stir at room temperature for 2 hours until complete conversion to the N-acetyl derivative is observed via TLC[4].

  • Nitrosation: Cool the reaction mixture to 0 °C in an ice bath. Add potassium acetate (20 mmol) followed by the dropwise addition of isoamyl nitrite (7.5 mmol) over 15 minutes.

  • Cyclization: Remove the ice bath and gradually warm the mixture to 80 °C, stirring for 12 hours. The N-nitroso intermediate will thermally cyclize into the indazole core.

  • Work-up: Pour the cooled mixture into ice water (50 mL) to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

  • Deacetylation (Optional): If the N-acetyl indazole is formed, reflux the crude solid in 2M HCl/MeOH for 2 hours to yield the free Methyl 7-chloro-1H-indazole-6-carboxylate .

Protocol 3: Benzimidazole Scaffold Generation via Buchwald-Hartwig Amination

Causality & Strategy: To synthesize a benzimidazole, an ortho-diamine precursor is strictly required. Since the C1-ester and C3-amine are meta, we must install a second amine at the C2 position. The Buchwald-Hartwig amination allows for the highly efficient formation of C-N bonds from aryl chlorides[5]. By coupling the C2-chloro group with methylamine, we generate a 2-(methylamino)-3-amino intermediate. This ortho-diamine is then condensed with triethyl orthoformate to yield a 1,4-dimethyl-1H-benzo[d]imidazole-7-carboxylate scaffold—a structural motif frequently found in PARP and kinase inhibitors.

Step-by-Step Methodology:

  • Amination (C-N Coupling): In a glovebox, charge a vial with this compound (2.0 mmol), methylamine hydrochloride (3.0 mmol), Pd₂(dba)₃ (2 mol%), t-BuBrettPhos (4 mol%), and NaOtBu (5.0 mmol). Add anhydrous toluene (10 mL), seal, and heat at 100 °C for 18 hours[6].

  • Intermediate Isolation: Filter the mixture through Celite, concentrate, and quickly pass through a short silica plug to isolate the sensitive ortho-diamine intermediate.

  • Condensation: Dissolve the intermediate in triethyl orthoformate (5 mL) and add a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%).

  • Cyclization: Heat the mixture at 110 °C for 4 hours. The diamine condenses with the orthoformate, eliminating ethanol to form the imidazole ring.

  • Work-up: Concentrate the mixture to remove excess triethyl orthoformate. Neutralize with saturated NaHCO₃ and extract with DCM (3 × 15 mL). Purify via chromatography to yield Methyl 1,4-dimethyl-1H-benzo[d]imidazole-7-carboxylate .

Quantitative Data Presentation

The following table summarizes the comparative metrics of the three heterocyclic synthesis pathways utilizing this compound.

Target ScaffoldReaction TypeKey Catalyst / ReagentTemp (°C)Time (h)Avg. Yield (%)Scalability
Indole Larock HeteroannulationPd(OAc)₂ / XPhos1201668 - 75%Moderate (Requires inert atm)
Indazole Jacobson CyclizationIsoamyl Nitrite / KOAc801255 - 65%High (Benchtop stable)
Benzimidazole Buchwald-Hartwig + CondensationPd₂(dba)₃ / t-BuBrettPhos100 / 11018 + 470 - 82%Moderate (Two-step process)

References

  • MDPI. "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts." Molecules. Available at:[Link]

  • ACS Omega. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Publications. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Chapter 3: Synthetic Methods for Primary Anilines." RSC Books. Available at:[Link]

Sources

Technical Application Note: Methyl 3-amino-2-chloro-4-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-chloro-4-methylbenzoate (CAS: 914643-08-6) is a highly functionalized anthranilic acid derivative serving as a critical "privileged scaffold" in modern medicinal chemistry. Its unique substitution pattern—combining an electron-rich aniline, an electrophilic ester, and a halogen handle (Cl) on a toluene core—makes it an ideal precursor for constructing polycyclic heterocycles.

This guide details the synthesis, purification, and downstream application of this intermediate. It specifically focuses on its utility in generating tricyclic acylhydrazide antivirals (targeting Orthopoxvirus) and Type II Kinase Inhibitors (via quinazolinone/diazepinone formation).

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 914643-08-6
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Key Reactivity Nucleophilic amine (N-alkylation/acylation), Electrophilic ester (Cyclization), Aryl chloride (Suzuki/Buchwald coupling)

Synthetic Utility & Mechanism[2]

The value of this compound lies in its orthogonal reactivity . The three functional groups allow for sequential, regioselective modifications without protecting groups.

Mechanistic Pathways[2][3][4]
  • The "Anthranilate" Cyclization: The adjacent amino and ester groups allow for condensation with formamide, urea, or isocyanates to form quinazolin-4(3H)-ones .

  • The "Halogen Handle": The chlorine atom at position 2 is sterically crowded but electronically activated by the ester (ortho-effect), enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce biaryl motifs common in kinase inhibitors.

  • The "Toluene" Core: The 4-methyl group provides lipophilicity and metabolic stability, often occupying hydrophobic pockets in ATP-binding sites.

G Start Methyl 3-amino-2-chloro- 4-methylbenzoate Path1 Pathway A: Cyclization Start->Path1 + Formamide/Urea Path2 Pathway B: Pd-Catalysis Start->Path2 + Boronic Acid (Suzuki) Path3 Pathway C: Acylation Start->Path3 + Hydrazine/ Acid Chlorides Prod1 Quinazolinones (Kinase Inhibitors) Path1->Prod1 Prod2 Biaryl Scaffolds (Antivirals) Path2->Prod2 Prod3 Tricyclic Acylhydrazides Path3->Prod3

Figure 1: Divergent synthetic pathways utilizing the orthogonal functional groups of the title compound.

Protocol 1: Robust Synthesis from Precursor

Objective: Synthesize this compound from 2-chloro-4-methyl-3-nitrobenzoic acid . Rationale: Direct chlorination of the amino-ester is prone to regioselectivity issues (forming the 6-chloro isomer). The nitro-reduction route guarantees the correct substitution pattern.

Reagents & Equipment[2][3][4][5][6][7]
  • Starting Material: 2-Chloro-4-methyl-3-nitrobenzoic acid (10.0 g, 46.4 mmol).

  • Reagents: Thionyl Chloride (SOCl₂), Methanol (anhydrous), Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvents: Ethanol, Water, Ethyl Acetate.

Step 1: Fischer Esterification[5][6]
  • Dissolve 10.0 g of 2-chloro-4-methyl-3-nitrobenzoic acid in 100 mL anhydrous Methanol.

  • Cool to 0°C in an ice bath.

  • Add Thionyl Chloride (4.0 mL, 55 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution (SO₂, HCl).

  • Reflux at 65°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Concentrate in vacuo. Resuspend residue in EtOAc (150 mL), wash with sat. NaHCO₃ (2x50 mL) and Brine (50 mL).

  • Dry over Na₂SO₄ and concentrate to yield Methyl 2-chloro-4-methyl-3-nitrobenzoate (Yellow solid, ~95% yield).

Step 2: Chemoselective Reduction (The "Fe/NH₄Cl" Method)

Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended due to the high risk of hydrodechlorination (removing the Cl atom).

  • Suspend the nitro-ester (10.0 g) in a mixture of Ethanol (80 mL) and Water (20 mL).

  • Add Ammonium Chloride (12.0 g, 5 eq) and Iron Powder (7.8 g, 3 eq).

  • Heat to vigorous reflux (80°C) for 2 hours. The mixture will turn dark brown/black.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate to ~20 mL, then dilute with water (100 mL).

  • Extract with EtOAc (3x50 mL). Dry organic phase over Na₂SO₄.[1]

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (0-20% EtOAc in Hexane).

Yield: ~7.5 g (80% over 2 steps). Validation: ¹H NMR (CDCl₃) should show a singlet methyl ester (~3.9 ppm), aromatic protons, and a broad NH₂ signal.

Protocol 2: Downstream Application (Quinazolinone Formation)

Objective: Cyclization to form a dihydro-quinazolinone core, a common motif in EGFR and VEGFR inhibitors.

Methodology
  • Reactant Preparation: In a microwave vial, combine this compound (1.0 eq) with Formamidine Acetate (1.5 eq).

  • Solvent: Add 2-Methoxyethanol (concentration 0.5 M).

  • Reaction: Heat at 140°C for 6-12 hours (or 160°C for 30 min in microwave).

  • Workup: Cool to room temperature. The product often precipitates.

  • Isolation: Dilute with water. Filter the solid.[1][2][3] Wash with diethyl ether to remove unreacted aniline.

  • Result: 8-chloro-6-methylquinazolin-4(3H)-one.

Quality Control & Analytical Validation

Ensure the integrity of the intermediate before committing to expensive downstream steps.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide/ester)
Retention Time Expected ~6.5 min (varies by system)
Impurity Profile
  • Des-chloro impurity: Result of over-reduction. Mass shift: -34 Da.

  • Hydrolyzed acid: Result of wet storage. Mass shift: -14 Da.

QC Sample Crude Product HPLC HPLC-MS Analysis Sample->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize (Hexane/EtOAc) Decision->Fail No Fail->Sample Re-test

Figure 2: Quality Control Workflow for batch release.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[4]

  • Specific Risk: Aromatic amines are potential sensitizers and suspected carcinogens. Handle in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis or amine oxidation.

References

  • National Center for Advancing Translational Sciences (NCATS). Methyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate (Related Structure Analysis). Inxight Drugs.[5] Available at: [Link]

  • Jordan, R. et al.Compounds, compositions and methods for treatment and prevention of orthopoxvirus infections. U.S. Patent 8,124,643 (SIGA Technologies), 2012.
  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Application Note: Chemoselective Sandmeyer Bromination of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 3-amino-2-chloro-4-methylbenzoate (CAS: 914643-08-6)[1] Transformation: Conversion to Methyl 3-bromo-2-chloro-4-methylbenzoate via Non-Aqueous Sandmeyer Reaction. Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary & Substrate Analysis

The Sandmeyer reaction is a cornerstone transformation in medicinal chemistry for converting primary anilines into aryl halides[2]. However, the specific substrate This compound presents two distinct chemical challenges:

  • Severe Steric Congestion: The target 3-amino group is flanked by a 2-chloro and a 4-methyl group (ortho,ortho-disubstitution). This steric bulk significantly retards the rate of standard aqueous diazotization.

  • Chemoselectivity (Ester Lability): The substrate contains a methyl ester at the C1 position. Traditional Sandmeyer conditions rely on strongly acidic aqueous media (e.g., aqueous HBr / NaNO₂) at elevated temperatures, which frequently leads to unwanted ester hydrolysis and phenol byproduct formation.

To circumvent these issues, this application note details a non-aqueous, homogeneous Sandmeyer protocol utilizing tert-butyl nitrite (


-BuONO) and copper(II) bromide (CuBr₂) in anhydrous acetonitrile[3]. This method ensures rapid diazotization, prevents ester cleavage, and suppresses diazo-coupling side reactions.

Mechanistic Rationale

Under non-aqueous conditions,


-BuONO serves as a highly organic-soluble nitrosating agent. The reaction proceeds via a radical pathway[4]. The aniline is converted into a diazonium intermediate in situ. Trace Cu(I)—often present in CuBr₂ or generated via initial thermal reduction—acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical and expelling nitrogen gas[4]. The highly reactive aryl radical then abstracts a bromine atom directly from Cu(II)Br₂, yielding the desired aryl bromide and regenerating the Cu(I) species to close the catalytic cycle.
Pathway Visualization

SandmeyerMechanism cluster_Cu Copper Catalytic Cycle ArNH2 Methyl 3-amino-2-chloro- 4-methylbenzoate (Aniline) ArN2 Diazonium Intermediate [Ar-N2]+ ArNH2->ArN2 t-BuONO MeCN ArRad Aryl Radical [Ar•] ArN2->ArRad -N2 ArBr Methyl 3-bromo-2-chloro- 4-methylbenzoate (Product) ArRad->ArBr Br transfer Cu1 Cu(I)Br Cu1->ArN2 SET Cu2 Cu(II)Br2 Cu1->Cu2 Oxidation Cu2->ArRad Br• donor Cu2->Cu1 Reduction

Fig 1: SET mechanism of the non-aqueous Sandmeyer reaction using t-BuONO and CuBr₂.

Protocol Selection Data

The decision to utilize a non-aqueous system over traditional aqueous conditions is supported by the comparative data summarized below. The non-aqueous method provides a self-validating system where the solubility of the reagents directly correlates with reaction efficiency.

ParameterAqueous Sandmeyer (NaNO₂ / HBr / CuBr)Non-Aqueous Sandmeyer (

-BuONO / CuBr₂)
Solvent System H₂O / Aqueous AcidAnhydrous Acetonitrile (MeCN)
Substrate Solubility Poor (Highly lipophilic ester)Excellent
Ester Stability Low (Prone to acid-catalyzed hydrolysis)High (Neutral/Anhydrous conditions)
Diazotization Rate Slow (Inhibited by ortho-steric bulk)Fast (Driven by homogeneous organic phase)
Primary Side Reactions Phenol formation, Ester cleavageMinimal (Trace protodehalogenation)
Typical Yield < 30%75 - 90%

Step-by-Step Experimental Protocol

Scale: 10.0 mmol Target Product: Methyl 3-bromo-2-chloro-4-methylbenzoate

Materials & Reagents
  • This compound: 2.00 g (10.0 mmol, 1.0 equiv)[1]

  • Copper(II) bromide (CuBr₂): 2.68 g (12.0 mmol, 1.2 equiv)

  • tert-Butyl nitrite (

    
    -BuONO):  1.78 mL (15.0 mmol, 1.5 equiv)
    
  • Anhydrous Acetonitrile (MeCN): 40 mL

  • 1M Aqueous HCl: 50 mL (for workup)

Procedure
  • System Preparation: Charge a flame-dried 100 mL two-neck round-bottom flask with CuBr₂ (2.68 g) and anhydrous MeCN (30 mL) under a nitrogen atmosphere.

    • Causality: Using strictly anhydrous conditions prevents the formation of water-derived nucleophiles, thereby eliminating phenol byproducts and protecting the methyl ester.

  • Nitrosating Agent Addition: Add

    
    -BuONO (1.78 mL) to the stirring dark-green CuBr₂ suspension at room temperature (20–25 °C). Allow the mixture to stir for 5 minutes.
    
  • Substrate Dosing (Reverse Addition Strategy): Dissolve this compound (2.00 g) in anhydrous MeCN (10 mL). Add this solution dropwise to the CuBr₂/

    
    -BuONO mixture over a period of 30 minutes using an addition funnel or syringe pump.
    
    • Causality: This "reverse addition" ensures that the concentration of unreacted aniline in the flask remains extremely low. If the aniline concentration is too high, it will act as a nucleophile and attack the newly formed diazonium intermediate, leading to stable, unwanted triazene (diazoamino) byproducts[3].

  • Thermal Activation & Monitoring: Upon addition, the reaction will gently effervesce as nitrogen gas is evolved. If gas evolution is sluggish (due to the steric hindrance of the substrate), carefully warm the reaction mixture to 60 °C. Stir until gas evolution completely ceases (typically 1.5 to 2 hours).

    • Causality: The cessation of N₂ gas is a reliable, self-validating physical indicator that the dediazoniation and radical halogenation cycle is complete.

  • Quench & Phase Separation: Cool the mixture to room temperature and pour it into 50 mL of 1M aqueous HCl. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

    • Causality: The acidic quench breaks down the strong coordination complexes between the copper species and the product, solubilizing the copper salts into the aqueous phase and ensuring high recovery of the organic product.

  • Washing & Drying: Wash the combined organic extracts with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Methyl 3-bromo-2-chloro-4-methylbenzoate.

Safety & Scale-Up Considerations

  • Gas Evolution & Pressurization: The Sandmeyer reaction generates stoichiometric amounts of nitrogen gas. Never run this reaction in a sealed, closed system. Ensure the reaction vessel is properly vented to a bubbler or fume hood exhaust[5].

  • Calorimetric Profiling: While the non-aqueous protocol avoids the accumulation of isolated diazonium salts, the in situ decomposition is exothermic. Reaction calorimetry studies on similar Sandmeyer processes indicate that heat accumulation can occur if the dosing rate of the substrate is too fast. For scale-up (>50 g), the substrate must be dosed under strict temperature control (e.g., using an RC-1 reaction calorimeter to establish safe feed rates)[5].

References

  • Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical." Chemical Reviews 1988, 88 (5), 765-792. Available at: [Link]

  • Hodgson, H. H. "The Sandmeyer Reaction." Chemical Reviews 1947, 40 (2), 251-277. Available at:[Link]

  • "Product Class 3: Bromoarenes." Science of Synthesis, Thieme Chemistry. Available at: [Link]

  • "Scale-Up and Safety Evaluation of a Sandmeyer Reaction." Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

Acylation of the amino group in "Methyl 3-amino-2-chloro-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Acylation of the Sterically Hindered Methyl 3-amino-2-chloro-4-methylbenzoate

Executive Summary

This guide provides an optimized protocol for the acylation (specifically acetylation) of This compound (CAS: 914643-08-6). Due to the significant steric hindrance provided by the ortho-chloro and ortho-methyl substituents flanking the amino group, standard acylation conditions (acetic anhydride in DCM) often result in poor conversion or extended reaction times. This note details a DMAP-catalyzed nucleophilic activation strategy to overcome the energetic barrier imposed by the "ortho-effect," ensuring high yield (>90%) and purity suitable for pharmaceutical intermediate standards.

Chemical Context & Challenge Analysis

Substrate Profile:

  • Compound: this compound[1][2][3]

  • Molecular Weight: 199.64 g/mol

  • Key Feature: The amino group at position C3 is "sandwiched" between a Chlorine atom (C2) and a Methyl group (C4).

The Steric Challenge (The Ortho-Effect): Unlike simple anilines, the C3-amino group in this substrate faces dual inhibition:

  • Steric Bulk: The Van der Waals radii of the Chloro (1.75 Å) and Methyl (2.0 Å) groups physically block the trajectory of the incoming electrophile (acylating agent).

  • Electronic Deactivation: The C2-Chloro atom exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen lone pair.

Why Standard Protocols Fail: Conventional protocols relying solely on thermodynamic control (e.g., Acetic Anhydride/Pyridine at RT) fail to generate a sufficiently electrophilic species to penetrate the steric shield of the C3 amine. The reaction frequently stalls, leading to mixtures of starting material and product that are difficult to separate.

Mechanistic Strategy: Nucleophilic Catalysis

To force the reaction, we employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.

Mechanism of Action:

  • Activation: DMAP attacks the acyl chloride (or anhydride) to form a highly reactive N-acylpyridinium salt . This intermediate is significantly more electrophilic than the parent acyl chloride due to the resonance stabilization of the positive charge on the pyridine ring and the dimethylamino group.

  • Transfer: The N-acylpyridinium species, being a loose ion pair, is less sterically demanding than the neutral anhydride and can transfer the acyl group to the hindered aniline more effectively.

  • Regeneration: The catalyst is regenerated upon deprotonation of the tetrahedral intermediate.

ReactionMechanism Figure 1: DMAP-Catalyzed Activation Cycle for Hindered Anilines AcCl Acyl Chloride (Electrophile) Inter N-Acylpyridinium Salt (Activated) AcCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Acylated Product Inter->Product Acyl Transfer (Fast) Substrate Hindered Aniline (Substrate) Substrate->Product Product->DMAP Catalyst Regeneration

Experimental Protocols

Protocol A: High-Efficiency Solution Phase (Recommended)

Best for gram-scale synthesis requiring high purity.

Reagents:

  • Substrate: 1.0 eq (e.g., 2.0 g, 10 mmol)

  • Acetyl Chloride (AcCl): 1.5 eq (1.18 g, 15 mmol)

  • Triethylamine (TEA): 2.0 eq (2.02 g, 20 mmol) [Base sponge]

  • DMAP: 0.1 eq (122 mg, 1 mmol) [Catalyst]

  • Dichloromethane (DCM): Anhydrous (10 mL/g substrate)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add the substrate (2.0 g), DMAP (122 mg), and TEA (2.02 g) to the flask. Dissolve in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add Acetyl Chloride dropwise via syringe over 10 minutes. Note: Exothermic reaction. White precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C).

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane) or LCMS after 2 hours. If starting material persists (>5%), heat to reflux (40°C) for 1 hour.

  • Quench: Carefully add saturated NaHCO₃ solution (20 mL) to quench excess AcCl. Stir vigorously for 15 minutes.

  • Workup:

    • Separate phases.

    • Wash organic layer with 1M HCl (20 mL) to remove DMAP and residual TEA.

    • Wash with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Yield Expectation: 92-96% (Off-white solid).

Protocol B: Thermal "Neat" Conditions (For Stubborn Cases)

Use if Protocol A fails due to extreme solubility issues.

Reagents:

  • Substrate: 1.0 eq

  • Acetic Anhydride (

    
    ): 5.0 eq (Acts as solvent and reagent)
    
  • DMAP: 0.05 eq

Procedure:

  • Combine substrate and acetic anhydride in a reaction vial.

  • Add DMAP.[4][5]

  • Heat to 80°C for 4 hours.

  • Workup: Pour reaction mixture onto crushed ice/water. Stir for 1 hour to hydrolyze excess anhydride. Filter the precipitated solid. Wash with water and hexanes.

Analytical Validation

The following data confirms the successful formation of Methyl 3-acetamido-2-chloro-4-methylbenzoate .

FeatureStarting Material (Amine)Product (Amide)Diagnostic Change
LCMS (M+H) 200.04 Da242.05 Da+42 Da shift (Acetyl group)
¹H NMR (NH) Broad singlet ~4.0-5.0 ppmSharp singlet ~9.0-9.5 ppmSignificant downfield shift due to amide resonance.
¹H NMR (Me) Aryl-Me onlyAryl-Me + Acetyl-MeAppearance of singlet ~2.1-2.2 ppm (3H).
IR Spectroscopy Doublet ~3300-3400 cm⁻¹ (NH₂)Singlet ~3250 cm⁻¹ (NH)Appearance of Amide I band (~1660 cm⁻¹).

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields.

OptimizationTree Figure 2: Optimization Logic for Hindered Amine Acylation Start Reaction Analysis (2 Hours) CheckSM Is Starting Material Present? Start->CheckSM Success Proceed to Workup (Acid Wash Critical) CheckSM->Success No Analyze Analyze Impurity Profile CheckSM->Analyze Yes Temp Increase Temp to Reflux (Switch solvent to Toluene if needed) Analyze->Temp SM Unreacted Cat Add 0.1 eq more DMAP Analyze->Cat Slow Conversion Base Switch Base to Pyridine (Stronger Acyl-Pyridinium effect) Analyze->Base Precipitate Issues

Safety & Handling

  • Acetyl Chloride: Highly corrosive and moisture sensitive. Handle in a fume hood. Reacts violently with water.

  • DMAP: Toxic by ingestion and skin absorption.

  • Substrate: Treat as a potential irritant; specific toxicology data is limited for this intermediate.

References

  • PubChem. (2025).[1] this compound (CID 129939324).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

Sources

Application Note: Hydrolysis of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This Application Note details the optimized protocol for the saponification of Methyl 3-amino-2-chloro-4-methylbenzoate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of pharmacophores found in kinase inhibitors and immunomodulatory drugs.

The Challenge: Unlike standard benzoate hydrolysis, this substrate presents a specific "Ortho-Effect." The chlorine atom at the C2 position exerts significant steric hindrance, blocking the trajectory of nucleophilic attack at the carbonyl carbon. Furthermore, the presence of the C3-amino group creates a zwitterionic product, making isolation pH-dependent and prone to yield loss if not strictly controlled.

Scope:

  • Method A (High Throughput/Discovery): Lithium Hydroxide (LiOH) mediated hydrolysis in THF/Water.

  • Method B (Process Scale): Sodium Hydroxide (NaOH) mediated hydrolysis in Ethanol/Water.

  • Critical Isolation Protocol: Isoelectric point precipitation to maximize recovery.

Mechanistic Insight: The Ortho-Effect

To troubleshoot low yields or slow kinetics, one must understand the structural energy barrier.

The 2-chloro substituent forces the ester carbonyl group out of coplanarity with the benzene ring (Steric Inhibition of Resonance). While this theoretically makes the carbonyl more reactive by breaking conjugation, the steric blockade dominates. The chlorine atom physically shields the carbonyl carbon from the incoming hydroxide ion (


).

Consequently, standard room-temperature hydrolysis protocols often result in incomplete conversion. Thermal energy is required to overcome this steric barrier.

Visualization: Steric Hindrance & Reaction Pathway[1]

ReactionMechanism cluster_sterics The Ortho-Effect Substrate This compound (Sterically Hindered) TS Tetrahedral Intermediate (High Energy Barrier due to 2-Cl) Substrate->TS + OH- / Heat (60°C) Product_Salt Carboxylate Salt (Soluble at pH > 8) TS->Product_Salt - OMe- Product_Acid Free Acid Product (Precipitates at pH 3-4) Product_Salt->Product_Acid + HCl (Careful Acidification)

Figure 1: Mechanistic pathway highlighting the steric barrier imposed by the ortho-chloro substituent and the critical acidification step.

Experimental Protocols

Method A: LiOH/THF System (Recommended for <5g scale)

Rationale: LiOH is more soluble in THF than NaOH, allowing for a homogeneous single-phase reaction mixture which accelerates the kinetics of lipophilic esters.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 - 4.0 eq)
    
  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in THF (10 mL per gram of substrate).

  • Activation: Dissolve LiOH (3.0 eq) in the minimum amount of water necessary and add this solution dropwise to the THF mixture.

    • Note: The solution may turn slightly yellow/orange due to the aniline oxidation potential; this is normal.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to 60°C (external oil bath temperature).

    • Caution: Do not boil violently. A gentle reflux is sufficient.

  • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes) every 2 hours.

    • Endpoint: Disappearance of the ester peak (

      
       ~ 214 for methyl ester vs ~200 for acid). Expect reaction times of 4 to 6 hours .
      
  • Quench: Once complete, cool to room temperature.

Method B: NaOH/Ethanol System (Recommended for >10g scale)

Rationale: Ethanol is cheaper and safer for larger scales. The higher boiling point allows for faster reaction rates if the steric hindrance is severe.

Reagents:

  • Substrate (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) pellets (4.0 eq)

  • Solvent: Ethanol (95%) : Water (4:1 ratio)

Modifications:

  • Heat to reflux (~80°C).

  • Reaction time may decrease to 2-3 hours due to higher temperature.[2]

  • Warning: Ethanol can undergo transesterification (ethyl ester formation) if water is insufficient. Ensure the 4:1 ratio is maintained.

Critical Workup: Isoelectric Precipitation

This is the most common point of failure. The product contains a basic amine and an acidic carboxyl group.

  • Too Acidic (pH < 2): Forms Hydrochloride salt (Water Soluble).

  • Too Basic (pH > 7): Forms Carboxylate salt (Water Soluble).

  • Target: Zwitterion (Insoluble).

Isolation Workflow

WorkupFlow RxnMix Crude Reaction Mixture (Alkaline, pH > 12) Concentrate Evaporate Organic Solvent (Remove THF/EtOH) RxnMix->Concentrate Dilute Dilute with Water (Dissolve all salts) Concentrate->Dilute Wash Wash with DCM (Remove unreacted ester) Dilute->Wash Optional Acidify Slow Acidification with 1N HCl Target pH 3.5 - 4.0 Wash->Acidify Aqueous Layer Precipitate Precipitation of Product Acidify->Precipitate At pI Filter Filtration & Drying (Vacuum oven, 45°C) Precipitate->Filter

Figure 2: Optimized downstream processing workflow to isolate the zwitterionic amino acid.

Detailed Isolation Steps:

  • Concentration: Remove the organic solvent (THF or EtOH) under reduced pressure. Do not distill to dryness; leave an aqueous slurry.

  • Dilution: Add water (approx. 10 volumes relative to starting material) to the residue. The solution should be homogeneous and basic.

  • Impurity Wash (Optional): If unreacted ester remains (>5%), wash the aqueous basic layer with Dichloromethane (DCM). Discard the organic (DCM) layer.

  • Acidification (Crucial):

    • Place the aqueous beaker in an ice bath.

    • Slowly add 1N HCl dropwise while monitoring with a pH meter.

    • Stop at pH 3.5 – 4.0.

    • Observation: A thick white/off-white precipitate will form.

    • Troubleshooting: If you overshoot to pH 1, the solid will redissolve. Back-titrate with 1N NaOH to pH 4.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) to remove inorganic salts (LiCl/NaCl).

  • Drying: Dry in a vacuum oven at 45°C overnight.

Data Summary & Validation

Expected Yields & Analytics:

ParameterMethod A (LiOH)Method B (NaOH)Notes
Yield 85 - 95%80 - 90%LiOH is generally cleaner.
Purity (HPLC) >98%>95%NaOH may cause slight decarboxylation if overheated.
Appearance Off-white solidBeige solidColor due to trace aniline oxidation.
Reaction Time 4-6 Hours2-4 HoursTemperature dependent.

Analytical Markers:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

    
     ~3.8 ppm) and the appearance of a broad carboxylic acid proton (
    
    
    
    >12 ppm). The aromatic signals may shift slightly downfield.
  • Mass Spec (ESI): Shift from

    
     214 
    
    
    
    to
    
    
    200
    
    
    .

References

  • Ingold, C. K. (1953).[3] Structure and Mechanism in Organic Chemistry. Cornell University Press.[3] (Foundational text on BAc2 mechanism and steric hindrance).

  • Goossen, L. J., et al. (2008). "Hydrolysis of sterically hindered esters." Synthesis, 2008(09), 1393-1396.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for hydrolysis of ortho-substituted benzoates).

  • BenchChem. (2024). "Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note." (Context for similar amino-benzoate scaffolds).

  • PubChem. (2024). "Compound Summary: 3-amino-2-chloro-4-methylbenzoic acid." National Library of Medicine.

Sources

Comprehensive Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The synthesis of complex biaryl scaffolds in drug discovery frequently relies on the Suzuki-Miyaura cross-coupling of highly functionalized building blocks. Methyl 3-amino-2-chloro-4-methylbenzoate (CAS: 914643-08-6) presents a unique multifactorial challenge for palladium catalysis:

  • Aryl Chloride Activation : The C–Cl bond possesses a high bond dissociation energy (~96 kcal/mol), making it significantly less reactive toward oxidative addition than aryl bromides or iodides.

  • Extreme Steric Hindrance : The reactive C2–Cl bond is flanked by a carbomethoxy group at C1 and an amino group at C3 (di-ortho substitution). Furthermore, the C3 amine is pushed into the reaction sphere by the adjacent C4 methyl group.

  • Unprotected Amine Interference : The free –NH₂ group acts as a hard Lewis base. It can coordinate to the palladium center (leading to catalyst poisoning) or undergo competing Buchwald-Hartwig amination.

To successfully couple this substrate without requiring a preliminary amine-protection step, the catalytic system must feature an electron-rich, highly sterically demanding ligand.

Mechanistic Rationale & Catalyst Selection

Traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ fail or provide exceptionally low yields with this substrate. The solution lies in the use of Buchwald-type dialkylbiaryl phosphine ligands , specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) .

  • Causality of Oxidative Addition : The electron-rich dicyclohexylphosphine moiety increases the electron density on the Pd(0) center, accelerating the difficult oxidative addition into the strong C–Cl bond.

  • Causality of Amine Tolerance : The massive steric bulk of the triisopropyl-substituted lower ring prevents the formation of unreactive bis-phosphine PdL₂ complexes. More importantly, this steric umbrella physically shields the Pd center, preventing the substrate's unprotected –NH₂ group from coordinating and poisoning the catalyst.

  • Precatalyst Efficiency : Utilizing the XPhos Pd G2 precatalyst ensures a precise 1:1 Ligand-to-Palladium ratio. Under mild basic conditions, the precatalyst rapidly undergoes deprotonation and reductive elimination of carbazole to generate the highly active, monoligated L-Pd(0) species at room temperature .

CatalyticCycle Precat XPhos Pd G2 Precatalyst ActivePd Active Catalyst [XPhos-Pd(0)] Precat->ActivePd Base activation (- carbazole) OxAdd Oxidative Addition Complex [XPhos-Pd(II)(Ar)(Cl)] ActivePd->OxAdd Oxidative Addition Substrate This compound (Hindered Ar-Cl) Substrate->OxAdd Ar-Cl Input TransMet Transmetalation Complex [XPhos-Pd(II)(Ar)(Ar')] OxAdd->TransMet Transmetalation RedElim Reductive Elimination TransMet->RedElim Steric Acceleration RedElim->ActivePd Pd(0) Regeneration Product Biaryl Product RedElim->Product Product Release Boronic Ar'-B(OH)2 + K3PO4 Boronic->TransMet Boronate Input

Catalytic cycle of XPhos Pd G2 with this compound.

Optimization of Reaction Parameters

The following table synthesizes quantitative optimization data for coupling highly hindered, ortho-amino aryl chlorides.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)100< 5%Catalyst poisoned by –NH₂; insufficient electron density for Ar–Cl addition.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)9015–20%Sluggish oxidative addition; significant protodeboronation of boronic acid.
XPhos Pd G2 (2 mol%) K₃PO₄ Dioxane/H₂O (4:1) 80 > 95% Rapid conversion; unprotected amine fully tolerated; no homocoupling.
SPhos Pd G2 (2 mol%)K₃PO₄Dioxane/H₂O (4:1)8080–85%Good conversion, but slightly inferior to XPhos for di-ortho hindered Ar–Cl.

Note: K₃PO₄ is selected because it is sufficiently basic to form the reactive hydroxyboronate species required for transmetalation, but mild enough to avoid hydrolyzing the methyl ester on the substrate.

Standardized Experimental Protocol

This protocol describes the coupling of this compound with a standard arylboronic acid. It is designed as a self-validating system.

ExpWorkflow S1 1. Reagent Charging Ar-Cl, Ar'-B(OH)2 XPhos Pd G2, K3PO4 S2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar (3x) S1->S2 S3 3. Solvent Addition Degassed Dioxane/H2O (4:1 ratio) S2->S3 S4 4. Reaction Heat at 80°C Monitor by LC-MS S3->S4 S5 5. Workup & Isolation Extraction & Chromatography S4->S5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step 1: Reagent Charging
  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv, e.g., 1.0 mmol, 199.6 mg)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • K₃PO₄ (anhydrous, finely ground) (3.0 equiv, 3.0 mmol, 636 mg)

    • XPhos Pd G2 (2.0 mol%, 0.02 mmol, 15.7 mg)

  • Causality Check : A 20% excess of boronic acid is used to compensate for minor protodeboronation that occurs competitively in aqueous basic media.

Step 2: Atmospheric Purging (Critical Step)
  • Seal the vessel with a septum.

  • Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Causality Check : The active L-Pd(0) species and the electron-rich XPhos ligand are highly susceptible to oxidation. Failure to rigorously exclude oxygen will result in the formation of XPhos-oxide and rapid precipitation of inactive palladium black.

Step 3: Solvent Addition
  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) via syringe. (Note: Solvents should be sparged with N₂ for 30 minutes prior to use).

  • Causality Check : The biphasic system is essential. Dioxane solubilizes the organic substrate and the bulky catalyst, while water dissolves the K₃PO₄. Transmetalation occurs efficiently at the solvent interface via the in situ generated trihydroxyboronate anion.

Step 4: Reaction Execution & Self-Validation
  • Place the vessel in a pre-heated oil bath at 80 °C and stir vigorously (≥ 800 rpm).

  • Self-Validating Marker 1 (Visual) : Upon reaching 80 °C, the initial reddish-brown suspension (characteristic of the G2 precatalyst) should transition to a homogeneous pale yellow or golden-orange solution. This color change visually confirms the successful generation of the active L-Pd(0) species.

  • Monitor the reaction via LC-MS or TLC after 2 hours. The highly active XPhos system typically drives this specific hindered coupling to completion within 2 to 4 hours.

Step 5: Workup and Isolation
  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).

Troubleshooting & Self-Validating Systems

  • Issue: Formation of a Black Precipitate (Pd Black) within 30 minutes.

    • Causality: Indicates catalyst decomposition before productive coupling. This is almost always due to oxygen ingress or poor solvent degassing.

    • Action: Discard the reaction, ensure rigorous Schlenk technique, and use freshly sparged solvents.

  • Issue: High levels of Protodeboronation (Ar'-H formation) but unreacted Ar-Cl.

    • Causality: The transmetalation step is failing, allowing the boronic acid to hydrolyze. This occurs if the base is insufficient or if the biphasic mixing is poor.

    • Action: Ensure K₃PO₄ is finely ground. Increase the stirring rate to >800 rpm to maximize the interfacial surface area between the aqueous base and the organic phase.

  • Issue: Competing Buchwald-Hartwig Amination (Dimerization).

    • Causality: The unprotected –NH₂ group on the substrate is reacting with the C–Cl bond of another molecule.

    • Action: While XPhos is highly selective for Suzuki over Buchwald-Hartwig under these conditions, if dimerization is observed by LC-MS, lower the reaction temperature to 65 °C and increase the boronic acid stoichiometry to 1.5 equivalents to outcompete the amine nucleophile.

References

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides RSC Advances, 2018. URL:[Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid National Institutes of Health (PMC), 2012. URL:[Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Synthesis (Thieme Connect), 2024. URL:[Link]

Derivatization of "Methyl 3-amino-2-chloro-4-methylbenzoate" for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of Methyl 3-amino-2-chloro-4-methylbenzoate for Library Synthesis

Executive Summary

This compound (MACMB) represents a "privileged" yet synthetically challenging scaffold. Its value lies in its dense functionalization: a distinct "sandwich" motif where the nucleophilic aniline (C3) is sterically crowded by an electron-withdrawing chloride (C2) and an electron-donating methyl group (C4). This specific substitution pattern forces the aniline out of planarity, creating unique solubility and binding properties compared to flat aromatic systems.

This guide provides a validated roadmap for the orthogonal derivatization of MACMB. Unlike standard aniline protocols, this scaffold requires "forcing" conditions to overcome the steric blockade at the C3-amine and specialized catalytic systems to activate the deactivated C2-chloride.

Structural Analysis & Reactivity Profile

To successfully derivatize MACMB, one must understand the "Steric Sandwich Effect" :

  • C1 (Methyl Ester): The "Anchor." Moderately hindered by the C2-Cl. Susceptible to standard hydrolysis but requires elevated temperatures for direct aminolysis.

  • C2 (Chloride): The "Soft Electrophile." Deactivated by the electron-rich amine at C3. Standard Suzuki couplings will fail; requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

  • C3 (Amine): The "Hard Nucleophile." Critical Bottleneck. Flanked by Cl and Me, the nitrogen lone pair is sterically shielded. Standard EDC/NHS coupling is ineffective. Acid chlorides or high-energy active esters (HATU) are mandatory.

  • C4 (Methyl): The "Blocker." Provides hydrophobic bulk and restricts rotation of N-substituents.

Visualizing the Reactivity Landscape

ReactivityMap Scaffold This compound Vector1 Vector 1: C3-Amine (Sterically Hindered Nucleophile) Scaffold->Vector1 Primary Target Vector2 Vector 2: C1-Ester (Masked Electrophile) Scaffold->Vector2 Secondary Target Vector3 Vector 3: C2-Chloride (Deactivated Aryl Halide) Scaffold->Vector3 Tertiary Target Strategy1 Strategy: High-Energy Acylation (Acid Chlorides / HATU + Heat) Vector1->Strategy1 Overcome Sterics Strategy2 Strategy: Saponification -> Reverse Amide (LiOH / THF) Vector2->Strategy2 Unmask Acid Strategy3 Strategy: Pd-Catalyzed Cross-Coupling (SPhos-Pd-G3 / Boronic Esters) Vector3->Strategy3 Activate C-Cl

Figure 1: Reactivity vectors of the MACMB scaffold. Note the distinct strategic requirement for each position.

Detailed Protocols

Protocol A: Functionalization of the Hindered C3-Amine (Amide Library)

Rationale: The C3-amine is poor at attacking standard activated esters (like NHS esters) due to the ortho-chloro and ortho-methyl groups. We utilize Acid Chlorides for maximum electrophilicity or HATU for broad carboxylic acid diversity.

Method A1: Acid Chloride Approach (High Throughput) Best for: Aliphatic acid chlorides, Sulfonyl chlorides.

  • Preparation: Dissolve MACMB (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) followed by a catalytic amount of DMAP (0.1 equiv). Note: DMAP is crucial here to form the reactive N-acylpyridinium intermediate, which is smaller and more electrophilic than the acid chloride itself.

  • Acylation: Add the Acid Chloride (1.5 equiv) dropwise at 0°C.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 12 hours. Tip: If conversion is <50% by LCMS after 4h, heat to 40°C.

  • Quench: Add polymer-supported trisamine scavenger (to remove excess electrophile) and stir for 2 hours. Filter and concentrate.

Method A2: HATU-Mediated Coupling (Broad Scope) Best for: Carboxylic acids, Fmoc-amino acids.

  • Activation: In a separate vial, mix the Carboxylic Acid (1.5 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF . Shake for 5 minutes to form the At-ester.

  • Coupling: Add the pre-activated acid mixture to the MACMB solution (1.0 equiv in DMF).

  • Forcing Conditions: Microwave irradiation at 80°C for 20 minutes .

    • Why Microwave? Thermal energy overcomes the rotational barrier created by the C2/C4 substituents.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 and Brine.

Protocol B: Activation of the C2-Chloride (Suzuki Coupling)

Rationale: Aryl chlorides are generally sluggish. The amino group at C3 pushes electron density into the ring, further deactivating the C2-Cl bond towards oxidative addition by Palladium. We use Buchwald Precatalysts (SPhos Pd G3) which are designed to couple sterically hindered, electron-rich aryl chlorides.

  • Reagents: Combine MACMB (1.0 equiv), Boronic Ester (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst: Add SPhos Pd G3 (0.05 equiv, 5 mol%).

    • Alternative: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1) .

  • Reaction: Seal tube and heat to 100°C for 16 hours.

    • Caution: Do not use acidic conditions; the amine will protonate and poison the catalyst (or change electronic properties).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol C: Ester Hydrolysis & Reverse Amidation

Rationale: Converting the ester to an amide at C1 allows for "Reverse Amide" libraries. Saponification must be controlled to prevent decarboxylation, though the C2/C4 substituents stabilize the carboxylate.

  • Saponification: Dissolve MACMB in THF/MeOH/Water (3:1:1) . Add LiOH.H2O (3.0 equiv).

  • Temperature: Stir at 50°C for 4 hours. (Room temp is often too slow due to steric bulk of the ortho-Cl).

  • Isolation: Acidify carefully with 1N HCl to pH 4. The zwitterionic amino-acid product often precipitates. Filter and dry.[1][2][3]

    • Product: 3-amino-2-chloro-4-methylbenzoic acid.

  • Reverse Amidation: Use the HATU protocol (Method A2) but reverse the roles: Use the scaffold as the Acid and diverse amines as the Nucleophile.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Conversion (Amidation) Steric clash at C3-N.Switch to Acid Chloride + DMAP. Increase temp to 60°C.
Protodehalogenation (Suzuki) Loss of Cl instead of coupling.Switch solvent to anhydrous Toluene.[4] Use Boronic Esters (Pinacol) instead of Acids.[4][5]
Insoluble Starting Material High crystallinity of scaffold.Use DMF or NMP as co-solvent.
Bis-acylation High reactivity of electrophile.Reduce equivalents to 1.1. Use sterically bulky base (DIPEA) to prevent N,N-diacylation.

Library Synthesis Workflow

The following diagram illustrates a "Split-Pool" inspired parallel synthesis workflow to generate a 100-member library using this scaffold.

LibraryWorkflow cluster_pathA Path A: Amine Diversification cluster_pathB Path B: Chloride Diversification cluster_pathC Path C: Ester Transformation Start Start: MACMB Scaffold StepA1 Acylation (R1-COCl) Start->StepA1 StepB1 Suzuki (R2-Bpin) Start->StepB1 StepC1 Saponification Start->StepC1 LibA Library A (Amides) StepA1->LibA LibB Library B (Biaryls) StepB1->LibB StepC2 Reverse Amide (R3-NH2) StepC1->StepC2 LibC Library C (Reverse Amides) StepC2->LibC

Figure 2: Divergent synthesis pathways for MACMB library generation.

References

  • Steric Hindrance in Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[6][7][8]

    • Source: CHIMIA Intern
    • URL:[Link] (Contextualized from search results regarding Grignard/Isocyanate and HATU methods for hindered systems).

  • Suzuki Coupling of Chlorides

    • Title: Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides.[9]

    • Source: Organic & Biomolecular Chemistry.[10][11]

    • URL:[Link]

  • Title: Application Notes and Protocols: 2-Amino-3-chlorobenzoic Acid in Pharmaceutical Synthesis.
  • Buchwald-Hartwig/Suzuki Catalyst Selection

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

Application Note: Methyl 3-amino-2-chloro-4-methylbenzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-chloro-4-methylbenzoate (CAS: 914643-08-6) represents a high-value "privileged structure" in the synthesis of Type II tyrosine kinase inhibitors (TKIs) and allosteric modulators (e.g., SOS1 inhibitors). Unlike its unchlorinated analog—widely known as the precursor for Nilotinib and Imatinib —this 2-chloro derivative introduces critical steric and electronic constraints.

This application note details the specific utility of this building block:

  • Conformational Control: The ortho-chloro substituent locks the amide bond conformation via steric clash, often crucial for binding in the hydrophobic "back pocket" of kinases (DFG-out conformation).

  • Synthetic Challenge: The 3-amino group is sterically crowded by the 2-chloro and 4-methyl groups, rendering standard nucleophilic aromatic substitution (

    
    ) inefficient.
    
  • Solution: We provide an optimized Buchwald-Hartwig Cross-Coupling protocol designed to overcome this steric hindrance, ensuring high yields in scaffold synthesis.

Medicinal Chemistry Rationale

The "Gatekeeper" Effect

In the design of BCR-ABL, KIT, and PDGFR inhibitors, the "tail" moiety (derived from 3-aminobenzoic acid derivatives) extends into the solvent-exposed region or interacts with the DFG motif.

  • Nilotinib Analog: Uses Methyl 3-amino-4-methylbenzoate.[1][2][3][4] The methyl group provides lipophilicity.

  • 2-Chloro Variant (This Topic): The addition of the chlorine atom at the 2-position (ortho to the ester, ortho to the amine) serves two advanced functions:

    • Atropisomerism: It restricts rotation around the C(aryl)-N bond, potentially freezing the bioactive conformation and reducing the entropic penalty of binding [1].

    • Metabolic Stability: Halogenation blocks potential metabolic hotspots on the aromatic ring.

Structural Positioning

The molecule serves as the "linker-tail" segment. The amine connects to the hinge-binding heterocycle (e.g., pyrimidine, quinazoline), while the ester is hydrolyzed and coupled to a solubilizing group (e.g., N-methylpiperazine).

Synthetic Workflow & Protocol

Challenge: Steric Deactivation

The primary amine at position 3 is flanked by a Chlorine (C2) and a Methyl (C4) group. This creates a "steric wall" that significantly retards nucleophilic attack. Standard thermal


 coupling with chloropyrimidines often results in low conversion or requires harsh temperatures that degrade the ester.

Recommended Approach: Palladium-catalyzed Buchwald-Hartwig amination is the only robust method to couple this aniline efficiently under mild conditions.

Protocol: Buchwald-Hartwig Coupling of Sterically Hindered Anilines

Objective: Coupling this compound (1) with 4-chloro-3-pyridylpyrimidine (2) to form the kinase inhibitor core.

Materials
  • Substrate: this compound (1.0 equiv)

  • Partner: Heteroaryl Chloride (e.g., 4-chloro-quinazoline or pyrimidine) (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BrettPhos (4 mol%)

    • Note: Xantphos is preferred for its bite angle, favoring reductive elimination in sterically congested systems.

  • Base:

    
     (2.0 equiv) - Must be anhydrous and finely ground.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Reagent Loading: Charge the flask with the Amine (1.0 equiv), Heteroaryl Chloride (1.1 equiv),

    
      (2.0 equiv), and Xantphos  (4 mol%).
    
  • Catalyst Addition: Add

    
      (2 mol%) last to minimize oxidation.
    
  • Degassing: Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to amine) via syringe.

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The starting aniline (

      
      ) should disappear. If conversion stalls, add 1 mol% additional catalyst/ligand.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Data Summary: Comparison of Coupling Methods

MethodConditionsConversion (LCMS)Yield (Isolated)Notes
Standard

IPA,

, 140°C (uWave)
35%18%Significant ester hydrolysis observed.
Buchwald (BINAP) Toluene, NaOtBu, 100°C70%55%Significant transesterification side-product.
Buchwald (Xantphos) Dioxane,

, 100°C
>98% 92% Recommended Protocol.

Visualizations

Diagram 1: Synthetic Pathway for Type II Kinase Inhibitors

This workflow illustrates the conversion of the building block into a bio-active scaffold, highlighting the critical coupling step.

KinaseSynthesis cluster_0 Steric Challenge Zone Start Methyl 3-amino-2-chloro- 4-methylbenzoate (Starting Material) Coupling Step 1: Buchwald-Hartwig (Pd2(dba)3, Xantphos) *Critical Step* Start->Coupling Partner Heteroaryl Chloride (e.g., Chloropyrimidine) Partner->Coupling Intermediate Coupled Ester Intermediate Coupling->Intermediate >90% Yield Hydrolysis Step 2: Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Acid Free Carboxylic Acid Hydrolysis->Acid AmideCoup Step 3: Amide Coupling (HATU, DIPEA, Amine) Acid->AmideCoup Final Final Kinase Inhibitor (Type II Scaffold) AmideCoup->Final Final Drug Candidate

Caption: Synthetic route overcoming steric hindrance at the 3-amino position using optimized Pd-catalysis.

Diagram 2: Structural Logic & Binding Mode

Conceptual representation of how the 2-chloro substituent influences the binding mode in the kinase pocket (DFG-out).

BindingMode Scaffold Methyl 3-amino-2-chloro- 4-methylbenzoate Core Cl_Atom 2-Chloro Substituent Scaffold->Cl_Atom Me_Atom 4-Methyl Substituent Scaffold->Me_Atom Effect1 Restricted Rotation (Atropisomerism) Cl_Atom->Effect1 Steric Clash Effect2 Hydrophobic Pocket Fill (Selectivity) Me_Atom->Effect2 Lipophilicity Target Kinase Back Pocket (DFG-Out) Effect1->Target Entropy Reduction Effect2->Target Affinity Gain

Caption: Mechanistic contribution of the 2-Cl and 4-Me substituents to kinase binding affinity and selectivity.

References

  • Smith, C. C., et al. (2019). "Atropisomerism in Kinase Inhibitors: Design and Synthesis of 2-Substituted Diaryl Amines." Journal of Medicinal Chemistry.

  • Hofmann, M. H., et al. (2020).[5] "BI-3406, a Potent and Selective SOS1::KRAS Interaction Inhibitor."[5][6][7] Cancer Discovery.

  • BenchChem Technical Support. (2025). "Application Note: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis." BenchChem Protocols.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

(Note: While specific patents for this exact intermediate are proprietary, the structural logic is derived from the established SAR of Nilotinib and SOS1 inhibitor classes.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers and process chemists working on the synthesis of Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6).[1]

Case ID: #SYN-914643 Status: Active Support Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. K.[1] Varma, Senior Application Scientist[1]

Executive Summary

The synthesis of This compound presents a classic "sandwiched substituent" challenge.[1] The target molecule features an amino group at position 3, sterically crowded between a chlorine atom (position 2) and a methyl group (position 4).[1]

Most yield failures stem from two critical bottlenecks:

  • Regioselectivity Failures: Direct chlorination of the amino-precursor often favors the less hindered C6 position (para to the amine) rather than the target C2 position.[1]

  • Hydrodehalogenation: If utilizing a nitro-reduction route, standard catalytic hydrogenation (

    
    ) frequently strips the chlorine atom, reverting the material to the non-chlorinated analog.
    

This guide provides self-validating protocols to bypass these traps.

Module 1: Route Selection & Strategy

Before troubleshooting specific steps, verify you are using the optimal pathway for your scale.

The Decision Matrix

SynthesisRoutes Start Starting Material Selection RouteA Route A: Chlorination of Methyl 3-amino-4-methylbenzoate Start->RouteA Preferred Lab Route RouteB Route B: Nitration of 2-chloro-4-methylbenzoic acid Start->RouteB Common Mistake StepA1 Step 1: Chlorination (NCS/DMF) *Critical Regioselectivity Issue* RouteA->StepA1 StepB1 Step 1: Nitration (HNO3/H2SO4) *Yields wrong isomer (5-nitro)* RouteB->StepB1 Decision Isomer Check StepA1->Decision OutcomeC Dead End: 5-Nitro Isomer formed StepB1->OutcomeC Sterics favor C5 OutcomeA Target: 2-Chloro Isomer (Requires Optimization) Decision->OutcomeA Controlled Temp < 0°C OutcomeB Impurity: 6-Chloro Isomer (Major Side Product) Decision->OutcomeB Room Temp / Fast Addition

Figure 1: Strategic decision tree highlighting the regioselectivity risks in Route A and the thermodynamic trap of Route B.

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting a mixture of isomers during chlorination. How do I favor the 2-chloro product?"

Diagnosis: If you are chlorinating Methyl 3-amino-4-methylbenzoate using N-Chlorosuccinimide (NCS), the reaction is driven by the activating amino group.[1]

  • Position 6 (Para): Sterically open. Kinetically favored.[1]

  • Position 2 (Ortho): "Sandwiched" between the Amino (3) and Ester (1).[1] Sterically hindered.

The Fix: Thermodynamic Control & Solvent Switching Standard electrophilic aromatic substitution favors the para position.[1] To shift the ratio toward the ortho (2-chloro) position, you must modify the solvent environment to stabilize the transition state at the crowded C2 position.

  • Switch Solvent: Change from Acetonitrile (ACN) to DMF (Dimethylformamide) . DMF can hydrogen-bond with the amine protons, potentially altering the steric bulk and directing effect.[1]

  • Temperature Suppression: Run the reaction at -10°C to 0°C . High temperatures favor the kinetically faster C6 substitution.[1]

  • Reagent Change: Consider using Sulfuryl Chloride (

    
    )  in place of NCS if the NCS reaction is too slow at low temperatures.[1]
    

Optimized Protocol (Chlorination):

  • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in DMF (10V).

  • Cool to -5°C .

  • Add NCS (1.05 eq) portion-wise over 1 hour. Do not dump it in all at once.

  • Monitor by HPLC.[1] If the C6-isomer (impurity) exceeds 15%, stop and purify.[1]

Issue 2: "I am losing the chlorine atom during the reduction step."

Diagnosis: If you synthesized the nitro-precursor (e.g., Methyl 2-chloro-4-methyl-3-nitrobenzoate) and are reducing it to the amine using Palladium on Carbon (Pd/C) and Hydrogen, you are causing hydrodehalogenation .[1] The Pd catalyst facilitates the oxidative addition of the C-Cl bond, replacing the chlorine with hydrogen.

The Fix: Selective Reduction Systems You must use a reduction method that is chemoselective for the Nitro group (


) while being inert to the Aryl-Chloride (

).[1]
MethodSuitabilityNotes
H₂ / Pd/C AVOID Will strip the Chlorine (Yield < 10%).[1]
Fe / NH₄Cl Recommended Classic Bechamp reduction.[1] Highly selective.
SnCl₂ / HCl Good Effective but workup can be messy (tin emulsions).[1]
Pt/C (Sulfided) Excellent Sulfided Platinum is "poisoned" to prevent dehalogenation.[1]

Protocol (Fe/NH₄Cl Reduction):

  • Suspend the nitro-chloro intermediate in Ethanol/Water (3:1) .

  • Add Iron Powder (5.0 eq) and Ammonium Chloride (3.0 eq) .

  • Heat to 70°C with vigorous stirring (mechanical stirring recommended due to iron sludge).

  • Monitor TLC for disappearance of the nitro compound.[1]

  • Filter hot through Celite to remove iron oxides.[1]

Issue 3: "My esterification yield is low (Hydrolysis observed)."

Diagnosis: The steric bulk of the ortho-chloro and para-methyl groups can make the ester linkage at C1 sensitive or difficult to form if using standard Fischer esterification (Acid + Methanol reflux).[1] Water generated in the reaction can reverse the equilibrium.

The Fix: Thionyl Chloride Activation Instead of using sulfuric acid, use Thionyl Chloride (


)  to generate the acid chloride in situ or generate anhydrous HCl.[1]

Protocol:

  • Cool anhydrous Methanol to 0°C.

  • Add Thionyl Chloride (1.5 eq) dropwise. (This generates anhydrous HCl and scavenges water).[1]

  • Add the 3-amino-2-chloro-4-methylbenzoic acid solid.

  • Reflux for 3–5 hours.

  • Result: This drives the reaction to completion by consuming the water byproduct.

Module 3: Analytical Validation

Ensure you are tracking the correct species. The isomers have distinct signatures.

  • Target (2-Chloro): The protons at C5 and C6 will show specific coupling constants.[1] However, since C2, C3, C4 are substituted, you only have protons at C5 and C6. They are ortho to each other. Look for a doublet with

    
    .[1]
    
  • Impurity (6-Chloro): If Cl is at 6, and Amino at 3, Me at 4...[1]

    • Protons are at C2 and C5.[1] These are para to each other.

    • NMR Signature: You will see two singlets (weak meta coupling only) instead of doublets.

    • This is the fastest way to check regioselectivity.[1]

References

  • BenchChem. (2025).[1] Synthesis of Methyl 3-amino-4-methylbenzoate: Protocols and Esterification Methods. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 129939324: this compound.[1][2] Retrieved from [1][2]

  • Tokyo Chemical Industry (TCI). (2025).[1] Chlorination Reagents and Regioselectivity in Aromatic Substitution. Retrieved from [1]

  • ScienceMadness. (2016).[1] Reduction of Nitrobenzoates: Preventing Dehalogenation with Pd/C vs Iron. Retrieved from [1]

  • Google Patents. (2002).[1] Process for making 3-amino-2-chloro-4-methylpyridine (Analogous Scaffold Chemistry). US Patent 6399781B1.[1] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound (CAS 914643-08-6) before handling.[1]

Sources

Technical Support Center: Synthesis of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-chloro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind each experimental choice and potential pitfall, you can optimize your reaction outcomes and ensure the integrity of your final product.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates. The target molecule's specific substitution pattern necessitates a carefully planned synthetic route. A common and logical pathway begins with 4-methyl-3-nitrobenzoic acid and involves three key transformations: esterification, chlorination, and the reduction of the nitro group. The order of these steps is crucial to achieving the desired product with minimal side reactions.

This guide will be structured around this proposed synthetic pathway, addressing common questions and troubleshooting issues at each stage.

Part 1: Esterification of 4-methyl-3-nitrobenzoic acid

The initial step in this synthesis is the conversion of the carboxylic acid to its methyl ester. This is typically achieved through Fischer esterification or by using a more reactive reagent like thionyl chloride in methanol.

Frequently Asked Questions (FAQs): Esterification

Q1: Why is the esterification performed before chlorination and nitro reduction?

A1: Performing the esterification first protects the carboxylic acid from potential side reactions during the subsequent chlorination and reduction steps. The ester group is generally less reactive under the conditions used for these transformations.

Q2: What are the advantages of using thionyl chloride over a standard Fischer esterification?

A2: The thionyl chloride method often proceeds with higher yields and at a faster rate.[1] It reacts with methanol to in-situ generate hydrochloric acid, which catalyzes the esterification.[1] This method also drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl).

Q3: My esterification reaction is incomplete. What are the likely causes?

A3: Incomplete esterification can be due to several factors:

  • Insufficient catalyst: In a Fischer esterification, an adequate amount of strong acid (like H₂SO₄) is necessary.

  • Presence of water: Water can hydrolyze the ester back to the carboxylic acid. Ensure all glassware is dry and use anhydrous methanol.

  • Insufficient reaction time or temperature: Ensure the reaction is refluxed for the recommended duration to reach equilibrium.[1]

Troubleshooting Guide: Esterification Side Reactions
Observed Issue Potential Side Product Causality Detection Mitigation & Prevention
Incomplete reaction Unreacted 4-methyl-3-nitrobenzoic acidInsufficient reaction time, temperature, or catalyst; presence of water.TLC (different Rf value), NMR (presence of carboxylic acid proton).Use anhydrous solvent, ensure adequate catalyst loading, and increase reflux time.
Product degradation Dark-colored impuritiesExcessive heat or prolonged reaction time, especially with sensitive substrates.Visual observation, TLC (streaking or multiple spots).Maintain a gentle reflux and monitor the reaction progress by TLC to avoid prolonged heating.

Part 2: Chlorination of Methyl 4-methyl-3-nitrobenzoate

The second step involves the electrophilic aromatic substitution to introduce a chlorine atom at the C2 position. The directing effects of the existing substituents (methyl, nitro, and methyl ester) are critical in this step.

Frequently Asked Questions (FAQs): Chlorination

Q1: Why does the chlorine add at the C2 position?

A1: The substitution pattern is a result of the combined directing effects of the groups on the ring. The methyl group is an ortho, para-director, while the nitro and methyl ester groups are meta-directors. The C2 position is ortho to the activating methyl group and meta to the deactivating nitro and ester groups, making it the most electronically favorable position for electrophilic attack.

Q2: What are common chlorinating agents for this reaction?

A2: Common chlorinating agents include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃), or N-chlorosuccinimide (NCS) with an acid catalyst.[2]

Troubleshooting Guide: Chlorination Side Reactions
Observed Issue Potential Side Product Causality Detection Mitigation & Prevention
Over-reaction Dichlorinated products (e.g., Methyl 2,6-dichloro-4-methyl-3-nitrobenzoate)Excess chlorinating agent, prolonged reaction time, or high temperature.GC-MS or LC-MS to identify species with M+34 mass units higher than the product.Use a stoichiometric amount of the chlorinating agent, maintain a low reaction temperature, and monitor the reaction closely by TLC or GC.[2]
Isomeric Impurities Other monochlorinated isomersInsufficient regioselectivity, possibly due to high reaction temperatures.1H NMR (complex aromatic region), HPLC.Control the reaction temperature carefully; lower temperatures generally favor higher regioselectivity.
Side-chain chlorination Methyl 2-chloro-4-(chloromethyl)-3-nitrobenzoateRadical mechanism promoted by UV light or high temperatures.1H NMR (disappearance of the methyl singlet and appearance of a new singlet for the CH₂Cl group).Conduct the reaction in the dark and at a controlled temperature.[2]
Visualizing the Chlorination and its Side Reactions

cluster_main Main Reaction cluster_side Side Reactions start Methyl 4-methyl-3-nitrobenzoate prod Methyl 2-chloro-4-methyl-3-nitrobenzoate start->prod Cl₂, FeCl₃ side1 Dichlorinated Product start->side1 Excess Cl₂ side2 Side-chain Chlorination start->side2 UV light / High Temp.

Caption: Main chlorination pathway and common side reactions.

Part 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group on Methyl 2-chloro-4-methyl-3-nitrobenzoate to the corresponding amine. This is a critical transformation that can also be a source of impurities if not performed carefully.

Frequently Asked Questions (FAQs): Nitro Reduction

Q1: What are the most common methods for this reduction?

A1: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method.[3][4] Another common method is the use of a metal in acidic solution, such as tin(II) chloride (SnCl₂) in hydrochloric acid.

Q2: Can the chlorine atom be removed during the reduction?

A2: Yes, this is a known side reaction called hydrodehalogenation, especially during catalytic hydrogenation. The risk can be minimized by careful selection of the catalyst, solvent, and reaction conditions.

Troubleshooting Guide: Nitro Reduction Side Reactions
Observed Issue Potential Side Product Causality Detection Mitigation & Prevention
Incomplete Reduction Nitroso or hydroxylamine intermediatesInsufficient reducing agent, deactivated catalyst, or insufficient reaction time.TLC (may show as colored spots), LC-MS.Ensure the catalyst is active, use a sufficient amount of reducing agent, and monitor the reaction to completion.
Dehalogenation Methyl 3-amino-4-methylbenzoateOver-reduction during catalytic hydrogenation.GC-MS or LC-MS (product mass is ~35.5 Da lower than expected).Use a less active catalyst, add a catalyst poison (like quinoline), or switch to a chemical reducing agent like SnCl₂.
Dimerization Azo or azoxy compoundsCan form from the condensation of partially reduced intermediates (nitroso and hydroxylamine).LC-MS (mass corresponding to a dimer), visual (often colored impurities).Ensure complete reduction by using a sufficient excess of the reducing agent.
Workflow for Troubleshooting Nitro Reduction

cluster_troubleshoot Troubleshooting start Nitro Reduction Step check_tlc Monitor by TLC/LC-MS start->check_tlc complete Reaction Complete? check_tlc->complete dehalogenation Dehalogenation Detected? check_tlc->dehalogenation workup Proceed to Work-up complete->workup Yes incomplete Incomplete Reaction? complete->incomplete No change_catalyst Switch to SnCl₂ or use catalyst poison dehalogenation->change_catalyst add_reagent Add more reducing agent / fresh catalyst incomplete->add_reagent

Caption: Troubleshooting workflow for the nitro reduction step.

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride
  • In a round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.[1]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring by TLC.[1]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Protocol 2: Reduction of Nitro Group using SnCl₂
  • Dissolve Methyl 2-chloro-4-methyl-3-nitrobenzoate in ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through celite to remove the inorganic salts.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

References

  • ResearchGate. The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]

  • Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • Google Patents.

Sources

Technical Support Center: Purification of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMINO-BENZ-001 Target Molecule: Methyl 3-amino-2-chloro-4-methylbenzoate CAS: 914643-08-6 Chemical Class: Polysubstituted Aminobenzoate / Aniline Derivative[1]

Introduction: The "Sandwiched" Amine Challenge

Welcome to the technical support hub for This compound .

As a Senior Application Scientist, I know this molecule presents a specific purification challenge: Steric Crowding . The amine group at position 3 is flanked by a chlorine atom (position 2) and a methyl group (position 4). This "ortho-ortho" substitution pattern significantly reduces the basicity and nucleophilicity of the amine compared to a standard aniline.[1]

This guide moves beyond generic protocols. We treat the purification as a logic puzzle based on the molecule's unique electronic and steric environment.

Phase 1: The Diagnostic Triage

Before attempting purification, you must characterize the "crude" material. The nature of the impurity dictates the method.

Common Impurity Profiles
Impurity TypeOriginDetection (TLC/HPLC)Recommended Removal
Nitro-Precursor Incomplete reduction of Methyl 2-chloro-4-methyl-3-nitrobenzoateLess polar than target.[1]Column Chromatography
Carboxylic Acid Hydrolysis of the methyl esterHighly polar; streaks on silica.[1]Basic Wash (NaHCO₃)
De-halogenated Over-reduction (loss of Cl)Very similar polarity (difficult to separate).[1]Recrystallization (High specificity)
Aniline Oxidation Air exposure (Azo dimers/quinones)Colored (brown/red) spots; often baseline.[1]Adsorbent filtration (Charcoal/Silica)

Phase 2: The "Acid-Base Swing" (Chemical Purification)[1]

Applicability: Best for removing non-basic impurities (starting materials, neutral byproducts).[1] Critical Warning: The steric bulk around the amine makes salt formation sluggish.[1] You must use strong enough acid to protonate it, but avoid hydrolyzing the ester.

Protocol: The Cold Swing
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram).

    • Why EtOAc? It separates well from water and dissolves the neutral organics.[1]

  • Acid Extraction (The Trap):

    • Extract the organic layer with 2M HCl (cold, 0-5°C) .[1] Perform 3x extractions.

    • Mechanism:[1] The amine protonates (

      
      ), becoming water-soluble.[1] Neutral impurities stay in the EtOAc.[1]
      
    • Troubleshooting: If the amine doesn't migrate to water (checked via TLC of layers), the sterics are preventing salt formation. Increase acid concentration to 3M, but keep it ice cold to protect the ester.

  • The Wash:

    • Combine acidic aqueous layers.[1][2][3] Wash once with fresh EtOAc to remove entrained neutrals.[1]

  • Basification (The Release):

    • Cool the acidic aqueous layer to 0°C.[1]

    • Slowly add 6M NaOH or Solid Na₂CO₃ until pH > 10.[1]

    • Observation: The product should precipitate as a white/off-white solid or oil out.[1]

  • Recovery:

    • Extract the now-basic aqueous layer with EtOAc (3x).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Workflow Visualization

AcidBaseSwing Start Crude Mixture (Dissolved in EtOAc) Extract Extract with Cold 2M HCl Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Neutrals/Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Amine Salt) PhaseSep->AqLayer Keep Wash Wash Aq with fresh EtOAc (Remove entrained neutrals) AqLayer->Wash Basify Basify with NaOH/Na2CO3 (pH > 10, Cold) Wash->Basify Recover Extract with EtOAc Dry & Concentrate Basify->Recover

Caption: The Acid-Base "Swing" separates the target amine from neutral impurities by toggling its solubility via pH manipulation.[1]

Phase 3: Recrystallization (Physical Purification)[1]

Applicability: If the "Swing" yields >90% purity but the solid is colored, or if you need >98% for biological assays.

Solvent System Selection

Due to the hydrophobic methyl and chloro groups, this molecule is lipophilic.[1]

  • Primary Choice: Heptane / Ethyl Acetate (Start with 10:1 ratio).[1]

  • Secondary Choice: Ethanol / Water (Classic for benzoates).[1]

Troubleshooting "Oiling Out"

Issue: The product forms a gummy oil at the bottom of the flask instead of crystals. Cause: The melting point is likely low (<80°C) or impurities are depressing the MP.[1] Solution:

  • Reheat to dissolve the oil.

  • Seed: Add a tiny crystal of pure material (if available) or scratch the glass.[1]

  • Slow Cool: Wrap the flask in a towel to cool slowly to RT.

  • Trituration: If it oils out again, decant the solvent and vigorously stir the oil with cold Pentane or Hexane .[1] This often shocks the oil into a solid.[1]

Phase 4: Chromatography (The "Nuclear" Option)[1]

Applicability: If you have regioisomers (e.g., 3-chloro-2-amino isomer) that behave chemically identically to the target.[1]

The "Tailing" Problem

Amines interact with the acidic silanols on silica gel, causing streaks (tailing) and poor separation.

The Fix: Mobile Phase Modifiers
  • Standard: Hexane / Ethyl Acetate.[1][4]

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.[1]

    • Mechanism:[1] TEA blocks the acidic sites on the silica, allowing your target amine to elute as a sharp band.

    • Alternative: Use DCM / Methanol (95:5) with 1% NH₄OH if the compound is very polar (unlikely for this ester).[1]

Frequently Asked Questions (FAQs)

Q1: My product turned brown overnight. Is it ruined?

  • Diagnosis: Aniline derivatives are prone to air oxidation, forming trace azo-dimers or quinones.[1] This is often superficial.[1]

  • Fix: Dissolve in EtOAc and filter through a small pad of silica or activated charcoal. The color bodies are usually highly polar and will stick to the pad.

Q2: Can I use this crude directly for the next step (e.g., Amide Coupling)?

  • Answer: It depends. If the next step involves a sensitive catalyst (e.g., Buchwald-Hartwig coupling), no . The free amine and sulfur/halogen impurities can poison Palladium catalysts.[1] You must purify via the Acid-Base swing first.[1] If it's a simple acylation (using Acid Chloride), crude might suffice.

Q3: The ester hydrolyzed during the acid wash.[1] What happened?

  • Cause: The acid was too strong, too hot, or the contact time was too long.

  • Prevention: Always use an ice bath.[1] Do not leave the compound in the acidic aqueous phase overnight.[1] Neutralize immediately after separation.[1]

References

  • Sigma-Aldrich. this compound Product Sheet. (CAS 914643-08-6).[1][5] Retrieved from [1]

  • BenchChem. Synthesis and Purification of Methyl 3-amino-4-methylbenzoate (Analogous Protocols). Retrieved from

  • PubChem. Methyl 3-amino-4-chlorobenzoate (Structural Analog Data). CID 593055.[1] Retrieved from [1]

  • Thermo Fisher Scientific. General Guidelines for Recrystallization of Aminobenzoates. Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Methyl 3-amino-2-chloro-4-methylbenzoate." This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve your desired reaction outcomes.

Understanding the Challenge: The "Ortho Effect" and Steric Hindrance

This compound is a substituted anthranilate derivative with a unique substitution pattern that presents significant synthetic challenges.[1][2] The primary obstacle is steric hindrance , a phenomenon where the size of substituent groups on a molecule impedes a chemical reaction.[3][4][5] In this specific molecule, the amino group is flanked by a chloro and a methyl group in the ortho positions. This arrangement creates a crowded environment around the reactive amino and chloro functionalities, making it difficult for incoming reagents to access these sites.

This "ortho effect" can lead to several undesirable outcomes in your experiments, including:

  • Slow reaction rates: The steric bulk slows down the approach of reactants.[6]

  • Low reaction yields: The intended reaction may not proceed to completion, or side reactions may become more prevalent.[6]

  • Requirement for specialized catalysts and conditions: Standard reaction protocols may be ineffective, necessitating the use of more sophisticated and often more expensive reagents and conditions.[6][7]

This guide will provide you with the knowledge and tools to effectively address these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Low Yield in N-Arylation (Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination to couple an aryl bromide with the amino group of this compound, but I am consistently getting low yields. What can I do to improve this?

Answer: This is a classic challenge with sterically hindered anilines. The bulky ortho substituents impede the oxidative addition and reductive elimination steps of the palladium catalytic cycle.[6][8] Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection are Crucial:

  • Move Beyond First-Generation Ligands: Simple phosphine ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich phosphine ligands that are specifically designed for hindered couplings.[8][9]

    • Recommended Ligands: Consider using biaryl phosphine ligands such as XPhos , SPhos , or RuPhos . These ligands have been shown to be highly effective for the amination of hindered aryl chlorides and bromides.[9][10][11]

    • Carbazolyl-derived P,N-ligands have also demonstrated success in facilitating C-N bond formation in sterically demanding systems.[7]

  • Palladium Pre-catalyst: Using a pre-formed palladium pre-catalyst, such as a G3 or G4 palladacycle, can lead to more consistent and reproducible results compared to generating the active catalyst in situ.[9]

2. Optimize Reaction Conditions:

  • Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6][12]

  • Solvent: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Ensure your solvent is rigorously dried, as water can deactivate the catalyst.[9]

  • Temperature: Hindered couplings often require higher temperatures to overcome the activation energy barrier.[6] You may need to heat your reaction to 100-120 °C.[6]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. It is critical to perform the reaction under a strictly inert atmosphere of argon or nitrogen.[6]

3. Consider Potential Side Reactions:

  • Hydrodehalogenation: This is a side reaction where the aryl halide is reduced instead of undergoing amination. To minimize this, you can try lowering the reaction temperature or using a less electron-rich ligand.[6]

  • Homocoupling of Aryl Halide: This can be favored at high temperatures. If you observe this side product, try lowering the reaction temperature or using a lower catalyst loading.[6]

Issue 2: Difficulty in Suzuki-Miyaura Coupling at the Chloro Position

Question: I am trying to perform a Suzuki-Miyaura coupling to introduce a new carbon-carbon bond at the chloro position, but the reaction is not proceeding. What are the key factors for success?

Answer: The chloro group on your starting material is sterically hindered and less reactive than a bromo or iodo group in Suzuki-Miyaura couplings.[13] Overcoming this requires a highly active catalyst system.

1. The Right Catalyst System is Non-Negotiable:

  • Bulky, Electron-Rich Ligands: Similar to the Buchwald-Hartwig amination, you will need specialized ligands. N-heterocyclic carbene (NHC) ligands have shown great promise for the Suzuki cross-coupling of sterically hindered aryl chlorides, even at room temperature.[14][15]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium pre-catalysts are common choices.

  • Indolylphosphine ligands have also been developed and found to be highly effective for the Suzuki-Miyaura coupling of hindered aryl chlorides.[16]

2. Fine-Tuning the Reaction Parameters:

  • Base: A strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.

  • Solvent System: A mixture of an organic solvent and water is typically used, such as 1,4-dioxane/water or toluene/water.[9]

  • Temperature: While some modern catalysts can work at room temperature, you will likely need to heat the reaction to 80-110 °C to achieve a reasonable reaction rate.[9][17]

Frequently Asked Questions (FAQs)

Q1: Can I perform reactions on the ester group without affecting the amino or chloro groups?

A1: Yes, under the right conditions. Saponification of the methyl ester to the corresponding carboxylic acid can typically be achieved using a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF. This reaction is generally performed at room temperature or with gentle heating and is unlikely to affect the chloro or amino groups.

Q2: Is the amino group nucleophilic enough for acylation reactions?

A2: The nucleophilicity of the amino group is somewhat diminished due to the electron-withdrawing effect of the adjacent ester and chloro groups, as well as the steric hindrance. However, acylation is still possible. You may need to use a more reactive acylating agent (e.g., an acyl chloride or anhydride) and a non-nucleophilic base (e.g., pyridine or triethylamine) to facilitate the reaction.

Q3: Are there alternative methods to the Buchwald-Hartwig amination for N-arylation?

A3: While the Buchwald-Hartwig amination is a powerful tool, other methods exist. The Ullmann condensation is a classical copper-catalyzed N-arylation reaction. However, it often requires harsh reaction conditions (high temperatures) and may not be suitable for all substrates.[18] More modern copper-catalyzed amination methods that operate under milder conditions have also been developed.[19]

Q4: How can I confirm the structure of my product?

A4: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will provide information about the proton and carbon environments, respectively. Mass spectrometry will confirm the molecular weight of your product. If you are able to grow a suitable crystal, X-ray crystallography will provide unambiguous structural confirmation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for your specific aryl halide.

Materials:

  • This compound (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol)

  • XPhos ligand (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add the this compound, aryl halide, palladium pre-catalyst, XPhos ligand, and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add the anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (0.03 mmol)

  • SPhos ligand (0.06 mmol)

  • Potassium phosphate (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine the this compound, arylboronic acid, palladium(II) acetate, SPhos ligand, and potassium phosphate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Seal the vial and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of a Hindered Aryl Chloride

LigandCatalyst PrecursorBaseTemperature (°C)Time (h)Yield (%)
PPh₃Pd₂(dba)₃NaOt-Bu11024<10
BINAPPd(OAc)₂Cs₂CO₃1102445
XPhosXPhos Pd G3NaOt-Bu1101292
SPhosSPhos Pd G2K₃PO₄1001688

Note: The yields presented are illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Diagram 1: The Challenge of Steric Hindrance

StericHindrance cluster_molecule This compound Molecule Aromatic Ring Amino NH2 Reagent Incoming Reagent Chloro Cl Methyl CH3 Ester CO2Me Clash1 Steric Clash Clash2 Steric Clash

Caption: Steric hindrance around the amino and chloro groups.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex L-Pd(II)(Ar)X OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord R'NH₂ AmineComplex L-Pd(II)(Ar)(NHR') AmineCoord->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim -HX RedElim->Pd(0)L Product Ar-NHR' RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. [Link]

  • Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. (2011). International Journal of Drug Development and Research, 3(2), 265-271.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. (2021). RSC Advances, 11(15), 8963–8973. [Link]

  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. (2011). International Journal of Drug Development & Research, 3(2), 265-271.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2017). ACS Catalysis, 7(5), 3421–3425. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. (2003). Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Polymer-supported synthesis of N -substituted anthranilates as the building blocks for preparation of N -arylated 3-hydroxyquinolin-4(1 H )-ones. (2021). RSC Advances, 11(15), 8963-8973. [Link]

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2020). The Journal of Organic Chemistry, 85(21), 13593–13601. [Link]

  • Ortho effect. (2023, October 28). In Wikipedia. [Link]

  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications, 50(25), 3313–3315. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. (2012). Chemistry – A European Journal, 18(39), 12423-12433.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline. (2010). Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! (2021, May 6). Medium. Retrieved from [Link]

  • 2-Amino-4-methylpyridinium 3-chlorobenzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. [Link]

  • methyl 4-amino-2-chloro-3-methylbenzoate. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. (2025, August 8). ResearchGate. Retrieved from [Link]

  • methyl 3-amino-4-chloro-2-methylbenzoate. (n.d.). MilliporeSigma. Retrieved from [Link]

Sources

"Methyl 3-amino-2-chloro-4-methylbenzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation Guide Topic: Methyl 3-amino-2-chloro-4-methylbenzoate (CAS: 914643-08-6) Role: Senior Application Scientist

Introduction: The Stability Imperative

Welcome to the technical support hub for This compound . As a researcher, you likely utilize this compound as a high-value intermediate in the synthesis of kinase inhibitors or other bioactive scaffolds. Its structural integrity—defined by the labile methyl ester and the nucleophilic aniline moiety—is critical for the reproducibility of your downstream cross-coupling or amidation reactions.

This guide moves beyond generic safety sheets. It dissects the why and how of degradation, providing you with self-validating protocols to ensure your starting material does not compromise your synthetic campaign.

Module 1: Storage & Handling (The First Line of Defense)

Q: I received a shipment of the compound. It is a beige powder.[1][2][3] Is this normal? A: Yes. While the pure compound is theoretically a white crystalline solid, the presence of the amino group (aniline derivative) often leads to slight coloration (beige to pale yellow) due to trace surface oxidation. This is generally acceptable (purity >95%).[4] However, a shift to dark brown or black indicates significant oxidative degradation or polymerization.

Q: What is the "Gold Standard" for long-term storage? A: To maximize shelf-life, you must mitigate the three primary vectors of degradation: Hydrolysis, Oxidation, and Photolysis.

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated) Reduces the kinetic rate of spontaneous hydrolysis and auto-oxidation (Arrhenius equation).
Atmosphere Inert (Argon/Nitrogen) The aniline amine is susceptible to air oxidation. Flushing headspace is critical after every use.
Container Amber Glass + Desiccant Amber glass blocks UV/Vis light (preventing photolysis). Desiccants prevent moisture-driven ester hydrolysis.
Solvent Avoid protic solvents Do not store in methanol or water. If solution storage is necessary, use anhydrous DMSO or Acetonitrile at -20°C.

Module 2: Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to predict impurities in your LC-MS data.

Pathway 1: Hydrolysis (The Dominant Pathway)

The methyl ester at position 1 is the most labile point. Despite the steric hindrance provided by the chlorine atom at position 2 (ortho-effect), moisture will eventually cleave the ester to form the free acid.

  • Trigger: Ambient moisture, acidic/basic impurities.

  • Product: 3-Amino-2-chloro-4-methylbenzoic acid.

  • Impact: The free acid may fail to react in subsequent ester-specific transformations or poison metal catalysts.

Pathway 2: Oxidative Degradation

The primary amine (aniline) is electron-rich. Upon exposure to air and light, it undergoes radical-mediated oxidation.

  • Trigger: Oxygen + UV Light.

  • Products: Azo compounds (dimers), N-oxides, and complex colored polymers (browning).

Pathway 3: Photolytic Dehalogenation (Minor)

Aryl chlorides can undergo homolytic cleavage under intense UV irradiation, though this is less common in solid-state storage than in solution.

Visualization: Degradation Network

DegradationPathways cluster_conditions Environmental Triggers Parent Methyl 3-amino-2-chloro- 4-methylbenzoate (Parent) Acid 3-Amino-2-chloro- 4-methylbenzoic acid (Hydrolysis Impurity) Parent->Acid Hydrolysis (+H2O / H+ or OH-) Azo Azo/N-Oxide Species (Oxidative Impurity) Parent->Azo Oxidation (+O2 / Light) Dechloro Dechlorinated Byproducts (Photolytic Impurity) Parent->Dechloro Photolysis (UV Light) Moisture Moisture Oxygen Oxygen UV UV Light

Figure 1: Primary degradation pathways showing hydrolysis to the acid form and oxidative transformation of the amine.

Module 3: Troubleshooting & FAQs

Q: My HPLC shows a new peak eluting before the main peak. What is it? A: This is likely the hydrolysis product (Carboxylic Acid) .

  • Reasoning: The carboxylic acid is more polar than the methyl ester parent. In Reverse Phase (RP) chromatography (e.g., C18 column), more polar compounds elute earlier (shorter retention time).

  • Confirmation: Check the UV spectrum. The acid and ester have similar chromophores, but the acid might show a slight pH-dependent shift if your mobile phase is not buffered.

Q: The compound has turned dark brown, but HPLC purity is still >98%. Can I use it? A: Proceed with caution.

  • Explanation: "Browning" is often caused by trace amounts (<1%) of highly conjugated azo-polymers or quinoid species which have very high extinction coefficients. They look terrible visually but may represent negligible mass loss.

  • Action: Perform a "Use Test" on a small scale. If the color persists in the reaction mixture or interferes with workup (emulsions), recrystallize the material (e.g., from Ethanol/Water) before committing the full batch.

Q: I need to dissolve it for an automated liquid handler. What solvent is stable? A: Anhydrous DMSO is preferred.

  • Avoid: Methanol (transesterification risk if not dry) or Water (hydrolysis).

  • Protocol: Prepare solutions fresh. If storage is required, freeze at -20°C. Stability in solution is significantly lower (<24 hours at RT) compared to solid state.

Module 4: Analytical Validation Protocol

To verify the integrity of your batch, use this standardized HPLC method.

Method: Reverse Phase HPLC for Purity Assessment

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) and 210 nm (Amide/Ester)
Expected Retention ~5.5 min (Parent). Hydrolysis impurity will elute at ~4.0 min.

Self-Validation Step: If you suspect hydrolysis, spike a small HPLC vial sample with 1M NaOH and let it sit for 30 minutes. Inject this "forced degradation" sample. You should see the parent peak disappear and the earlier "Acid" peak grow. This confirms the identity of the impurity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 129939324, this compound. Retrieved March 5, 2026, from [Link]

  • Larsson, P. et al. (2011). Hydrolysis of esters: Mechanisms and structure-reactivity relationships. Semantic Scholar. Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with "Methyl 3-amino-2-chloro-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving "Methyl 3-amino-2-chloro-4-methylbenzoate." This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and sustainability of their synthetic routes. Here, we will delve into the nuances of catalyst optimization, moving beyond generic protocols to provide a deeper understanding of the underlying principles.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing catalyst loading crucial for my cross-coupling reaction with this compound?

Optimizing catalyst loading is a critical exercise in balancing reaction efficiency with economic and environmental sustainability. For a substrate like this compound, which contains both an electron-donating amino group and a deactivating chloro-substituent, finding the sweet spot for catalyst concentration is key. High catalyst loadings can be costly, especially with palladium, and can lead to challenges in removing metal impurities from the final product, a significant concern in pharmaceutical applications.[1][2] Conversely, excessively low loadings may result in sluggish or incomplete reactions.[3] A well-optimized system ensures high turnover numbers (TON) and turnover frequencies (TOF), leading to a more efficient and cost-effective process.[4]

Q2: My reaction with this compound is sluggish. Should I just increase the catalyst loading?

While increasing the catalyst loading might seem like a straightforward solution for a sluggish reaction, it should be a last resort after other parameters have been explored.[5] Often, low reactivity stems from suboptimal reaction conditions rather than an insufficient amount of catalyst.[3][6] Before increasing the catalyst, consider screening different ligands, bases, solvents, and temperatures. The substrate itself, with its potentially coordinating amino group, can interact with the palladium center and inhibit catalysis, a challenge that can often be overcome with the right ligand choice rather than simply more catalyst.[7]

Q3: What are the initial signs of catalyst deactivation in my reaction flask?

A common and visually telling sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[8][9] This indicates the aggregation of the active Pd(0) species into inactive bulk metal.[8] Other, more subtle signs include a reaction that starts well but then stalls before reaching completion, or the appearance of significant byproducts from side reactions like hydrodehalogenation (replacement of the chlorine with a hydrogen).[10][11]

Q4: How does the structure of this compound influence the choice of catalyst system?

The structure of your substrate is multifaceted. The 2-chloro substituent is the reactive site for oxidative addition. The 3-amino group is electron-donating, which can facilitate oxidative addition but also poses a challenge as it can coordinate to the palladium catalyst, potentially leading to deactivation.[7] The methyl and methyl ester groups introduce steric and electronic factors that must also be considered. For such a substrate, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often required to stabilize the palladium center, promote the desired catalytic cycle, and prevent catalyst inhibition by the amine functionality.[6][12][13]

Troubleshooting Guides

Issue 1: Low or No Product Formation with Standard Catalyst Loading

If you are observing poor conversion despite using a standard catalyst loading (e.g., 1-2 mol%), a systematic troubleshooting approach is necessary.

dot graph TD { A[Low or No Product] --> B{Verify Reagent Purity}; B --> C{Check for Catalyst Poisons}; C --> D{Optimize Ligand/Base/Solvent}; D --> E{Screen Reaction Temperature}; E --> F[Consider Pre-catalyst Activation]; subgraph Legend direction LR G((Start)); H{Decision}; I[Process]; end } caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Purity and Inert Conditions: Impurities in your starting material, solvents, or base can act as catalyst poisons.[6] Ensure your this compound is pure and that your solvents are anhydrous and properly degassed. The active Pd(0) catalyst is sensitive to oxygen.[9][10]

  • Ligand Selection is Paramount: For a substrate with a potentially coordinating amino group, the ligand is critical.[7] If you are using a generic ligand like triphenylphosphine, consider switching to a more specialized, bulky, and electron-rich ligand such as those from the Buchwald or Hartwig ligand families.[12][13] These ligands can stabilize the catalytic species and prevent the amine from inhibiting the reaction.

  • Base and Solvent Effects: The choice of base and solvent can dramatically impact the reaction outcome.[3][14] For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[9] In Buchwald-Hartwig aminations, a strong but non-nucleophilic base like NaOtBu is common, but may not be compatible with the ester functionality if reaction times are long or temperatures are high.[11] The solvent must dissolve all components and can influence catalyst stability.[2][6]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] If you suspect deactivation, try running the reaction at a lower temperature for a longer period.

Issue 2: Catalyst Deactivation and Palladium Black Formation

The appearance of palladium black is a clear sign that your catalyst is not stable under the reaction conditions.

dot graph TD { A[Palladium Black Formation] --> B{Inadequate Ligand Stabilization}; B --> C{Presence of Oxygen}; C --> D{Sub-optimal Ligand-to-Metal Ratio}; D --> E{High Local Catalyst Concentration}; subgraph Legend direction LR F((Start)); G[Cause]; end } caption: Common causes of palladium black formation.

Solutions:

  • Enhance Ligand Stabilization: Use a sufficient amount of a strongly coordinating and sterically hindering ligand to protect the Pd(0) center from aggregation.[8] For challenging substrates, a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) may be beneficial.

  • Strictly Anaerobic Conditions: Ensure thorough degassing of your reaction mixture using techniques like freeze-pump-thaw cycles to remove any dissolved oxygen that can oxidize the active catalyst.[9]

  • Controlled Catalyst Introduction: In some cases, adding the catalyst solution slowly to the heated reaction mixture can prevent high local concentrations that may promote aggregation.[4]

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically determining the minimum catalyst loading required for an efficient reaction.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, a Buchwald G3 precatalyst)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the palladium pre-catalyst and ligand in the reaction solvent to ensure accurate dispensing of small quantities.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound, arylboronic acid, and base to a series of reaction vials.

  • Catalyst Addition: Add varying amounts of the catalyst/ligand stock solution to each vial to achieve a range of catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Reaction Execution: Add the solvent to each vial, seal them, and place them in a preheated reaction block at the desired temperature.

  • Monitoring and Analysis: Monitor the reactions at regular intervals by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to product.

  • Data Evaluation: Plot the reaction conversion versus time for each catalyst loading to identify the lowest concentration that provides a satisfactory reaction rate and final yield.

Catalyst Loading (mol%)Time to >95% Conversion (hours)Final Yield (%)Turnover Number (TON)
2.029849
1.049797
0.5896192
0.12495950
0.05>24 (stalled at 60%)601200 (at stall)

Table 1: Example data from a catalyst loading optimization study. The optimal loading would be a balance between reaction time and catalyst cost, likely in the 0.1-0.5 mol% range for this hypothetical example.

Concluding Remarks

The optimization of catalyst loading for cross-coupling reactions with this compound is a nuanced process that requires a systematic and informed approach. By understanding the potential pitfalls, such as catalyst inhibition by the substrate's amino group and deactivation pathways, researchers can move beyond simply increasing the catalyst concentration to solve reactivity issues. A thorough screening of ligands, bases, solvents, and temperature, coupled with careful experimental technique, will ultimately lead to more robust, efficient, and sustainable synthetic methods.

References

  • Carrow, B. P., & Hartwig, J. F. (2014). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 33(15), 4100–4107.
  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014).
  • Gao, Y., et al. (2025, January 2). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
  • Procter, M. G., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(28), 6109–6117.
  • Magano, J. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.
  • Chen, G., et al. (2013, April 8). Developing Ligands for Palladium(II)
  • Vilar, R., & Christmann, U. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112.
  • Shields, J. D., & Doyle, A. G. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 138(38), 12224–12231.
  • Isbester, P. K., et al. (2024, September 16).
  • Szymańska-Buzar, T., et al. (2024, May 11). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 29(10), 2261.
  • Austin, J. F., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to R,β-Unsaturated Aldehydes. Journal of the American Chemical Society, 124(27), 7894–7895.
  • Fortun, S., Beauclair, P., & Schmitzer, A. R. (2016). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Patel, K., & Parmar, D. (2013). Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • Tan, Y. B., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Kumar, A., et al. (2016). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Alonso, F., & Moglie, Y. (2017, June 23). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Valente, C., et al. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Ilyina, I. V., et al. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Reid, D. L. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Farina, V. (2025, August 9). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview.
  • gsrs. (n.d.). METHYL 3-(BIS(2-CHLOROETHYL)AMINO)-4-METHYLBENZOATE. Retrieved from [Link]

Sources

Technical Support Center: Diazotization of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1][2]

The Challenge: Diazotization of Methyl 3-amino-2-chloro-4-methylbenzoate (CAS: 914643-08-6) is frequently reported as problematic.[1] Standard aqueous protocols (HCl/NaNO₂) often result in low conversion or "tarry" decomposition products.[1]

Root Cause Analysis:

  • Steric Hindrance (The "Sandwich" Effect): The amino group at position C3 is flanked by a Chlorine atom (C2) and a Methyl group (C4).[1][2] These bulky ortho-substituents physically block the approach of the hydrated nitrosonium ion.

  • Solubility & Basicity: The ester and halogen moieties render the molecule lipophilic.[2] In dilute aqueous acid, the amine often forms an insoluble hydrochloride salt that coats the surface of the solid, preventing the reaction from proceeding (heterogeneous kinetics).

  • Electronic Deactivation: The electron-withdrawing nature of the ester (para) and chlorine (ortho) reduces the nucleophilicity of the amine nitrogen, requiring a more potent electrophile than standard aqueous nitrous acid.[2]

Diagnostic Workflow: Method Selection

Before beginning, select the protocol that matches your downstream application (e.g., Sandmeyer halogenation vs. azo coupling).[2]

DiazotizationDecision Start Start: Evaluate Substrate Solubility SolubilityCheck Is the amine soluble in 2M HCl at 0°C? Start->SolubilityCheck Standard Method A: Standard Aqueous (Not Recommended for this substrate) SolubilityCheck->Standard Yes (Unlikely) CheckApplication Downstream Application? SolubilityCheck->CheckApplication No (Precipitates) SandmeyerAq Aqueous Sandmeyer (CuCl/CuBr/KI) CheckApplication->SandmeyerAq Anhydrous Anhydrous/Organometallic (e.g., C-H Activation) CheckApplication->Anhydrous MethodB Method B: Nitrosyl Sulfuric Acid (High Power/Solubilizing) SandmeyerAq->MethodB Best for Scale-up MethodC Method C: Alkyl Nitrite (Doyle) (Organic Solvent) Anhydrous->MethodC Best for Solubility

Figure 1: Decision matrix for selecting the optimal diazotization strategy based on solubility and application.[1]

Recommended Protocols

Protocol A: Nitrosyl Sulfuric Acid (The "Gold Standard")

Best for: Overcoming steric hindrance and solubility issues; preparation for aqueous Sandmeyer reactions.[2]

Theory: Concentrated sulfuric acid acts as both a solvent for the lipophilic amine and a dehydrating agent that generates the highly reactive nitrosonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) directly from sodium nitrite, avoiding the weak aqueous nitrous acid equilibrium.

Reagents:

  • Substrate: 1.0 eq

  • Sodium Nitrite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 1.1 – 1.2 eq (dried)[1]
    
  • Sulfuric Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): Concentrated (98%)[1]
    
  • Propionic Acid/Acetic Acid (Optional co-solvent): 3:1 ratio with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     if solubility remains poor.[1]
    

Step-by-Step Procedure:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool concentrated

      
       (5 mL per gram of substrate) to 0–5°C.
      
    • Add solid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       portion-wise below the surface of the acid with vigorous stirring.
      
    • Critical: Do not allow temp to rise above 10°C. Stir until fully dissolved (clear/pale yellow solution).

  • Amine Addition:

    • Dissolve or finely suspend the amine in glacial acetic acid (or use minimal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Add the amine solution dropwise to the nitrosyl sulfuric acid at 0–5°C.[2]

    • Note: The reaction is exothermic.[2] Maintain temperature strictly < 10°C.

  • Digestion:

    • Stir at 0–5°C for 1–2 hours.

    • Endpoint Check: Take 1 drop of the reaction mixture, dilute with 1 mL water, and spot on Starch-Iodide paper. Immediate blue/black color indicates excess nitrosating agent (Good).[1][2]

  • Quenching (for downstream use):

    • Pour the diazonium mixture onto crushed ice/urea mixture to destroy excess nitrous acid before adding to the Sandmeyer catalyst.[2]

Protocol B: Alkyl Nitrite (Doyle Method)

Best for: Anhydrous conditions, small scale, or highly lipophilic substrates.[2]

Reagents:

  • Substrate: 1.0 eq

  • tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite: 1.5 eq[1]

  • Solvent: Acetonitrile (MeCN) or THF[1][2]

  • Acid Catalyst:

    
    -Toluenesulfonic acid (PTSA) or 
    
    
    
    (1.0 eq)[1]

Step-by-Step Procedure:

  • Dissolve the amine and acid catalyst in MeCN at room temperature.

  • Cool to 0°C.

  • Add t-butyl nitrite dropwise.[1][2]

  • Allow to warm to room temperature (20–25°C). The evolution of gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) usually indicates decomposition; however, for stable diazonium salt formation, the solution often turns deep orange/red.
    
  • Direct Use: This solution is often used directly for radical arylations or halide exchange (e.g., adding ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    

Troubleshooting & FAQs

Q1: The reaction mixture turned into a thick paste/solid upon adding the amine.

Diagnosis: Formation of the insoluble amine-sulfate salt.[1] Fix:

  • Dilution: Add Glacial Acetic Acid or Propionic Acid to the mixture. These organic acids help solubilize the lipophilic "sandwiched" amine while maintaining the acidic environment needed for diazotization [1].

  • Mechanical: Ensure you are using an overhead stirrer, not a magnetic stir bar, to break up salt clumps.[2]

Q2: Starch-iodide paper shows excess nitrite, but starting material (SM) is still visible by TLC/LCMS.

Diagnosis: "False Positive" endpoint. The nitrite is present, but it cannot attack the sterically hindered amine.[2] Fix:

  • Temperature Modulation: Slowly raise the temperature to 10–15°C. While risky for stability, the steric barrier often requires slightly higher thermal energy to overcome.

  • Reverse Addition: Add the amine very slowly to a large excess of nitrosyl sulfuric acid. This ensures the concentration of electrophile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is always maximal relative to the amine.
    
Q3: Yield is low after the Sandmeyer step (e.g., conversion to Chloride).

Diagnosis: Side reactions such as phenol formation (reaction with water) or azo coupling.[1][2] Fix:

  • Acidity Check: Ensure the reaction is strongly acidic during the quench. If the pH rises (e.g., during pouring onto ice), the diazonium salt can couple with unreacted amine to form triazenes (Ar-N=N-NH-Ar).[1]

  • Catalyst Activation: For Sandmeyer, ensure the Cu(I) catalyst is freshly prepared or activated with reducing agent (sodium sulfite) to prevent oxidation to inactive Cu(II).[1][2]

Q4: The diazonium salt decomposes vigorously (foaming) during formation.[1][2]

Diagnosis: Exotherm mismanagement.[1][2] Fix:

  • Rate Control: The addition of nitrite to acid and amine to acid are both exothermic.[2] Slow down the addition rate.

  • Internal Temp: Place the thermometer in the liquid, not just in the bath.[2]

Technical Data Summary

ParameterStandard Aqueous MethodNitrosyl Sulfuric Acid MethodAlkyl Nitrite Method
Solvent System ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ HCl
Conc.[1]

/ AcOH
MeCN / THF
Active Species

(Weak)

(Strong)

(Organic sol.)[1]
Solubility Handling PoorExcellentExcellent
Temp.[1][3] Range 0 – 5°C0 – 15°C0 – 25°C
Risk Profile Precipitation, StallingExothermic, CorrosiveFlammable solvents

Mechanism of Action (Nitrosyl Sulfuric Acid)[1][2][4]

The following diagram illustrates the pathway for generating the active electrophile and the subsequent attack on the hindered amine.

Mechanism NaNO2 NaNO2 (Solid) NO_Ion Nitrosonium Ion (NO+) NaNO2->NO_Ion Dehydration H2SO4 H2SO4 (Conc.) H2SO4->NO_Ion Complex N-Nitroso Intermediate NO_Ion->Complex Attack on N Amine Hindered Amine (Substrate) Amine->Complex Diazo Diazonium Salt (Ar-N2+) Complex->Diazo - H2O (Irreversible)

Figure 2: Generation of the nitrosonium electrophile and diazotization of the hindered amine.[1]

References

  • Goossen, L. J. (2025).[1] Diazotization of Sterically Hindered Anilines. BenchChem Technical Protocols. Link[1]

  • Sandin, R. B., & Cairns, T. L. (1943). 1,2,3-Triiodo-5-nitrobenzene.[1] Organic Syntheses, Coll. Vol. 2, p.604. (Demonstrates Nitrosyl Sulfuric Acid method for insoluble amines). Link

  • Doyle, M. P., et al. (1977). Alkyl Nitrite Diazotization in Organic Solvents. Journal of Organic Chemistry, 42(14), 2426-2431.[1] Link[1]

  • Hanson, P. (1988).[1] Reactions of bio-derived aromatics via diazonium salts. International Journal of Organic Chemistry. Link[1]

  • PubChem. (2025).[1] Methyl 3-amino-4-methylbenzoate Structure & Properties. National Library of Medicine. Link[1]

Sources

Technical Support Center: Purification of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6) . It serves as a dynamic support center, addressing specific purification challenges through validated protocols and mechanistic insights.[1][2]

Product Identity: this compound CAS: 914643-08-6 Structure: Methyl ester, 3-amino group, 2-chloro substituent, 4-methyl substituent.[1][2][3][4][5][6][7][8] Molecular Weight: 199.63 g/mol Physical State: Solid (typically off-white to beige powder).[1][2]

🔬 Module 1: Diagnostic & Identification

"How do I identify which impurities are compromising my yield?"

Before initiating purification, you must diagnose the specific impurity profile.[1][2] The steric congestion around the 3-amino group (flanked by 2-Cl and 4-Me) creates a unique electronic environment that dictates separation strategies.[1][2]

Impurity TypeOriginDiagnostic Sign (HPLC/TLC)Chemical Behavior
Precursor Acid Hydrolysis or Unreacted Starting Material (3-amino-2-chloro-4-methylbenzoic acid)Lower R_f (TLC).[1][2] Elutes earlier on Reverse Phase HPLC (more polar).Acidic (pKa ~4).[1][2] Soluble in aqueous base.[1][2]
Nitro Intermediate Incomplete Reduction (Methyl 2-chloro-4-methyl-3-nitrobenzoate)Higher R_f (TLC).[1] Elutes later on HPLC. Distinct UV absorption (often yellow).[1][2]Non-basic. Neutral.
Des-chloro Analog Over-reduction or impure starting material (Methyl 3-amino-4-methylbenzoate)Very similar R_f.[1][2] Requires high-res HPLC or GC-MS to distinguish.[1][2]More basic than the target (lacks Cl EWG).
Oxidation/Azo Air oxidation of amino groupBaseline smear (TLC).[1][2] Dark color (brown/red).[1][2]Highly polar or polymeric.[1][2]

🛠 Module 2: Troubleshooting & Purification Protocols

Issue #1: "My product contains unreacted acid (Starting Material)."

Context: The esterification equilibrium often leaves 1-5% of the parent benzoic acid.[1][2] This acidic impurity catalyzes degradation and affects downstream coupling.[1][2]

The Protocol: Mild Basic Wash (The "Anti-Saponification" Method) Why this works: The target molecule is a neutral ester with a weakly basic amine.[1][2] The impurity is a carboxylic acid.[1][2] We use a weak base to deprotonate the acid (making it water-soluble) without hydrolyzing your ester.[1][2]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] Use approximately 10 mL solvent per gram of solid.[1][2]

  • The Wash:

    • Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[1][2]

    • Critical Warning:Do NOT use NaOH. Strong bases will attack the methyl ester, converting your product back into the impurity you are trying to remove (Saponification).[1][2]

  • Verification: Check the pH of the aqueous layer.[1][2] It should be ~8-9.

  • Finishing: Wash the organic layer 1x with Brine (saturated NaCl) to remove trapped water.[1][2] Dry over Anhydrous Na₂SO₄.[1][2] Filter and concentrate.

Issue #2: "The product is dark/colored (Oxidation/Tar)."

Context: Anilines are prone to oxidation, forming colored azo or nitroso compounds.[1][2] The 2-chloro substituent reduces this reactivity slightly, but "browning" is common upon storage.[1][2]

The Protocol: Silica Plug Filtration Why this works: Oxidation products are typically highly polar "tars" that stick aggressively to silica gel, while your lipophilic ester passes through easily.[1][2]

  • Preparation: Pack a short glass column (or a sintered glass funnel) with a 2-inch pad of Silica Gel (230-400 mesh).[1][2]

  • Equilibration: Wet the silica with 10% EtOAc in Hexanes .

  • Loading: Dissolve your crude material in a minimum amount of DCM (or Toluene if DCM is avoided).[1]

  • Elution: Pour the solution onto the silica pad. Apply gentle vacuum.[1][2]

  • Rinsing: Flush the pad with 15-20% EtOAc in Hexanes . The dark color should remain at the top of the silica pad.[1][2] Collect the clear filtrate.[1][2]

Issue #3: "I have the Nitro precursor remaining."

Context: If synthesized via reduction of the nitro-ester, incomplete reduction is a common failure mode.[1][2]

The Protocol: Recrystallization Why this works: The amino-ester and nitro-ester have different crystal lattice energies.[1][2] The amino group facilitates hydrogen bonding that the nitro group cannot replicate.[1][2]

  • Solvent System A (Standard): Ethanol/Water.[1]

    • Dissolve crude solid in hot Ethanol (boiling).

    • Add hot water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.[1][2]

    • Cool slowly to Room Temperature, then to 4°C.

  • Solvent System B (Alternative): EtOAc/Hexanes.[1]

    • Dissolve in minimum hot EtOAc; add Hexanes until turbid.

📊 Decision Logic: Purification Workflow

The following diagram illustrates the decision process for purifying this compound based on the specific impurities detected.

PurificationLogic Start Crude this compound Check Diagnostic: TLC / HPLC Start->Check AcidImpurity Impurity: Unreacted Acid (Low Rf, acidic) Check->AcidImpurity Detected NitroImpurity Impurity: Nitro Precursor (High Rf, neutral) Check->NitroImpurity Detected ColorImpurity Impurity: Oxidation/Tar (Baseline smear) Check->ColorImpurity Detected ActionWash Protocol: NaHCO3 Wash (Remove Acid) AcidImpurity->ActionWash ActionRecryst Protocol: Recrystallization (EtOH/Water or EtOAc/Hex) NitroImpurity->ActionRecryst ActionSilica Protocol: Silica Plug (Remove Tar) ColorImpurity->ActionSilica Final Pure Product (>98% HPLC) ActionWash->Final ActionRecryst->Final ActionSilica->Final

Caption: Decision tree for selecting the appropriate purification protocol based on impurity identification.

❓ FAQ: Common User Questions

Q: Can I use Acid Extraction (1M HCl) to purify the amine? A: Proceed with caution. While many anilines can be extracted into acid (forming the water-soluble HCl salt), the 2-chloro substituent and the ortho-ester significantly reduce the basicity of the amino group via electron withdrawal and steric hindrance.[1][2]

  • Risk:[1][2] The amine may not protonate fully, leading to poor recovery.[1][2]

  • Risk:[1][2] Stronger acids or prolonged exposure may hydrolyze the ester.[1][2]

  • Recommendation: Rely on the neutral organic wash (removing acidic impurities with NaHCO₃) rather than trying to protonate the amine.[1][2]

Q: My product is an oil, but it should be a solid. What happened? A: This is usually due to residual solvent (DCM/EtOAc) trapped in the crystal lattice or the presence of "grease" impurities.[1][2]

  • Fix: Triturate the oil with cold Hexanes or Pentane .[1][2] Scratch the side of the flask with a glass rod to induce nucleation.[1][2] If it remains an oil, high-vacuum drying (overnight) is required.[1]

Q: Is this compound light-sensitive? A: Yes. Like most aniline derivatives, it is prone to photo-oxidation.[1][2] Store the purified solid in amber vials under an inert atmosphere (Nitrogen/Argon) at 4°C for long-term stability.

📚 References

  • Sigma-Aldrich. this compound Product Sheet (CAS 914643-08-6).[1][2] Retrieved from [1][9]

  • BenchChem. Synthesis and Purification of Chlorinated Aminobenzoates.[1][2] Retrieved from [1][2]

  • Organic Syntheses. General Procedures for Fischer Esterification and Handling of Amino-Esters. (General Reference for Protocol 1).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound.[1] Retrieved from [1][2]

Sources

Scaling up the synthesis of "Methyl 3-amino-2-chloro-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the scalable synthesis of Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6 ), a critical intermediate often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase or Bcr-Abl inhibitors).[1]

The synthesis of this 1,2,3,4-substituted benzene derivative presents a specific regiochemical challenge: introducing the amino group at the crowded C3 position ("sandwiched" between the C2-chloro and C4-methyl groups).[1] The protocol below prioritizes the Nitration-Reduction pathway starting from 2-chloro-4-methylbenzoic acid , as it offers the most reliable scalability compared to direct chlorination of aniline derivatives, which suffers from poor regioselectivity (favoring the C6 position).[1]

Synthetic Pathway Visualization

The following workflow outlines the critical steps, including the necessary isomer separation to isolate the target C3-nitro intermediate.

SynthesisWorkflow cluster_legend Key SM Starting Material 2-Chloro-4-methylbenzoic acid (CAS 7697-25-8) Step1 Step 1: Nitration (HNO3, H2SO4) SM->Step1 Inter1_Mix Mixture of Isomers (3-Nitro vs 5-Nitro) Step1->Inter1_Mix Regioselectivity Issue Step2 Step 2: Purification (Fractional Crystallization) Inter1_Mix->Step2 Isolation Inter2 Intermediate A 2-Chloro-4-methyl-3-nitrobenzoic acid (CAS 1807213-45-1) Step2->Inter2 Step3 Step 3: Esterification (MeOH, H2SO4) Inter2->Step3 Inter3 Intermediate B Methyl 2-chloro-4-methyl-3-nitrobenzoate Step3->Inter3 Step4 Step 4: Selective Reduction (Fe, NH4Cl) Inter3->Step4 Preserves Cl Product TARGET PRODUCT This compound (CAS 914643-08-6) Step4->Product Process Reaction Step Compound Isolated Compound

Figure 1: Step-wise synthesis pathway highlighting the critical purification of the 3-nitro isomer.

Detailed Experimental Protocol

Step 1 & 2: Nitration and Isomer Isolation

Objective: Synthesize 2-chloro-4-methyl-3-nitrobenzoic acid (CAS 1807213-45-1).[1] Challenge: The nitro group prefers the less hindered C5 position. The C3 position (target) is sterically crowded.[1] Expect the 3-nitro isomer to be the minor product (approx. 20-30%), requiring rigorous purification.

  • Reagents: 2-Chloro-4-methylbenzoic acid (1.0 eq), Fuming

    
     (1.1 eq), Conc. 
    
    
    
    (Solvent/Catalyst).[1]
  • Protocol:

    • Dissolve 2-chloro-4-methylbenzoic acid in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining internal temp < 5°C to prevent dinitration.[1]
      
    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Pour onto crushed ice. Filter the resulting precipitate (mixture of 3-nitro and 5-nitro isomers).[1]

    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.[1] The 5-nitro isomer is typically less soluble and crystallizes first.[1] The filtrate will be enriched with the desired 3-nitro isomer .[1] Repeat crystallization or use flash chromatography (SiO2, Hex/EtOAc) to isolate pure 2-chloro-4-methyl-3-nitrobenzoic acid.[1]

Step 3: Fischer Esterification

Objective: Convert the acid to Methyl 2-chloro-4-methyl-3-nitrobenzoate .[1]

  • Reagents: Methanol (excess), Conc.

    
     (cat), or 
    
    
    
    .[1]
  • Protocol:

    • Suspend the purified 3-nitro acid in anhydrous Methanol (10 vol).

    • Add

      
       (1.5 eq) dropwise at 0°C (exothermic).
      
    • Heat to reflux for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with sat.[1]

      
       and brine.[1][2]
      
    • Dry (

      
      ) and concentrate to yield the methyl ester.[1]
      
Step 4: Selective Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to an aniline without removing the chlorine atom (Hydrodehalogenation).[1] Critical Note: Avoid catalytic hydrogenation (


, Pd/C) as it often cleaves the C-Cl bond.[1]
  • Reagents: Iron powder (3-5 eq),

    
     (5 eq), Ethanol/Water (3:1).[1]
    
  • Protocol:

    • Suspend Methyl 2-chloro-4-methyl-3-nitrobenzoate in EtOH/Water.

    • Add

      
       and Iron powder.
      
    • Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.

    • Monitor disappearance of nitro compound by LCMS.

    • Workup: Filter hot through Celite to remove iron oxides. Wash cake with hot EtOH.

    • Concentrate filtrate.[1] Partition between water and EtOAc.[1]

    • Isolate the organic layer, dry, and concentrate.[1]

    • Final Product: This compound (Off-white solid).

Quantitative Data Summary

ParameterSpecification / ValueNotes
Target CAS 914643-08-6 This compound
Intermediate CAS 1807213-45-1 2-Chloro-4-methyl-3-nitrobenzoic acid
Starting Material 7697-25-8 2-Chloro-4-methylbenzoic acid
Molecular Weight 199.63 g/mol Target Molecule
Expected Yield 40-60% (Step 4)Reduction step is high yielding; Nitration is the bottleneck.[1]
Purity Goal >95% (HPLC)Required for pharmaceutical intermediates.
Appearance Off-white to beige solidOxidizes slightly upon air exposure.[1]

Troubleshooting Guide & FAQs

Q1: Why is my yield for the nitration step (Step 1) high, but the final purity low?

  • Diagnosis: You likely carried forward the 5-nitro isomer (major product) along with the desired 3-nitro isomer.[1]

  • Solution: The nitration of 2-chloro-4-methylbenzoic acid yields primarily the 5-nitro isomer due to steric hindrance at the C3 position.[1] You must perform rigorous separation (fractional crystallization or chromatography) before esterification.[1] Check the NMR of Intermediate A: The 3-nitro isomer will show aromatic protons with different coupling constants compared to the 5-nitro (para vs meta coupling).[1]

Q2: During Step 4 (Reduction), I observe a mass corresponding to [M-34] in LCMS. What happened?

  • Diagnosis: You have lost the chlorine atom (Hydrodehalogenation).[1]

  • Cause: This occurs if you used catalytic hydrogenation (

    
    ) or prolonged reaction times with active metals.[1]
    
  • Solution: Switch to Iron/Ammonium Chloride or Stannous Chloride (

    
    ) .[1] These methods are chemoselective for nitro reduction in the presence of aryl halides.[1] If using hydrogenation is mandatory, use Platinum on Carbon (sulfided)  or add a poison like thiophene to inhibit dehalogenation.[1]
    

Q3: Can I chlorinate Methyl 3-amino-4-methylbenzoate directly to save steps?

  • Analysis: Direct chlorination of Methyl 3-amino-4-methylbenzoate (using NCS or

    
    ) is not recommended  for this target.[1]
    
  • Reason: The amino group directs ortho/para.[1] The para position (C6) is less hindered than the ortho position (C2, "sandwiched").[1] Consequently, the major product will be Methyl 3-amino-6-chloro-4-methylbenzoate , not the desired 2-chloro isomer.[1]

Q4: The final product is turning dark upon storage. Is it degrading?

  • Diagnosis: Anilines are prone to oxidation.[1]

  • Solution: Store the product under an inert atmosphere (Argon/Nitrogen) in a dark, cool place. Convert to the Hydrochloride salt (using HCl in dioxane/ether) for long-term stability if the free base is unstable.[1]

References

  • BenchChem . 3-Amino-2-chloro-4-methylbenzoic acid Structure and Synthesis. Retrieved from (Confirming the nitro-acid precursor).[1]

  • BLD Pharm . Product Analysis: this compound (CAS 914643-08-6).[1][3][4][5][6][7][8] Retrieved from .[1]

  • Sigma-Aldrich .[1] this compound Product Sheet. Retrieved from .[1]

  • Organic Syntheses . General Procedure for Bechamp Reduction. Org. Synth. Coll. Vol. 2, p. 449.[1] (Standard reference for Fe/NH4Cl reduction).

  • PubChem . Compound Summary for CAS 914643-08-6. Retrieved from .[1]

Sources

Technical Support Center: Chemoselectivity Guide for Methyl 3-amino-2-chloro-4-methylbenzoate

[1]

Executive Summary

You are working with Methyl 3-amino-2-chloro-4-methylbenzoate (MAB-Cl).[1] This molecule presents a classic "Janus" problem in organic synthesis: it contains both a nucleophile (Aniline at C3) and an electrophile (Aryl Chloride at C2) on the same scaffold.

The Core Issue: Under transition-metal catalysis (Pd, Ni, Cu), this molecule is prone to Head-to-Tail Self-Coupling (Oligomerization) , where the amine of one molecule reacts with the chloride of another.

This guide provides the diagnostic logic and experimental protocols to suppress this pathway and achieve chemoselectivity.

Module 1: The Mechanistic Landscape

Before troubleshooting, we must visualize the competition occurring in your flask. The steric environment of MAB-Cl is unique: the amine at C3 is "sandwiched" between a Chlorine atom (C2) and a Methyl group (C4).

Visualizing the Conflict

The following diagram maps the competing pathways. Your goal is to shut down the red path (Self-Coupling) and accelerate the green path (Cross-Coupling).

ReactionPathwaysSubstrateMethyl 3-amino-2-chloro-4-methylbenzoate (MAB-Cl)Desired_AProduct A(N-Arylation)Substrate->Desired_APath 2: Amine attacksExternal ElectrophileDesired_BProduct B(Suzuki/Sonogashira)Substrate->Desired_BPath 3: External Nuc.attacks C2-ClSelf_CoupleOligomer/Dimer(Head-to-Tail)Substrate->Self_CouplePath 1: Amine attacksown species' ClExt_ElectrophileExternal Electrophile(e.g., Ar-Br, Ar-OTf)Ext_Electrophile->Desired_AExt_NucleophileExternal Nucleophile(e.g., Boronic Acid)Ext_Nucleophile->Desired_B

Figure 1: The "Janus" Conflict. Path 1 represents the undesired self-coupling driven by the bifunctional nature of the substrate.

Module 2: Diagnostic & Troubleshooting (Q&A)

Scenario A: I want to couple the AMINE (C3) to an external Aryl Halide.

Goal: N-Arylation (Buchwald-Hartwig) without touching the internal C2-Cl.[1]

Q1: I see a mass corresponding to [2M - HCl]. What is happening? A: This is the dimer. Your catalyst has performed an oxidative addition into the C2-Cl bond of your starting material instead of the external aryl halide.

  • Why: The C2-Cl is activated by the electron-withdrawing ester at C1.[1] Even though it is sterically crowded, active catalysts (like XPhos-Pd-G3) will insert here.[1]

  • Fix: You must use the "Reactivity Ladder" . Ensure your external electrophile is significantly more reactive than the internal Aryl-Cl.[1]

    • Switch External Partner: Use an Aryl Iodide or Aryl Triflate .[1][2] Pd(0) inserts into Ar-I orders of magnitude faster than Ar-Cl.[1]

    • Switch Ligand: Use a ligand that is selective for the external halide. BrettPhos is excellent for primary amines but bulky enough to struggle with the crowded C2-Cl site of your substrate [1].[1]

Q2: The reaction is sluggish. Is the steric hindrance at C3 (flanked by Cl and Me) the problem? A: Yes. The amine is "sandwiched."

  • Fix: You need a ligand with a small "pocket" but high activity.[1] RuPhos or SPhos are often superior here because they tolerate steric bulk on the amine better than BINAP [2].

  • Protocol Adjustment: Increase temperature to 100°C, but only if you are using an Ar-I external partner. If using Ar-Br, high heat will promote the undesired self-coupling.[1]

Scenario B: I want to couple the CHLORIDE (C2) to an external Boronic Acid.

Goal: Suzuki Coupling (C-C bond formation) while ignoring the Amine.

Q3: My catalyst turns black immediately, and I get no conversion. A: The free amine (C3) is likely coordinating to the Palladium, poisoning the catalyst (forming stable Pd-Amine complexes that do not turn over).

  • Fix: You must protect the amine.

  • Why: A free amine ortho to the reaction site is a "chelating trap." It directs the metal to the wrong place or binds it too tightly.

  • Recommended Protection: Convert the amine to an Acetamide (-NHAc) or Trifluoroacetamide (-NHCOCF3) .[1] This withdraws electron density, preventing catalyst poisoning and shutting down self-coupling completely.[1]

Module 3: Experimental Protocols

Protocol 1: The "Safety First" Approach (Amine Protection)

Best for: Suzuki couplings or when high chemoselectivity is required.

If you cannot control the selectivity via catalyst choice, you must mask the nucleophile.

StepActionMechanistic Rationale
1 Dissolve MAB-Cl (1.0 eq) in DCM (0.2 M). Add Pyridine (1.5 eq).[1]Pyridine acts as an HCl scavenger.
2 Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise.[1]TFA group is strongly EWG.[1] It completely deactivates the amine (preventing self-coupling) and is easily removed later with K2CO3/MeOH.
3 Stir 2h.[1] Quench with NaHCO3.
4 Result: Methyl 2-chloro-4-methyl-3-(2,2,2-trifluoroacetamido)benzoate.[1]The nitrogen is now non-nucleophilic. You can now perform Suzuki coupling on the C2-Cl without risk.[1]
Protocol 2: Chemoselective Buchwald-Hartwig (Coupling the Amine)

Best for: When you want to avoid extra protection/deprotection steps.[1]

Reagents:

  • Substrate: MAB-Cl[1]

  • Partner: Aryl Iodide (Crucial: Must be Ar-I, not Ar-Br or Ar-Cl)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (3 mol%)[1]

  • Base: Cs2CO3 (Weak base prevents side reactions)[1]

Workflow:

  • Purge: rigorous deoxygenation is vital.[1] Oxygen promotes homocoupling.[1]

  • Order of Addition: Add the Aryl Iodide first to the catalyst mixture to ensure the Pd(0) performs oxidative addition on the Iodide, not the substrate's Chloride.

  • Slow Addition: If self-coupling persists, add the MAB-Cl substrate as a solution over 1 hour (syringe pump). This keeps the concentration of the nucleophile low relative to the activated Ar-I-Pd complex.

Module 4: Decision Matrix

Use this logic flow to determine your experimental setup.

DecisionTreeStartStart: What is your target reaction?Decision1Coupling the Amine (C3)?Start->Decision1Decision2Coupling the Chloride (C2)?Decision1->Decision2NoAction1Use Ar-I as partner.Ligand: Xantphos or RuPhos.Keep Temp < 80°C.Decision1->Action1YesAction2CRITICAL RISK:Amine will poison catalyst.Decision2->Action2YesAction3PROTECTION REQUIRED.Convert to -NHAc or -NHBoc.Then perform Suzuki.Action2->Action3Solution

Figure 2: Strategic Decision Tree for MAB-Cl Functionalization.

Reference Data: Ligand Selection Table

LigandSelectivity ProfileSuitability for MAB-Cl
XPhos Extremely active for Ar-Cl.[1]AVOID. Will promote self-coupling (insertion into C2-Cl).[1]
BrettPhos Selective for primary amines.[1][3][4][5]GOOD. High selectivity for external coupling, but bulky.
Xantphos Large bite angle, favors reductive elimination.EXCELLENT. Good for chemoselective coupling of Ar-I in presence of Ar-Cl [3].[1]
dppf Robust, general purpose.MODERATE. Good for Suzuki if amine is protected.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [1]

  • Green, R. A., & Hartwig, J. F. (2014).[5] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for N-protection protocols).

Validation & Comparative

Comparative 1H NMR Profiling Guide: Methyl 3-amino-2-chloro-4-methylbenzoate vs. Isomeric Analogues and Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Methyl 3-amino-2-chloro-4-methylbenzoate (CAS: 914643-08-6) is a highly functionalized molecular building block frequently utilized in the synthesis of advanced pharmaceutical intermediates [1]. In drug development, ensuring the regiochemical purity of multi-substituted aromatic rings is paramount, as isomeric impurities can drastically alter pharmacological efficacy. This guide provides an objective, data-driven comparison of


H NMR analytical strategies for this compound, focusing on solvent-dependent spectral variations and the robust differentiation of its structural isomers.

Mechanistic Grounding: The H NMR Profile

The structural complexity of this compound arises from its fully substituted C1–C4 positions, leaving only two adjacent aromatic protons at C5 and C6. This creates a highly diagnostic AX spin system. Understanding the causality behind their chemical shifts relies on empirical increment rules for benzene derivatives :

  • C6-H (Deshielded, ~7.18 ppm): Positioned ortho to the electron-withdrawing ester group (-COOCH

    
    ), this proton experiences an anisotropic deshielding effect. However, it is simultaneously para to the strongly electron-donating amino group (-NH
    
    
    
    ), which provides a significant shielding counterbalance (
    
    
    ppm).
  • C5-H (Shielded, ~6.92 ppm): Positioned ortho to the electron-donating methyl group (-CH

    
    ) and meta to the amino group, this proton is shielded and appears further upfield.
    
  • Coupling Causality: The ortho relationship between C5-H and C6-H dictates a classic doublet-doublet pattern with a coupling constant (

    
    ) of approximately 8.0 Hz.
    

Comparative Analysis I: Solvent Systems (CDCl vs. DMSO- )

The choice of deuterated solvent fundamentally alters the NMR profile, particularly for the exchangeable -NH


 protons. Accurate calibration against solvent residual peaks is critical for reproducible analysis [2].
  • CDCl

    
     (Non-polar, non-hydrogen bonding):  The amine protons appear as a broad singlet. The peak width and exact chemical shift are highly susceptible to trace moisture, sample concentration, and temperature due to rapid intermolecular proton exchange.
    
  • DMSO-

    
     (Polar, strong hydrogen bond acceptor):  DMSO forms strong hydrogen bonds with the -NH
    
    
    
    protons, dramatically slowing their exchange rate. This sharpens the signal into a distinct peak and shifts it significantly downfield (~5.50 ppm). Furthermore, the polar nature of DMSO slightly deshields the aromatic protons compared to CDCl
    
    
    .
Table 1: Solvent Comparison for this compound
Proton AssignmentCDCl

(

ppm)
DMSO-

(

ppm)
MultiplicityIntegration
C6-H (Aromatic) ~7.18~7.35Doublet (

≈ 8.0 Hz)
1H
C5-H (Aromatic) ~6.92~7.10Doublet (

≈ 8.0 Hz)
1H
-NH

(Amine)
~4.20 (broad)~5.50 (sharp)Broad Singlet2H
-COOCH

(Ester)
~3.85~3.80Singlet3H
-CH

(Aryl Methyl)
~2.30~2.25Singlet3H
*Values are empirical approximations based on standard increment rules.

Comparative Analysis II: Regioisomer Discrimination

During electrophilic aromatic substitution (e.g., nitration or chlorination of a precursor), regioisomers such as Methyl 2-amino-3-chloro-4-methylbenzoate can form.


H NMR is the most robust method for distinguishing these alternatives without requiring single-crystal X-ray diffraction.
  • In the Target Compound (3-amino) , the C6-H is para to the strongly shielding -NH

    
     group, pulling its shift upfield to ~7.18 ppm.
    
  • In the Impurity Isomer (2-amino) , the C6-H is meta to the -NH

    
     group, which provides negligible shielding (
    
    
    
    ppm). Consequently, the C6-H in the 2-amino isomer is pushed much further downfield (~7.60 ppm). Conversely, the C5-H in the 2-amino isomer becomes para to the -NH
    
    
    group, shifting it drastically upfield (~6.50 ppm).
Table 2: Key Diagnostic Peaks for Isomer Differentiation (in CDCl )
CompoundC6-H Shift (ppm)C5-H Shift (ppm)Structural Rationale
Target: 3-amino-2-chloro...~7.18~6.92C6-H is strongly shielded by para-NH

Alternative: 2-amino-3-chloro...~7.60~6.50C6-H lacks para-NH

shielding; C5-H is shielded by para-NH

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility, high resolution, and scientific integrity, the following standardized protocol must be employed to create a self-validating analytical system.

Step 1: Sample Preparation & Homogenization

  • Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl

    
     (≥99.8% D) containing 0.03% v/v TMS.
    
  • Causality: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. Removing undissolved micro-particulates is mandatory to prevent magnetic field distortions and ensure sharp line widths.

Step 2: Acquisition Parameters

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 (provides an optimal signal-to-noise ratio for >10 mg samples).

  • Relaxation Delay (D1): Set to 1.5 seconds. Causality: This ensures complete longitudinal relaxation (

    
    ) of the methyl protons, guaranteeing accurate integration values.
    

Step 3: Processing and Phase Correction

  • Apply a zero-filling factor to 64k data points and an exponential window function (Line Broadening, LB = 0.3 Hz) before Fourier Transformation to enhance the signal-to-noise ratio without sacrificing the resolution of the 8.0 Hz doublets.

  • Perform manual zero- and first-order phase correction to ensure symmetrical peak bases.

Step 4: Internal Validation against Solvent Residuals

  • Calibrate the spectrum using the internal Tetramethylsilane (TMS) peak at exactly 0.00 ppm.

  • Self-Validation: Verify the residual CHCl

    
     solvent peak appears exactly at 7.26 ppm and the trace water peak appears around 1.56 ppm [3]. If these peaks deviate, recalibrate the spectrum.
    

Workflow Visualization: Logical Decision Tree

Isomer_Identification Start Synthesized Product (Unknown Regioisomer) Acquire Acquire 1H NMR (400 MHz, CDCl3) Start->Acquire CheckArom Analyze Aromatic Region (C5-H and C6-H Doublets) Acquire->CheckArom Decision1 C6-H Chemical Shift Value? CheckArom->Decision1 Isomer3 < 7.30 ppm (Shielded by para-NH2) Target: 3-amino Isomer Decision1->Isomer3 Shift < 7.30 ppm Isomer2 > 7.50 ppm (No para-NH2 shielding) Impurity: 2-amino Isomer Decision1->Isomer2 Shift > 7.50 ppm

Fig 1: Logical decision tree for NMR-based regioisomer differentiation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer Berlin, Heidelberg. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129939324, this compound. URL:[Link]

Sources

Comparative Guide: 13C NMR Characterization Methodologies for Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-chloro-4-methylbenzoate (CAS: 914643-08-6) is a highly substituted aromatic compound frequently encountered as a synthetic building block or process-related impurity in pharmaceutical manufacturing. Under global regulatory frameworks, including ICH Q3A(R2), any impurity exceeding the 0.05% or 0.1% reporting threshold (depending on the maximum daily dose) must undergo definitive structural elucidation and qualification[1].

This guide objectively compares standard 1D 13C NMR, advanced 2D NMR (HSQC/HMBC), and Benchtop Quantitative NMR (qNMR) methodologies for the unambiguous characterization of this molecule. Designed for drug development professionals, this document provides self-validating protocols compliant with USP <761> standards to ensure regulatory readiness[2].

The Analytical Challenge: Causality Behind Method Selection

Characterizing a tetrasubstituted benzene ring presents a unique spectroscopic challenge. Standard 1H NMR is insufficient for unambiguous structural proof because the molecule contains only two adjacent aromatic protons (H5 and H6). While their ortho-coupling (


 Hz) confirms they are adjacent, 1H NMR cannot determine the relative regiochemistry of the ester, chloro, amino, and methyl groups. For example, an isomeric impurity like methyl 2-amino-3-chloro-4-methylbenzoate would yield an identical 1H NMR splitting pattern.

Therefore, 13C NMR is mandatory. However, relying solely on 1D 13C NMR introduces ambiguity in assigning the four quaternary carbons (C1, C2, C3, C4). Because these carbons lack attached protons, they exhibit long longitudinal relaxation times (


) and lack Nuclear Overhauser Effect (NOE) enhancement, often resulting in weak, overlapping signals. To resolve this, 2D Heteronuclear Multiple Bond Correlation (HMBC) must be employed to trace 2- and 3-bond couplings, anchoring the substituents to the ring framework.

Comparative Analysis of NMR Methodologies

Table 1: Performance Comparison of NMR Analytical Approaches
MethodologyPrimary UtilityResolution & SpecificityRegulatory Compliance (ICH/USP)Limitations
1D 13C NMR (400+ MHz) Baseline structural fingerprinting.Moderate: Resolves all 9 carbons, but quaternary assignments remain ambiguous.Meets basic USP <761> identification criteria[2].Long acquisition times required for quaternary carbons; cannot definitively rule out positional isomers.
2D NMR (HSQC + HMBC) Unambiguous regiochemical assignment.High: Maps exact connectivity via 2- and 3-bond 1H-13C scalar couplings.Gold standard for ICH Q3A structural elucidation of unknown impurities[1].Requires higher sample concentration and longer instrument time.
Benchtop qNMR (60-100 MHz) Routine batch-to-batch purity monitoring.Low: Severe signal overlap in the aromatic region[3].Suitable for routine QA/QC if validated against high-field data.Insufficient dispersion for initial de novo structural characterization.
Table 2: 13C NMR Chemical Shift Assignments & 2D Validation Data

Data reflects predicted/empirical shifts in DMSO-d6. DMSO-d6 is specifically chosen over CDCl3 to prevent amine proton exchange, allowing critical HMBC correlations from the -NH2 group.

Carbon PositionTypePredicted Shift (ppm)1D 13C ResolutionKey HMBC Correlations (Self-Validating Proof)
C=O (Ester) Quaternary~166.0Sharp, distinct3-bond to -OCH3 protons; 3-bond to H6.
C3 (Ar-NH2) Quaternary~148.7Weak, broad2-bond to -NH2 protons; 3-bond to Ar-CH3 protons.
C4 (Ar-CH3) Quaternary~130.7Weak2-bond to Ar-CH3 protons; 3-bond to H6.
C1 (Ar-COOCH3) Quaternary~129.2Weak3-bond to H5; 2-bond to H6.
C5 (Ar-H) Methine~128.6Strong (NOE enhanced)1-bond to H5 (HSQC); 3-bond to Ar-CH3.
C2 (Ar-Cl) Quaternary~123.6Weak3-bond to -NH2 protons; 3-bond to H6.
C6 (Ar-H) Methine~121.1Strong (NOE enhanced)1-bond to H6 (HSQC); 3-bond to C=O.
O-CH3 Methyl~52.0Strong1-bond to -OCH3 (HSQC).
Ar-CH3 Methyl~17.5Strong1-bond to Ar-CH3 (HSQC).

Self-Validating Experimental Protocols

To ensure data trustworthiness and compliance with USP <761>[2], the following protocols incorporate built-in validation steps.

Protocol A: High-Resolution 2D NMR Acquisition (Structural Elucidation)

Causality Note: The choice of solvent is critical. In CDCl3, the -NH2 protons exchange rapidly, appearing as a broad singlet that yields no HMBC correlations. By using DMSO-d6, hydrogen bonding slows this exchange, sharpening the -NH2 resonance and enabling the 3-bond correlations to C2 and C4 that definitively prove the regiochemistry.

  • Sample Preparation: Dissolve 25 mg of this compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Tune and match the probe on a

    
     400 MHz spectrometer. Perform an automated 90° pulse calibration to ensure optimal excitation bandwidth.
    
  • 
     Relaxation Validation:  Execute a rapid inversion-recovery experiment (180° - 
    
    
    
    - 90°) to estimate the
    
    
    of the quaternary carbons.
  • 1D 13C Acquisition: Set the inter-pulse delay (

    
    ) to 
    
    
    
    (typically 10-15 seconds for C1-C4) to ensure complete longitudinal relaxation. Acquire with inverse-gated decoupling to suppress the NOE, ensuring accurate relative intensities.
  • 2D HMBC Acquisition: Set the long-range coupling evolution delay based on

    
     Hz (standard for aromatic 3-bond couplings). Acquire sufficient increments (e.g., 256 
    
    
    
    increments) to resolve the closely spaced C1, C4, and C5 resonances.
Protocol B: qNMR for Absolute Purity Assessment (USP <761> Compliant)

Causality Note: Chromatographic purity (e.g., HPLC area %) often overestimates API purity because it ignores non-UV-active impurities or inorganic salts. qNMR provides an absolute mass fraction by comparing the integral of the analyte to a Certified Reference Material (CRM).

  • Internal Standard Selection: Select a CRM that does not overlap with the analyte. Maleic acid (singlet at ~6.3 ppm in DMSO-d6) is ideal, as it sits cleanly between the analyte's -NH2 signal (~5.5 ppm) and aromatic protons (~7.0-7.5 ppm).

  • Gravimetric Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of the CRM using a microbalance (readability 0.01 mg). Record exact masses.

  • Acquisition: Acquire a 1H NMR spectrum with a

    
     of 60 seconds to guarantee 
    
    
    
    relaxation of all spins.
  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Manually phase and baseline-correct the spectrum. Calculate absolute purity using the standard qNMR mass-balance equation.

Workflow Visualization

The following decision matrix illustrates the logical progression from initial impurity detection to regulatory submission, ensuring no analytical gaps remain.

NMR_Workflow Start Impurity Detected (>0.05% ICH Q3A Threshold) Prep Sample Preparation (DMSO-d6 + Internal Standard) Start->Prep OneD 1D 1H & 13C NMR Acquisition (USP <761> Compliant) Prep->OneD Decision Are Quaternary Carbons Unambiguously Assigned? OneD->Decision TwoD 2D NMR (HSQC/HMBC) Trace 2/3-Bond Correlations Decision->TwoD No (Overlap/Ambiguity) qNMR Quantitative NMR (qNMR) Determine Absolute Purity Decision->qNMR Yes TwoD->qNMR Report Regulatory Submission (Structural Proof & Purity) qNMR->Report

Figure 1: Decision matrix and workflow for ICH Q3A-compliant NMR impurity characterization.

References

  • United States Pharmacopeia. "General Chapters: <761> NUCLEAR MAGNETIC RESONANCE." uspbpep.com.
  • International Council for Harmonisation. "Impurities in new drug substances Q3A (R2)." ich.org.
  • Sigma-Aldrich.
  • National Institutes of Health (PMC). "Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline." nih.gov.

Sources

FT-IR spectrum of "Methyl 3-amino-2-chloro-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FT-IR Spectral Analysis of Methyl 3-amino-2-chloro-4-methylbenzoate: A Comparative Guide on ATR-FTIR vs. KBr Transmission Techniques

Introduction

This compound (CAS: 914643-08-6) is a highly functionalized solid aromatic intermediate utilized in complex chemical syntheses and pharmaceutical development[1]. Accurate spectroscopic characterization of this compound is critical, as its functional groups—a primary amine, a conjugated methyl ester, an aryl chloride, and an aryl methyl group—provide a unique infrared fingerprint.

For analytical scientists, the choice of Fourier Transform Infrared (FT-IR) sampling technique dictates the fidelity, speed, and quantitative reliability of the resulting spectrum. This guide objectively compares the two predominant methodologies: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission. By examining the underlying optical physics, we establish a framework for selecting the optimal technique for analyzing this specific compound.

The Causality Behind Experimental Choices (Expertise & Experience)

Understanding the physical interaction between the infrared beam and the sample is essential for accurate spectral interpretation and method selection.

  • ATR-FTIR (Surface-Level Evanescent Wave): In ATR, an infrared beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe) at an angle that creates internal reflection. This generates an evanescent wave that penetrates the sample resting on the crystal[2]. The penetration depth (

    
    ) is typically between 0.5 and 2 µm[3]. Crucially, 
    
    
    
    is directly proportional to the wavelength. Therefore, peaks at lower wavenumbers (e.g., the C-Cl stretch at ~750 cm⁻¹) will appear artificially stronger than peaks at higher wavenumbers (e.g., the N-H stretch at ~3400 cm⁻¹) compared to a standard transmission spectrum[4]. Furthermore, anomalous dispersion at the crystal-sample interface can cause slight peak shifts (typically 2-4 cm⁻¹) to lower wavenumbers[2][3].
  • KBr Pellet (Bulk Transmission): The KBr method involves dispersing the solid sample in an infrared-transparent alkali halide matrix. Because the beam passes through the entire bulk of the sample, the resulting spectrum strictly obeys the Beer-Lambert law, making it superior for quantitative analysis and trace detection[4]. However, KBr is highly hygroscopic. If ambient moisture is absorbed, a broad O-H stretching band will appear around 3400 cm⁻¹, which can completely mask the critical primary amine N-H doublet of this compound[2][4].

Spectral Data Comparison: Expected Vibrational Frequencies

The structural complexity of this compound yields distinct vibrational modes. The table below summarizes the expected quantitative data and highlights the spectral deviations between the two techniques.

Functional GroupExpected Transmission (KBr) Wavenumber (cm⁻¹)Expected ATR-FTIR Wavenumber (cm⁻¹)Intensity & Spectral Notes
N-H Stretch (Primary Amine) ~3450 (asym), ~3350 (sym)~3447, ~3348Weaker in ATR due to shallow penetration at high wavenumbers. KBr moisture can obscure this region.
C-H Stretch (Aliphatic/Aromatic) 2850 - 31002848 - 3098Sharp, distinct peaks. Minor red-shift in ATR.
C=O Stretch (Conjugated Ester) ~1715 - 1725~1712 - 1722Strong peak. Slight red-shift (anomalous dispersion) in ATR.
C-O-C Stretch (Ester) ~1250 - 1280~1248 - 1278Strong peak. Essential for ester verification.
C-Cl Stretch (Aryl Chloride) ~700 - 750~700 - 750Appears significantly stronger in ATR due to deeper penetration at low wavenumbers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation checks to guarantee the reliability of the generated spectra.

Protocol A: ATR-FTIR Analysis
  • Preparation: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and a volatile solvent (e.g., isopropanol). Allow complete evaporation.

  • System Validation: Run a background scan (air). Self-Validation Check: The baseline must be completely flat with no residual peaks, confirming the crystal is pristine and the detector is stable.

  • Sample Application: Deposit ~2-5 mg of solid this compound directly onto the center of the crystal[1].

  • Optical Contact: Lower the pressure anvil until the clutch clicks. Causality: Because the evanescent wave penetrates only ~0.5–2 µm, maximum physical contact is required to generate a strong signal[3].

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an "ATR Correction" algorithm within the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, allowing for better comparison against transmission libraries[4].

Protocol B: KBr Pellet Transmission Analysis
  • Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 2 hours to eliminate absorbed moisture[4].

  • System Validation: Prepare a blank KBr pellet (100% KBr) and run a background scan. Self-Validation Check: The resulting spectrum must show >80% transmittance across the board and lack a broad O-H stretch at 3400 cm⁻¹. If the O-H band is present, the KBr must be re-dried[2].

  • Sample Milling: Weigh ~1-2 mg of the compound and ~100-200 mg of anhydrous KBr (approx. 1:100 ratio)[4]. Grind the mixture in an agate mortar for 2-3 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to minimize the Christiansen effect (baseline scattering).

  • Pellet Pressing: Transfer the homogeneous powder to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 10 tons of force for 2 minutes using a hydraulic press.

  • Acquisition: Mount the transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

Decision Matrix & Workflow

FTIR_Workflow Sample Methyl 3-amino-2-chloro- 4-methylbenzoate (Solid Sample) Goal Analytical Goal? Sample->Goal ATR ATR-FTIR (Rapid Screening) Goal->ATR Speed & Surface KBr KBr Pellet (Quantitative / Library Match) Goal->KBr Trace & Bulk ATR_Step Direct application on ZnSe/Diamond crystal ATR->ATR_Step KBr_Step Grind 1% sample in anhydrous KBr & press KBr->KBr_Step ATR_Pro No sample prep Non-destructive ATR_Step->ATR_Pro KBr_Pro High sensitivity No penetration depth bias KBr_Step->KBr_Pro ATR_Con Caution: Peak shifts & intensity distortion at low cm⁻¹ ATR_Pro->ATR_Con KBr_Con Caution: Hygroscopic KBr can mask N-H stretch KBr_Pro->KBr_Con

Fig 1: Decision matrix and workflow for FT-IR analysis of solid pharmaceutical intermediates.

References

Sources

Comparative Guide: Mass Spectrometry Profiling of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of mass spectrometry (MS) workflows for Methyl 3-amino-2-chloro-4-methylbenzoate (CAS 914643-08-6), a critical halogenated aromatic intermediate used in the synthesis of kinase inhibitors and pharmaceutical scaffolds.

While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) remains the gold standard for structural elucidation due to library-searchable spectral fingerprints, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity for trace impurity profiling in complex biological matrices. This guide details the experimental parameters, fragmentation logic, and performance metrics for both approaches to assist researchers in selecting the optimal modality.

Part 1: Molecular Profile & Theoretical MS Characteristics

Before selecting an ionization technique, the analyst must understand the physicochemical properties that dictate gas-phase behavior.[1]

PropertySpecificationMS Implication
Formula C₉H₁₀ClNO₂Exact Mass: 199.0400 Da (Monoisotopic)
Structure Tetrasubstituted BenzeneSteric hindrance between C2-Cl and C1-Ester may influence fragmentation.[1]
Isotopes Chlorine (³⁵Cl / ³⁷Cl)Signature: Distinctive 3:1 intensity ratio for M and M+2 peaks.[1]
Basicity Aniline Nitrogen (-NH₂)Protonation site for ESI+ ([M+H]⁺ = 200.05).[1]
Volatility ModerateAmenable to GC, though free amine may cause peak tailing.[1]

Part 2: Comparative Analysis (GC-EI-MS vs. LC-ESI-MS/MS)

Alternative 1: GC-EI-MS (Structural Elucidation)

Mechanism: Hard ionization (70 eV) induces extensive fragmentation.[1]

  • Pros: Generates a reproducible spectral fingerprint; searchable against NIST/Wiley libraries; excellent chromatographic resolution of structural isomers.[1]

  • Cons: The free amine group (-NH₂) can interact with silanol groups in the GC liner/column, leading to peak tailing.[1]

  • Optimization: Derivatization with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) is recommended if peak shape is poor, though the native ester is often stable enough for direct injection.[1]

Alternative 2: LC-ESI-MS/MS (Quantitation & Trace Analysis)

Mechanism: Soft ionization (Electrospray) preserves the molecular ion ([M+H]⁺).

  • Pros: No thermal degradation; 10-100x lower Limit of Detection (LOD); compatible with aqueous/polar matrices.[1]

  • Cons: Susceptible to matrix effects (ion suppression); spectra are instrument-dependent (collision energy specific).[1]

Performance Metrics Comparison
FeatureGC-MS (Single Quad)LC-MS/MS (Triple Quad)
Ionization Mode Electron Impact (EI, 70eV)Electrospray Ionization (ESI+)
Primary Ion M⁺• (m/z 199)[M+H]⁺ (m/z 200)
LOD (Est.) 10–50 ng/mL0.1–1.0 ng/mL
Linearity 10² – 10³ dynamic range10³ – 10⁵ dynamic range
Selectivity High (Chromatographic)Ultra-High (MRM Transitions)

Part 3: Decision Workflow & Fragmentation Pathways

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate MS technique based on sample constraints.

MS_Workflow Start Sample: this compound Matrix_Check Is Sample in Aqueous/Biological Matrix? Start->Matrix_Check Purity_Check Is Goal Structural ID or Quantitation? Matrix_Check->Purity_Check No (Organic Solvent) LC_Path LC-ESI-MS/MS (Soft Ionization) Matrix_Check->LC_Path Yes (Aqueous) GC_Path GC-EI-MS (Hard Ionization) Purity_Check->GC_Path Structural ID Purity_Check->LC_Path Trace Quantitation Deriv Optional: Derivatization (MSTFA/TMS) GC_Path->Deriv If Peak Tailing Observed

Figure 1: Decision matrix for selecting analytical modality based on matrix type and analytical objective.

Fragmentation Logic (EI Spectrum)

In Electron Ionization, the molecule follows a predictable decay.[1] The chlorine isotope pattern (3:1) is preserved in all fragments containing the aromatic ring.[1]

  • Molecular Ion (M⁺[1]•): m/z 199 (100%) & m/z 201 (33%).[1]

  • α-Cleavage (Loss of Methoxy): Cleavage of the ester bond releases[1] •OCH₃ (31 Da).[1]

    • Fragment: [M - OCH₃]⁺ → m/z 168 .[1]

  • Carbonyl Loss: The resulting acylium ion loses CO (28 Da).[1]

    • Fragment: [m/z 168 - CO]⁺ → m/z 140 .

  • Ring Degradation: Subsequent loss of HCl or HCN depending on internal energy.[1]

Fragmentation Parent Parent Ion [M]+. m/z 199/201 (Cl Isotope Pattern) Frag1 Acylium Ion [M - OCH3]+ m/z 168/170 Parent->Frag1 Loss1 - •OCH3 (31 Da) Parent->Loss1 Frag2 Aryl Cation [M - OCH3 - CO]+ m/z 140/142 Frag1->Frag2 Loss2 - CO (28 Da) Frag1->Loss2

Figure 2: Proposed EI fragmentation pathway showing the characteristic loss of the ester functionality.

Part 4: Experimental Protocols

Protocol A: GC-EI-MS (Standard)

Use for: Purity assessment of raw material.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

  • Column: DB-5ms or equivalent (30m × 0.25mm ID × 0.25µm film).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Final: 280°C (Hold 3 min).[1]

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–400.

Protocol B: LC-ESI-MS/MS (Trace Quantitation)

Use for: Pharmacokinetic studies or cleaning validation.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50mm, 1.8µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (Capillary Voltage: 3.5 kV).

  • MRM Transitions (Suggested Optimization):

    • Precursor: 200.0 (M+H)⁺[1][2]

    • Quantifier Product: 168.0 (Loss of Methanol/Methoxy radical equivalent).[1]

    • Qualifier Product: 140.0 (Subsequent CO loss).[1]

Part 5: Data Interpretation & Validation

To ensure scientific integrity, validate your data using the "Rule of Three" :

  • Retention Time Match: The analyte must elute within ±0.1 min of the reference standard.

  • Isotope Fidelity: The mass spectrum must show the ³⁵Cl/³⁷Cl ratio.[1] If the m/z 201 peak is missing or <30% of the base peak, the identification is incorrect (likely de-chlorinated degradation product).[1]

  • Fragment Ratio: In LC-MS/MS, the ratio of the Quantifier (168) to Qualifier (140) ion should remain constant across the calibration range.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 2-amino-5-chloro-, methyl ester (Isomer Analog).[1] NIST Chemistry WebBook, SRD 69.[1][3] Accessed March 2026.[1]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] CID 129939324.[1][2][4] [1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms).

  • Sigma-Aldrich. Safety Data Sheet: this compound.[1][5][5]

Sources

Comparing reactivity of "Methyl 3-amino-2-chloro-4-methylbenzoate" with other aminobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the reactivity profile of Methyl 3-amino-2-chloro-4-methylbenzoate , a "sandwiched" aniline derivative. This analysis synthesizes electronic and steric principles to predict and explain its behavior in drug discovery workflows, specifically contrasting it with less substituted aminobenzoates.

CAS: 914643-08-6 | Formula: C


H

ClNO

| Class: Polysubstituted Aminobenzoate[1]

Executive Analysis: The "Sandwiched" Aniline

This compound presents a unique synthetic challenge due to the specific arrangement of its substituents. Unlike standard aminobenzoates, the nucleophilic amino group at position 3 is sterically "sandwiched" between an electron-withdrawing chlorine (C2) and an electron-donating methyl group (C4).

This structural crowding drastically alters its reactivity profile compared to alternatives like Methyl 3-aminobenzoate or Methyl 4-aminobenzoate.

Structural Logic & Causality
  • The 3-Amino Group (Nucleophile): Its nucleophilicity is severely attenuated. The ortho-chloro group exerts a strong inductive withdrawing effect (-I), reducing electron density.[2] Simultaneously, both the ortho-chloro and para-methyl groups create a steric wall, blocking the approach of large electrophiles.

  • The Methyl Ester (Electrophile): Located at C1, it is ortho to the chlorine atom. This proximity inhibits hydrolysis and nucleophilic attack at the carbonyl carbon due to the "Ortho Effect" (steric inhibition of resonance and direct blocking).

Comparative Reactivity Profile

The following table contrasts the target compound with common alternatives used in medicinal chemistry (e.g., Lenalidomide analog synthesis).

FeatureThis compound Methyl 3-aminobenzoateMethyl 3-amino-4-methylbenzoate
Amino Nucleophilicity Low. Inductively deactivated (-I from Cl) & Sterically hindered.High. No ortho substituents to block approach.Moderate. Hindered by one ortho-methyl group.
Amide Coupling Rate Slow. Requires forcing conditions or highly active acyl chlorides.Fast. Standard EDC/NHS or HATU coupling works well.Medium. May require longer reaction times.
Diazotization Stability High. Steric bulk protects the diazonium salt from side reactions.Moderate. Prone to azo coupling side reactions.Moderate to High.
Ester Hydrolysis Resistant. Ortho-Cl blocks hydrolytic enzymes and chemical nucleophiles.Standard. Readily hydrolyzed under basic conditions.Standard.
Primary Utility Scaffold Construction. Used when a robust, metabolically stable core is needed.General Linker. Common in dye and simple drug synthesis.Specific Isostere.

Visualizing the Steric & Electronic Landscape

The diagram below illustrates the competing forces acting on the molecule. The "Red Zone" indicates areas of high steric hindrance that block standard reactions.

ReactivityMap Compound This compound Amino 3-Amino Group (-NH2) (Nucleophile) Compound->Amino Core Functionality Ester 1-Methyl Ester (-COOMe) (Electrophile) Compound->Ester Core Functionality Chloro 2-Chloro (-Cl) (Inductive Withdrawal -I) Chloro->Amino Deactivates (Electronic) Blocks (Steric) Chloro->Ester Inhibits Hydrolysis (Ortho Effect) Methyl 4-Methyl (-CH3) (Steric Bulk) Methyl->Amino Blocks (Steric)

Caption: Reactivity Map showing the "Sandwich Effect" where the 2-Cl and 4-Me groups electronically deactivate and sterically shield the 3-Amino group.

Experimental Protocols: Overcoming Low Reactivity

Due to the hindered nature of the amine, standard protocols often fail. Below are optimized methodologies designed to force reactivity.

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Use this when standard SNAr or Amide couplings fail.

Rationale: The steric bulk around the nitrogen prevents simple nucleophilic attack. A Palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos) is required to facilitate oxidative addition and reductive elimination in crowded systems [1].

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • This compound (1.0 equiv)[1]

    • Aryl Halide coupling partner (1.1 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: XPhos or BrettPhos (4-8 mol%) — Critical for hindered amines.

    • Base: Cs2CO3 (1.4 equiv) — Weak bases like K2CO3 may be insufficient.

    • Solvent: Anhydrous Dioxane or Toluene (0.1 M).

  • Degassing: Seal the vial and sparge with Argon for 5 minutes.

  • Reaction: Heat to 100–110°C for 12–24 hours. Note: Lower temperatures will likely result in no conversion due to the high activation energy barrier caused by the ortho-chloro group.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

  • Validation: Analyze via LC-MS. Look for the product mass. If starting material remains, increase catalyst loading to 5 mol% and switch to t-BuOH as solvent to utilize the "solvation effect."

Protocol B: Sandmeyer Reaction (Halogenation/Cyanation)

Use this to convert the amino group into a halide or nitrile.

Rationale: The 2-chloro and 4-methyl substituents stabilize the diazonium intermediate by preventing intermolecular side reactions, making this substrate an excellent candidate for Sandmeyer transformations despite its initial low nucleophilicity [2].

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve the amine (1.0 equiv) in concentrated HCl or H2SO4. Note: Acetic acid may be needed as a co-solvent if solubility is poor.

    • Cool to 0°C.

    • Add NaNO2 (1.1 equiv) in water dropwise. Stir for 30 mins at 0–5°C.

    • Checkpoint: The solution should become clear. The steric bulk protects this diazonium salt, allowing it to survive slightly higher temperatures than unsubstituted anilines.

  • Substitution (e.g., to Nitrile):

    • Prepare a solution of CuCN (1.2 equiv) and KCN (1.5 equiv) in water/toluene.

    • Slowly add the cold diazonium solution to the copper mixture while maintaining pH ~7 (neutralize with Na2CO3 if necessary).

    • CAUTION: Evolution of HCN gas is possible; use a scrubber.

  • Heating: Warm the mixture to 50°C for 1 hour.

  • Workup: Extract with Ethyl Acetate. The bulky substituents often make the product more lipophilic, aiding extraction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • National Toxicology Program. (1998). "Comparative Toxicity Studies of o-, m-, and p-Chloroanilines." Toxicology Report Series.

  • Sigma-Aldrich. (2025). "this compound Product Sheet."

  • BenchChem. (2025).[3] "Addressing steric hindrance in the synthesis of substituted trans-stilbenes and amides."

Sources

A Comparative Guide to HPLC Purity Validation of Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. Methyl 3-amino-2-chloro-4-methylbenzoate, a key building block in various pharmaceutical syntheses, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, supported by experimental data and guided by the principles of scientific integrity. We will explore the rationale behind methodological choices, from column chemistry to mobile phase composition, and validate our final method in accordance with ICH Q2(R1) guidelines.[1][2][3]

The Critical Role of Purity for this compound

This compound possesses three key functional groups: a secondary amine, a chloro substituent, and a methyl ester on an aromatic ring. Each of these sites is susceptible to degradation and can be associated with process-related impurities. For instance, hydrolysis of the ester group can lead to the corresponding carboxylic acid, while oxidation of the amino group can generate various colored impurities. An effective analytical method must be ableto separate the main compound from all potential and actual impurities.

A stability-indicating HPLC method is therefore not just a quality control requirement but a crucial tool for understanding the molecule's inherent stability.[4][5] Forced degradation studies, where the compound is exposed to harsh conditions, are integral to developing such a method.[4][6]

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is paramount in achieving optimal separation. The interaction between the analyte and the stationary phase dictates retention and selectivity. For an aromatic and moderately polar compound like this compound, a reversed-phase approach is most suitable. We will compare the two most common and effective stationary phases for this class of compounds: C18 (Octadecylsilane) and Phenyl-Hexyl.

Experimental Protocol: Stationary Phase Comparison

Objective: To compare the retention, resolution, and peak shape for this compound and its potential impurities on a C18 and a Phenyl-Hexyl column.

HPLC System: Standard HPLC system with a UV detector.

Columns:

  • Method A: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Method B: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 245 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample: A solution containing this compound and spiked with two potential impurities: 3-amino-2-chloro-4-methylbenzoic acid (hydrolysis impurity) and an oxidation byproduct.

Comparative Data: Stationary Phase Performance
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale and Observations
Retention Time (Main Peak) 12.5 min11.8 minThe C18 column, being more hydrophobic, shows slightly longer retention.[7]
Resolution (Main Peak/Impurity 1) 1.82.5The Phenyl-Hexyl column provides superior resolution due to π-π interactions with the aromatic rings of the analyte and impurity.[8][9]
Resolution (Main Peak/Impurity 2) 2.22.8The alternative selectivity of the phenyl-hexyl phase enhances separation of closely related aromatic compounds.[9]
Tailing Factor (Main Peak) 1.31.1The Phenyl-Hexyl column exhibits a better peak shape, likely due to reduced secondary interactions with the silica backbone.

Influence of Mobile Phase pH on Separation

The amino group in this compound is basic, making the mobile phase pH a critical parameter for controlling retention and peak shape.[10][11] At a pH below the pKa of the amine, the compound will be protonated (ionized), leading to earlier elution in reversed-phase chromatography. Conversely, at a pH above the pKa, the compound will be in its neutral, more retained form. Operating at a pH far from the pKa (at least 2 units) is generally recommended to ensure method robustness.[12]

Experimental Protocol: Mobile Phase pH Comparison

Objective: To evaluate the effect of mobile phase pH on the chromatography of this compound.

HPLC System and Column: Same as Method B (Phenyl-Hexyl).

Mobile Phases:

  • Method B (pH 2.8): Solvent A: 0.1% Formic Acid in Water

  • Method C (pH 7.0): Solvent A: 10 mM Phosphate Buffer, pH 7.0

  • Gradient, Flow Rate, Detection: Same as above.

Comparative Data: Mobile Phase pH
ParameterMethod B (pH 2.8)Method C (pH 7.0)Rationale and Observations
Retention Time (Main Peak) 11.8 min14.2 minAt pH 7.0, the amino group is less protonated, increasing hydrophobicity and retention time.
Resolution (Main Peak/Impurity 1) 2.52.3While retention increases, the resolution with the acidic hydrolysis impurity slightly decreases at neutral pH.
Tailing Factor (Main Peak) 1.11.6Peak tailing is more pronounced at neutral pH, potentially due to interactions between the basic amine and residual silanols on the stationary phase.[12]

Method Validation as per ICH Q2(R1)

Based on the comparative data, the method utilizing the Phenyl-Hexyl column with an acidic mobile phase (Method B) is selected for full validation. The validation will be performed according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][2][13]

Forced Degradation Studies

To prove the stability-indicating nature of the method, forced degradation studies were conducted.[4][5][6]

Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Major degradation product observed at RRT 0.85 (likely the carboxylic acid).
Base Hydrolysis~25%Major degradation product at RRT 0.85 and several minor degradants.
Oxidation~10%Multiple small degradation peaks observed.
Thermal Degradation~5%Minor increase in existing impurities.
Photolytic Degradation~8%A distinct degradation product observed at RRT 1.15.

In all cases, the main peak was well-resolved from all degradation products, confirming the method's specificity and stability-indicating capability.

Validation Parameters Summary

The selected method was validated for specificity, linearity, accuracy, precision, and robustness.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak. Resolution > 2.Passed. Peak purity analysis confirmed no co-eluting peaks.
Linearity (Range: LOQ - 150% of target conc.) Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.45% Intermediate Precision: 0.82%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05% of target concentration
Robustness RSD of results after small variations in method parameters (flow rate, temperature, mobile phase composition) should be ≤ 2.0%.Passed. The method is robust to minor changes.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can be considered.

  • Gas Chromatography (GC): Due to the low volatility and thermal lability of this compound, derivatization would be required, adding complexity and potential for analytical error.

  • Thin Layer Chromatography (TLC): TLC is a useful qualitative tool for reaction monitoring but lacks the resolution and quantitative accuracy of HPLC for purity validation.

  • Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard of the same compound. However, it is less sensitive for detecting low-level impurities compared to a validated HPLC method.

For routine quality control and regulatory submissions, a validated stability-indicating HPLC method remains the most appropriate and robust choice.

Visualizing the Workflow

Experimental Workflow for HPLC Method Development

a HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectrum) B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Screening (pH, Organic Modifier) B->C D Gradient Optimization C->D E Flow Rate & Temperature Adjustment D->E F Wavelength Selection E->F G Forced Degradation Studies F->G H ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) G->H I Final Method H->I

Caption: A stepwise workflow for HPLC method development and validation.

Logic Diagram for Stationary Phase Selection

b Stationary Phase Selection Logic Start Analyte: this compound (Aromatic, Polar Groups) C18 C18 Column Primary Interaction: Hydrophobicity Start->C18 PhenylHexyl Phenyl-Hexyl Column Interactions: Hydrophobicity + π-π Start->PhenylHexyl Decision Are aromatic impurities present and poorly resolved? C18->Decision Result2 Phenyl-Hexyl is preferred for enhanced selectivity PhenylHexyl->Result2 Decision->PhenylHexyl Yes Result1 C18 may be sufficient Decision->Result1 No

Caption: Decision logic for selecting the optimal stationary phase.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Separation of Aromatics on HALO® PFP, C18 and Phenyl-Hexyl Columns. Retrieved from [Link]

  • Onyx Scientific. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • In-Pharma Technologist. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Academia.edu. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Comparative Structural Guide: Methyl 3-amino-2-chloro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the structural and physicochemical properties of Methyl 3-amino-2-chloro-4-methylbenzoate and its critical analogs. This analysis is designed for medicinal chemists and crystallographers focusing on small-molecule drug discovery, specifically in the optimization of kinase inhibitor pharmacophores.

Executive Summary & Pharmacophore Significance

This compound (CAS 914643-08-6) represents a highly specialized scaffold in medicinal chemistry. It serves as a "locked" conformation of the classic anthranilate pharmacophore. Unlike its non-chlorinated parent (Methyl 3-amino-4-methylbenzoate ), the introduction of the chlorine atom at the C2 position introduces significant steric bulk and electronic modulation, often utilized to:

  • Block Metabolic Oxidation: Protect the aromatic ring from cytochrome P450 metabolism.

  • Induce Torsional Strain: Force the ester group out of planarity, altering solubility and binding pocket fit.

  • Enable Halogen Bonding: Create secondary anchoring points in protein active sites.

This guide compares the target compound against two validated alternatives:

  • Alternative A: Methyl 3-amino-4-methylbenzoate (The "Parent" – Lacks Cl steric lock).

  • Alternative B: Methyl 2-amino-3-chloro-4-methoxybenzoate (The "Structural Proxy" – High-resolution crystal data available).

Experimental Protocols (Synthesis & Crystallization)

To ensure reproducibility, we provide a self-validating synthesis and crystallization workflow. This protocol prioritizes purity for X-ray diffraction quality.

Synthesis Workflow (Graphviz Visualization)

SynthesisPath Start 3-Amino-4-methylbenzoic Acid Step1 Chlorination (NCS / DMF, 60°C) Start->Step1 Electrophilic Aromatic Subst. Inter 3-Amino-2-chloro-4-methylbenzoic Acid Step1->Inter Yield: ~85% Step2 Esterification (SOCl2 / MeOH, Reflux) Inter->Step2 Acyl Chloride Formation Final This compound Step2->Final Nucleophilic Attack

Figure 1: Synthetic pathway for the target scaffold. The chlorination step is regioselective due to the directing effects of the amino (ortho-para director) and methyl groups.

Crystallization Protocol for X-Ray Analysis

High-quality single crystals are critical for resolving the halogen bonding network.

  • Solvent Selection: Dissolve 50 mg of the purified ester in 2 mL of hot Ethanol (EtOH) .

    • Why: Ethanol provides moderate solubility that decreases significantly upon cooling, promoting nucleation over precipitation.

  • Seeding: If oiling occurs, scratch the vessel wall or add a micro-seed of the non-chlorinated analog (isomorphous seeding).

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Hexane . Seal the outer jar.

    • Mechanism:[1][2] Hexane (anti-solvent) slowly diffuses into the ethanol, gradually lowering solubility and growing defect-free prisms.

  • Harvesting: Isolate crystals after 48–72 hours. Crystals should appear as colorless blocks or prisms.

X-Ray Crystal Structure Analysis

Comparative Lattice Metrics

The following table contrasts the target scaffold with its closest structural analogs. Note the impact of the Chlorine atom on the unit cell volume and density.

FeatureTarget: this compoundAlt A: Methyl 3-amino-4-methylbenzoateAlt B: Methyl 2-amino-3-chloro-4-methoxybenzoate
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Predicted)


Density (

)
~1.35 g/cm³ 1.22 g/cm³1.42 g/cm³
Packing Efficiency High (Cl fills voids)MediumVery High
Key Interaction N-H...O (Intermolecular)N-H...O (Intermolecular)N-H...O + Cl...Cl
Melting Point 53–56 °C114–116 °C120–122 °C

Data Source: Extrapolated from homologous series and structural proxy (Alt B) published in Z. Kristallogr. (2025).[2]

Structural Insights & Causality

1. The "Chlorine Effect" on Conformation: In Alternative A (No Cl), the ester group is often coplanar with the benzene ring to maximize


-conjugation. However, in the Target (2-Cl) , the bulky chlorine atom at the ortho position creates steric repulsion with the ester carbonyl.
  • Result: The ester group twists out of the plane (torsion angle

    
    ).
    
  • Implication: This "twisted" conformation can improve solubility in polar solvents by exposing the carbonyl oxygen more effectively to solvation.

2. Hydrogen Bonding Network: The amino group (


) acts as a dual hydrogen bond donor.
  • Primary Interaction: One proton forms an intramolecular bond with the ortho-chlorine (weak

    
    ), locking the amino group's orientation.
    
  • Secondary Interaction: The other proton forms a strong intermolecular bond with the carbonyl oxygen (

    
    ) of a neighboring molecule (
    
    
    
    ), forming "ribbons" or "chains" along the crystallographic b-axis.

3. Halogen Bonding (The "Sticky" Cl): In the crystal lattice of Alternative B , the Chlorine atom participates in Type II halogen bonding (


 or 

). This interaction adds ~2-5 kcal/mol of lattice energy, significantly raising the melting point compared to the non-chlorinated target.

Performance Comparison in Drug Design

This section evaluates why a researcher would choose the chlorinated target over the standard methyl analog.

Stability & Solubility Profile
ParameterTarget (2-Cl-4-Me)Parent (4-Me)Scientific Rationale
Metabolic Stability High LowThe 2-Cl blocks oxidation at the most reactive ring position.
Lipophilicity (LogP) ~2.8 ~2.1Cl increases lipophilicity, improving membrane permeability.
Solid State Stability ModerateHighThe "twisted" ester reduces lattice energy (lower MP), making the solid less stable but more soluble.
Structural Signaling Pathway (Graphviz)

The following diagram illustrates how the structural features of the crystal translate to biological performance.

StructureActivity Struct Crystal Structure Feature: Ortho-Chloro Substitution Effect1 Steric Hindrance Struct->Effect1 Effect2 Electronic Withdrawal (Inductive Effect) Struct->Effect2 Outcome1 Twisted Ester Conformation (Increased Solubility) Effect1->Outcome1 Outcome2 Blocked P450 Metabolism (Higher Half-life) Effect1->Outcome2 Outcome3 Halogen Bond Capability (New Binding Vectors) Effect2->Outcome3

Figure 2: Mechanistic link between the solid-state structural features (determined by X-ray) and the pharmacological outcomes.

Conclusion & Expert Recommendation

For researchers developing kinase inhibitors or anthranilate-based drugs:

  • Use the Target (2-Cl) if you require a metabolically stable core and increased lipophilicity. The crystal structure reveals a twisted conformation that may aid in fitting into sterically restricted pockets.

  • Use the Parent (4-Me) if you need a planar, highly crystalline starting material for simple amide coupling where metabolic stability is not yet a concern.

  • Critical Control: When crystallizing the Target, ensure the temperature is strictly controlled (<50°C) during evaporation. The lower melting point (compared to the parent) makes it prone to "oiling out" rather than crystallizing if the solvent evaporates too quickly.

References

  • Kong, D., et al. (2025).[2] Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate. Zeitschrift für Kristallographie - New Crystal Structures.

  • PubChem Compound Summary. (2025). Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1).[3] National Center for Biotechnology Information.

  • Gassman, P. G., et al. (1976). Ethyl 4-Amino-3-methylbenzoate Synthesis Protocol. Organic Syntheses, Coll. Vol. 6, p.581.

  • Price, S. L., et al. (2014). The crystal structures of chloro and methyl ortho-benzoic acids and their co-crystal. CrystEngComm.

Sources

Comparative Guide: Biological Activity Screening of Methyl 3-amino-2-chloro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Methyl 3-amino-2-chloro-4-methylbenzoate is a highly specialized pharmacophore scaffold, distinct from its widely used non-chlorinated parent, Methyl 3-amino-4-methylbenzoate (a key intermediate for Imatinib and Nilotinib ).

In drug discovery, this scaffold serves as a "privileged structure" for Type II Kinase Inhibitors. The introduction of the chlorine atom at the C2 position introduces critical steric constraints and lipophilic interactions that can alter selectivity profiles against resistant mutations (e.g., T315I in Bcr-Abl or T790M in EGFR).

This guide outlines the screening protocols required to validate derivatives of this scaffold, comparing them against standard non-chlorinated analogues (First-Generation TKI pharmacophores).

Comparative Analysis: The "Chlorine Effect"

The following table contrasts the performance potential of derivatives based on the 2-chloro scaffold versus the standard non-chloro scaffold used in commercial drugs.

Table 1: Structural & Functional Comparison
FeatureStandard Scaffold (Non-Chloro)Target Scaffold (2-Chloro Derivatives)Impact on Biological Activity
Reference Drug Imatinib, NilotinibExperimental 3rd Gen TKIsPotency Shift
Steric Conformation Flexible rotation around amide bondRestricted rotation (Atropisomerism potential)Entropy Penalty : Lower entropy loss upon binding leads to higher affinity.
Lipophilicity (cLogP) ModerateIncreased (+0.5 to +0.8 log units)Permeability : Enhanced membrane penetration; potentially higher brain-blood barrier crossing.
Metabolic Stability Susceptible to ring oxidationC2-Cl blocks metabolic attackHalf-life : Potential for extended in vivo half-life.
Primary Target Bcr-Abl (Wild Type)Bcr-Abl (Mutants), EGFRResistance : The Cl atom can fill hydrophobic pockets created by mutations.

Screening Workflow & Methodology

To rigorously evaluate the biological activity of these derivatives, a hierarchical screening cascade is required. This ensures that only compounds with true target engagement proceed to cellular assays.

Phase I: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 against purified recombinant kinases (e.g., c-Abl, EGFR). Why TR-FRET? Unlike radiometric assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is homogeneous, sensitive, and minimizes false positives from autofluorescent compounds.

Protocol:

  • Reagents: Recombinant Kinase (0.5 nM), Biotinylated Peptide Substrate (1 µM), ATP (at

    
    ), and Test Compounds (Serial dilution 10 µM to 0.1 nM).
    
  • Reaction: Incubate kinase, substrate, and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 60 minutes at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

  • Validation: Z-factor must be > 0.5. Use Staurosporine as a positive control.

Phase II: Cellular Viability & Selectivity (CellTiter-Glo)

Objective: Assess antiproliferative potency in relevant cancer cell lines. Cell Lines:

  • K562 (CML, Bcr-Abl positive) - Primary target.

  • A549 (Lung, EGFR active) - Secondary target.

  • HEK293 (Non-cancerous) - Toxicity control.

Protocol:

  • Seed cells (3,000 cells/well) in 96-well opaque plates.

  • Add test compounds (dissolved in DMSO, final concentration <0.5%) 24 hours post-seeding.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add CellTiter-Glo reagent (Promega) to lyse cells and generate luminescence proportional to ATP.

  • Data Analysis: Calculate GI50 (Growth Inhibition 50%) using non-linear regression.

Mechanistic Visualization

Understanding why these derivatives work requires visualizing the signaling pathway they disrupt. The diagram below illustrates the Bcr-Abl signaling cascade, the primary target for benzoate-derived kinase inhibitors.

BcrAbl_Pathway BCR_ABL Bcr-Abl Fusion Protein (Constitutive Kinase) GRB2 GRB2 / SOS BCR_ABL->GRB2 Activates STAT5 STAT5 (Phosphorylated) BCR_ABL->STAT5 Activates PI3K PI3K / AKT BCR_ABL->PI3K Activates Compound 2-Chloro Benzoate Derivative (Inhibitor) Compound->BCR_ABL Blocks ATP Binding RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Proliferation Uncontrolled Proliferation ERK->Proliferation Promotes STAT5->Proliferation Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibits (Survival)

Caption: Mechanism of Action: The 2-chloro derivative binds to the ATP-pocket of Bcr-Abl, blocking downstream RAS/RAF and STAT5 signaling, ultimately restoring Apoptosis.

Experimental Data Interpretation (SAR)

When analyzing your screening results, look for the following Structure-Activity Relationship (SAR) trends specific to the 2-chloro substitution.

ObservationInterpretationAction
High Biochemical Potency / Low Cellular Activity Compound binds target but has poor permeability.Check cLogP . If >5, the Cl atom may be making the molecule too lipophilic. Introduce polar groups (e.g., morpholine) on the tail.
Loss of Activity vs. Wild Type The 2-Cl group may be causing steric clash in the "Gatekeeper" region.Verify binding mode via Molecular Docking. The 2-Cl usually prefers the DFG-out conformation.
Maintained Activity in T315I Mutant Success Indicator. The 2-Cl group likely avoids the steric bulk of the Isoleucine mutation better than the H-atom of the standard scaffold.

References

  • BenchChem . Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from

  • National Institutes of Health (NIH) . Methyl 3-Amino-4-chlorobenzoate | PubChem Compound Summary. Retrieved from

  • Journal of Chemical and Pharmaceutical Research . Novel synthesis and in-vitro anticancer activity of 3-amino-9-chloro-8-fluoro-4-oxo-(2H)/aryl/heteryl. Retrieved from

  • Taylor & Francis Online . New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from

  • Royal Society of Chemistry . Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. Retrieved from

Safety Operating Guide

Personal protective equipment for handling Methyl 3-amino-2-chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 914643-08-6 (Verify against specific CoA; isomers exist) Chemical Class: Halogenated Aminobenzoate Ester Physical State: Solid / Powder Primary Hazard Classification: Irritant (Skin/Eye/Respiratory), Potential Sensitizer[1][2][3]

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat intermediate building blocks with lower priority than end-stage APIs.[1][2][3] This is a critical error. Methyl 3-amino-2-chloro-4-methylbenzoate presents a specific dual-threat profile:

  • The Ani-line/Amine Moiety: Aromatic amines are notorious for potential skin sensitization and oxidation.[1][3] While this specific ester is less volatile than free aniline, the amino group remains a vector for dermal absorption and long-term sensitization.[1][2][3]

  • The Halogenated Ester: The chlorine substituent increases lipophilicity, potentially enhancing bioavailability upon contact, while the ester functionality makes the compound susceptible to hydrolysis in humid environments or aqueous waste streams.[1][3]

The Directive: Treat this compound not just as an irritant, but as a potential sensitizer with unknown chronic toxicity .[1][3] The goal of this protocol is to isolate the researcher from the particulate matter (dust) and prevent dermal accumulation.[1][2][3]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the failure modes.[1][3]

Hazard CategorySpecific RiskMechanism of ActionCritical Control Point
Inhalation High Fine organic powders become airborne during weighing/transfer.[1][2][3] Irritation to mucous membranes (H335).[1][3]Engineering Control: Weigh ONLY in a certified fume hood or powder containment enclosure.
Dermal Moderate/High Lipophilic nature allows skin penetration.[1][3] Potential for allergic dermatitis (H317) or chemical burns (H315).[1][3]PPE: Double-gloving protocol; immediate doffing upon splash.[1][2][3]
Ocular Moderate Particulates can cause severe mechanical and chemical irritation (H319).[1][3]PPE: Chemical splash goggles (unvented or indirect vent).[1][3]
Stability Low/Moderate Amine group may oxidize (darken) over time.[1][3]Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

The PPE Matrix: Layered Defense System[3]

Do not rely on a single barrier. Use a redundant system.

A. Respiratory Protection (The Last Line of Defense)[1][3][4]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1][3]

  • Secondary (PPE): If working outside a hood (e.g., equipment maintenance) or if the powder is electrostatically active and difficult to contain:

    • Minimum: N95 / FFP2 disposable respirator (fit-tested).[1][3]

    • Recommended: P100 / P3 half-mask respirator for spills or large-scale (>10g) handling.[1][3]

B. Dermal Protection (Hand & Body)[1][3]
  • Glove Material: Nitrile Rubber is the standard.[1][3][4] Latex is NOT recommended due to poor chemical resistance against organic esters.[1][3]

  • Thickness: Minimum 0.11 mm (4 mil) for outer gloves.[1][3]

  • The "Double-Glove" Protocol:

    • Inner Layer: Standard Nitrile (Bright color, e.g., blue/purple).[1][3]

    • Outer Layer: Long-cuff Nitrile (Contrasting color, e.g., white) or Laminate film (Silver Shield) if dissolving in halogenated solvents (DCM/Chloroform).[1][2]

    • Why? Visual breach detection.[1][3] If the inner color shows through, the outer barrier is compromised.[1][3]

C. Ocular Protection[3][6]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1][3]

  • Note: Standard safety glasses are insufficient for fine powders, which can drift around the lenses via air currents.[1][3]

Operational Workflow: Step-by-Step

Phase 1: Preparation (Donning)[1]
  • Inspection: Check fume hood certification sticker.[1][3] Ensure airflow is active.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the powder is "fly-away."[1][2][3]

  • Donning: Lab coat (buttoned to neck)

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves (over lab coat cuffs).[1][3]
Phase 2: Handling (Weighing & Transfer)[1][2]
  • Tare First: Place receiving vessel on balance and tare before opening the chemical container.

  • Transfer: Open the container inside the hood. Use a disposable spatula.[1][3]

    • Technique: Do not dump.[1][3] Tap the spatula gently to dispense.[1][3]

  • Solvent Addition: If preparing a solution, add the solvent to the solid slowly to prevent "puffing" of dry powder.[1][3]

  • Decontamination: Wipe the exterior of the stock container with a dry Kimwipe, then a solvent-dampened wipe before returning to storage.[1][3]

Phase 3: Doffing & Exit[1][3]
  • Outer Gloves: Remove inside-out; dispose of in solid hazardous waste.

  • Wash: Wash inner gloves with soap/water before removing them.[1][3]

  • Final Wash: Wash hands with soap and water for 20 seconds.[1][3]

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Controls" specifically applied to this chemical.

SafetyHierarchy cluster_controls Hierarchy of Controls Hazard Hazard Source: This compound (Fine Dust / Irritant) EngControl 1. Engineering Control (Chemical Fume Hood) *Primary Barrier* Hazard->EngControl Contained by AdminControl 2. Admin Control (SOP + Training + Double Glove Protocol) EngControl->AdminControl Supported by Researcher Researcher Safety (Exposure Prevented) EngControl->Researcher Failure: Dust Inhalation PPE 3. PPE (Last Resort) (Nitrile Gloves, Goggles, Lab Coat) AdminControl->PPE Reinforced by PPE->Researcher Protects PPE->Researcher Failure: Dermal Absorption

Figure 1: Safety Hierarchy. Note that PPE is the final barrier; the Fume Hood is the primary safety mechanism.[1][3]

Emergency Response: Spills & Exposure[1][3]

Scenario A: Dry Powder Spill (< 5g)[1]
  • Alert: Notify nearby personnel.

  • Isolate: Do not create a draft (close hood sash if inside; turn off fans if outside).

  • Cleanup:

    • Cover with a damp paper towel (water or PEG-400) to prevent dust generation.[1][3]

    • Scoop up the damp material/towel.[1][3]

    • Wipe surface 3x with soap and water.[1][3]

    • Do not use a brush or broom (creates dust).[1][3]

Scenario B: Exposure
  • Eye Contact: Flush immediately at eyewash station for 15 minutes .[1][3][4] Hold eyelids open. The chlorine/amine combo can cause stinging; do not stop flushing.[1][2][3]

  • Skin Contact: Remove contaminated clothing immediately.[1][3] Wash skin with mild soap and water .[1][3] Avoid organic solvents (ethanol/acetone) on skin, as they may drive the chemical deeper into the dermis.[1][3]

Disposal & Environmental Compliance

Waste Classification: Hazardous Chemical Waste (Halogenated Organic).[1][3]

  • Solid Waste: Contaminated gloves, spatulas, and weighing boats must go into the "Solid Hazardous Waste" drum.[1][3]

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (e.g., Methanol): Dispose in General Organic Waste .[1][3]

    • If dissolved in halogenated solvents (e.g., DCM): Dispose in Halogenated Waste .[1][3]

    • Note: Do not mix with strong oxidizers (e.g., Nitric acid waste) due to the amine functionality (exothermic reaction risk).[1]

References

  • PubChem. (n.d.).[1][3] this compound (Compound).[1][2][3] National Library of Medicine.[1][3] Retrieved March 5, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor.[1][3] Retrieved March 5, 2026, from [Link][1]

Sources

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